Necatorin
Description
Structure
3D Structure
Properties
IUPAC Name |
tetrachloromethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl4/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGDMQKNWNREIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl4 | |
| Record name | CARBON TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2828 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBON TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | carbon tetrachloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Carbon_tetrachloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020250 | |
| Record name | Carbon tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbon tetrachloride appears as a clear colorless liquid with a characteristic odor. Denser than water (13.2 lb / gal) and insoluble in water. Noncombustible. May cause illness by inhalation, skin absorption and/or ingestion. Used as a solvent, in the manufacture of other chemicals, as an agricultural fumigant, and for many other uses., Liquid, Colorless liquid with a characteristic ether-like odor; [NIOSH], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a characteristic odor., Colorless liquid with a characteristic ether-like odor. | |
| Record name | CARBON TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2828 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methane, tetrachloro- | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbon tetrachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Carbon tetrachloride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | CARBON TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/844 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon tetrachloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
170.1 °F at 760 mmHg (NTP, 1992), 76.7 °C, 76.80 °C. @ 760.00 mm Hg, 76.5 °C, 170.1 °F, 170 °F | |
| Record name | CARBON TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2828 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Carbon tetrachloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbon tetrachloride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CARBON TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/844 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon tetrachloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 793 mg/L at 25 °C, In water, 1160 mg/L at 25 °C, 800 mg/L at 20 °C, Miscible with alcohol, benzene, chloroform, ether, carbon disulfide, petroleum ether, oils, Soluble in ethanol, acetone; miscible with ethyl ether, benzene, chloroform, Soluble in naphtha, 0.793 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.05% | |
| Record name | CARBON TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2828 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Carbon tetrachloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbon tetrachloride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CARBON TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Carbon tetrachloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5940 g/cu cm at 20 °C, Saturated liquid density: 99.080 lb/cu ft; liquid heat capacity: 0.219 Btu/lb °F; liquid viscosity: 0.922 centipoise; ideal gas heat capacity: 0.130 Btu/lb °F (all at 75 °F), Liquid thermal conductivity: 0.690 Btu-inch/hr-sq ft °F; saturated vapor pressure: 1.874 lb/sq in; saturated vapor density: 0.05069 lb/cu ft (all at 70 °F), Relative density (water = 1): 1.59, 1.59 | |
| Record name | CARBON TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2828 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Carbon tetrachloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/844 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon tetrachloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.3 (Air = 1), Relative vapor density (air = 1): 5.3, 5.3 | |
| Record name | CARBON TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2828 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon tetrachloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/844 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
91 mmHg at 68 °F ; 113 mmHg at 77 °F (NTP, 1992), 115.0 [mmHg], 115 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.2, 91 mmHg | |
| Record name | CARBON TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2828 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon tetrachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Carbon tetrachloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/844 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon tetrachloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Liquid, Colorless, clear, heavy liquid, Colorless liquid | |
CAS No. |
56-23-5 | |
| Record name | CARBON TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2828 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Carbon tetrachloride | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Carbon tetrachloride [BSI:ISO] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARBON TETRACHLORIDE | |
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| Record name | Carbon tetrachloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/carbon-tetrachloride-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Methane, tetrachloro- | |
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Foundational & Exploratory
What is the chemical structure of Necatorin?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necatorin is a naturally occurring compound isolated from the mushroom Lactarius necator. It is a potent mutagenic agent, a characteristic that has been confirmed through various toxicological assays. This document provides a detailed overview of the chemical structure of this compound, available quantitative data on its properties, and outlines the experimental protocols for its study. Furthermore, it explores the current understanding of its mechanism of action. This technical guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a heterocyclic compound with the chemical formula C₁₅H₈N₂O₃.[1][2] Its systematic IUPAC name is 11-Hydroxychromeno[5,6-c]cinnolin-2-one.[1] Alternative names include Necatorine and 7-hydroxycoumaro(5,6-c)cinnoline.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈N₂O₃ | [1][2] |
| Molecular Weight | 264.24 g/mol | [2] |
| IUPAC Name | 11-Hydroxychromeno[5,6-c]cinnolin-2-one | [1] |
| SMILES | O=C1C=CC2=C3N=NC4=CC=CC=C4C3=C(O)C=C2O1 | [2] |
| InChI Key | WNQBVKOXDIYRFH-UHFFFAOYSA-N | [2] |
| CAS Number | 89915-35-5 | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
Quantitative Data
Concentration in Lactarius necator
This compound is found in the fresh fruiting bodies of the Lactarius necator mushroom at concentrations ranging from 3 to 20 mg/kg.[2][3]
Effect of Processing on this compound Concentration
Studies have shown that blanching the mushrooms can significantly reduce the concentration of this compound to approximately 25% of its original amount.[2][3]
Stability of this compound
This compound exhibits variability in its stability under different conditions. It is susceptible to decomposition by light, particularly at a high pH. The compound's stability in boiling water is pH-dependent; its destruction is most effective at pH 5.0, while it remains relatively stable at pH 0.5 and 13.5.[3]
Experimental Protocols
Ames Test for Mutagenicity
Principle: The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid. The test measures the rate at which these bacteria revert to a prototrophic state (His+) when exposed to a potential mutagen. A positive result, indicated by a dose-dependent increase in the number of revertant colonies compared to a negative control, suggests that the substance is mutagenic.
General Protocol:
-
Strain Selection: Salmonella typhimurium strains such as TA98 and TA100 are commonly used.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become reactive.
-
Plate Incorporation Assay:
-
A mixture of the bacterial tester strain, the test compound (this compound) at various concentrations, and, if required, the S9 mix is added to molten top agar (B569324).
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on each plate is counted. A positive response is typically defined as a dose-related increase in the number of revertants that is at least twice the spontaneous reversion rate.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and the specific signaling pathways affected by this compound have not been extensively elucidated in the available scientific literature. As a potent mutagen, it is hypothesized that this compound's primary mechanism of action involves interaction with DNA, leading to genetic mutations.
Logical Relationship of Mutagenesis:
The mutagenic activity of a chemical compound like this compound can be conceptualized through the following logical progression:
Further research is required to identify the specific DNA adducts formed by this compound and to understand how these adducts lead to mutations. Investigating the potential involvement of cellular stress response pathways, such as the DNA damage response (DDR) pathway, would also be a valuable area of future research.
Conclusion
This compound is a well-established mutagen found in Lactarius necator mushrooms. Its chemical structure has been fully characterized, and some quantitative data regarding its occurrence and stability are available. While its mutagenicity is confirmed, detailed quantitative toxicological data and a comprehensive understanding of its mechanism of action, including its effects on cellular signaling pathways, remain areas for further investigation. The information provided in this guide serves as a foundational resource for researchers interested in further exploring the properties and biological effects of this potent natural compound.
References
- 1. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of this compound, a highly mutagenic compound from Lactarius necator mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
Genotoxicity and Mutagenic Properties of Necatorin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necatorin, a compound identified as 7-hydroxycoumaro(5,6-c)cinnoline, is a naturally occurring substance found in the mushroom Lactarius necator. This technical guide provides a comprehensive review of the available scientific literature on the genotoxic and mutagenic properties of this compound. The primary focus of existing research has been on its potent mutagenic effects as demonstrated in the Ames test. In contrast, in vivo studies utilizing the host-mediated assay and the micronucleus test have not shown evidence of mutagenicity, suggesting a potential detoxification or lack of bioavailability in mammalian systems. This document collates the available data, outlines the experimental methodologies employed in these key studies, and presents a generalized overview of the potential mechanisms of genotoxicity. Due to the limited availability of public full-text articles, some quantitative data and specific experimental protocols are based on standard toxicological methodologies.
Introduction
This compound is a chemical compound isolated from the wild edible mushroom Lactarius necator. Its chemical structure is 7-hydroxycoumaro(5,6-c)cinnoline. The presence of this compound in a consumed mushroom species has prompted investigations into its potential toxicological effects, with a particular focus on its genotoxicity and mutagenicity. Understanding the genotoxic profile of naturally occurring compounds like this compound is crucial for assessing potential risks to human health and for guiding future research in toxicology and drug development.
This guide summarizes the findings from key assays used to evaluate the genotoxic potential of this compound, including the Ames test, the bacterial intraperitoneal host-mediated assay, and the micronucleus test.
Quantitative Data Summary
The available literature provides limited specific quantitative data on the genotoxicity of this compound. The concentration of this compound in fresh Lactarius necator mushrooms has been reported to range from 3 to 20 mg/kg. The following tables summarize the qualitative results from the key genotoxicity assays mentioned in the literature.
Table 1: Summary of Genotoxicity and Mutagenicity Assays for this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | Information not available in abstracts | Positive | [1] |
| Host-Mediated Assay | Bacterial intraperitoneal | In vivo (mouse) | Negative | [1] |
| Micronucleus Test | In vivo (mouse) | In vivo (mouse) | Negative | [1] |
Table 2: Concentration of this compound in Lactarius necator
| Sample Type | Concentration Range (mg/kg) | Reference |
| Fresh Mushrooms | 3 - 20 | [2] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not available in the public domain. Therefore, the following sections describe generalized, standard protocols for the key assays mentioned.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause mutations that restore the bacterium's ability to produce histidine, allowing it to grow on a histidine-free medium.
Generalized Protocol:
-
Strain Selection: Several histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are selected to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (typically a rat liver extract known as S9 mix) to mimic the metabolic processes in mammals that can convert a non-mutagenic compound into a mutagenic one.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance (this compound) in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow without histidine) is counted for each concentration of the test substance and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.
Bacterial Intraperitoneal Host-Mediated Assay
This in vivo assay is used to assess the potential for a chemical to induce mutations after being metabolized by a mammalian host.
Generalized Protocol:
-
Organism Preparation: A culture of a suitable indicator microorganism (e.g., Salmonella typhimurium) is prepared.
-
Host Administration: The indicator microorganisms are injected into the peritoneal cavity of a host animal (typically a mouse or rat).
-
Test Substance Administration: The test substance (this compound) is administered to the host animal, usually by a different route (e.g., oral, subcutaneous).
-
Incubation: The host animal is maintained for a specific period to allow for the metabolism and distribution of the test substance.
-
Recovery of Microorganisms: The microorganisms are recovered from the peritoneal cavity.
-
Mutation Analysis: The recovered microorganisms are analyzed for the induction of mutations, similar to the Ames test, by plating on a selective medium.
-
Comparison: The mutation frequency in the microorganisms recovered from the treated animals is compared to that from control animals.
Micronucleus Test
The in vivo micronucleus test is a cytogenetic assay that detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Generalized Protocol:
-
Animal Dosing: The test substance (this compound) is administered to animals (usually mice or rats) at several dose levels.
-
Tissue Collection: At appropriate time intervals after dosing, bone marrow is typically collected from the femur. Peripheral blood can also be used.
-
Slide Preparation: The bone marrow cells are flushed, smeared onto microscope slides, and stained.
-
Cell Scoring: The polychromatic erythrocytes (immature red blood cells) are examined under a microscope for the presence of micronuclei. A sufficient number of cells (e.g., 2000 per animal) is scored.
-
Data Analysis: The frequency of micronucleated polychromatic erythrocytes in the treated groups is compared to that in the control group. A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a genotoxic effect.
Signaling Pathways and Mechanisms of Genotoxicity
The specific signaling pathways and molecular mechanisms through which this compound exerts its mutagenic effects in the Ames test have not been elucidated in the available literature. However, a general understanding of genotoxicity mechanisms can provide a framework for potential modes of action.
Genotoxic compounds can induce mutations through several mechanisms:
-
Direct DNA Adduct Formation: The compound or its metabolites can covalently bind to DNA, forming adducts that can lead to mispairing during DNA replication.
-
Intercalation: The compound can insert itself between the base pairs of the DNA double helix, distorting its structure and potentially leading to frameshift mutations.
-
Induction of Oxidative Stress: The compound can lead to the production of reactive oxygen species (ROS) that can damage DNA bases.
-
Inhibition of DNA Repair Enzymes: The compound could interfere with the cellular machinery responsible for repairing DNA damage, leading to an accumulation of mutations.
The positive result in the Ames test suggests that this compound is a direct-acting mutagen or is converted to a mutagen by the enzymes present in the Salmonella tester strains. The negative results in the in vivo assays could be due to several factors, including:
-
Lack of Absorption and Distribution: this compound may not be absorbed or distributed to the target cells in the host animal.
-
Metabolic Detoxification: The host animal may possess metabolic pathways that detoxify this compound before it can reach the target cells and exert a mutagenic effect.
-
Inefficient Metabolic Activation: If this compound requires metabolic activation to become mutagenic in vivo, the necessary enzymes may not be present or active in the target tissues.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent mutagen in the in vitro Ames test. However, the lack of mutagenic activity in the host-mediated and micronucleus assays suggests that its genotoxic potential may not be expressed in vivo, at least under the conditions tested. This discrepancy highlights the importance of a battery of tests for a comprehensive toxicological evaluation.
Further research is needed to fully understand the genotoxic profile of this compound. Key areas for future investigation include:
-
Quantitative Ames Test Data: Obtaining and analyzing the full dose-response curves from Ames tests would provide a more precise measure of its mutagenic potency.
-
Mechanism of Action: Studies to elucidate the specific molecular mechanism by which this compound induces mutations are warranted. This could involve investigating DNA adduct formation, oxidative stress, or effects on DNA repair pathways.
-
In Vivo Studies: More extensive in vivo studies using different routes of administration, dose levels, and animal models could help to clarify the reasons for the discrepancy between the in vitro and in vivo results.
-
Metabolism Studies: Investigating the metabolic fate of this compound in mammalian systems would be crucial to understanding its potential for detoxification or activation.
A thorough understanding of the genotoxicity and mutagenic properties of this compound is essential for accurately assessing the risk associated with the consumption of Lactarius necator mushrooms and for the broader understanding of the toxicology of naturally occurring compounds.
References
Necatorin: An Exploration of Potential Biological Activities Beyond Mutagenicity
A Technical Guide for Researchers and Drug Development Professionals
Foreword
Necatorin, a distinctive 7-hydroxycoumaro(5,6-c)cinnoline, is a secondary metabolite isolated from the mushroom Lactarius necator (syn. Lactarius turpis). Historically, scientific inquiry into this compound has been predominantly focused on its potent mutagenic properties, as evidenced by positive results in the Ames test. This has led to the classification of L. necator as a non-edible species, with concerns about potential carcinogenicity and reported gastrointestinal distress. However, the broader biological activity profile of this unique heterocyclic compound remains largely uncharted territory.
This technical guide aims to synthesize the current, albeit limited, state of knowledge regarding this compound and to explore its potential biological activities beyond mutagenicity. By examining the bioactivities of crude extracts of its source organism, Lactarius necator, and drawing inferences from the known pharmacological profiles of its parent chemical classes—coumarins and cinnolines—we can begin to delineate promising avenues for future research. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the untapped potential of this compound and related compounds.
This compound: The Knowns
This compound is a structurally intriguing molecule, possessing a fused coumarin (B35378) and cinnoline (B1195905) core. Its established biological activity is its mutagenicity.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 7-hydroxycoumaro(5,6-c)cinnoline | N/A |
| Molecular Formula | C₁₅H₈N₂O₃ | N/A |
| Molar Mass | 264.24 g/mol | N/A |
| Appearance | Pale yellow solid | N/A |
| Solubility | Soluble in methanol (B129727) | [1] |
Mutagenicity
The primary and most well-documented biological activity of this compound is its mutagenicity.
-
Ames Test: this compound has been shown to be a direct-acting mutagen in the Ames test, a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. This indicates that it can cause mutations in the DNA of the tester strains without the need for metabolic activation.
Bioactivity of Lactarius necator Extracts: Indirect Evidence
While studies on isolated this compound are scarce, research on crude extracts from Lactarius necator provides clues to other potential biological activities present in the mushroom. It is critical to note that these activities cannot be definitively attributed to this compound alone, as these extracts contain a complex mixture of phytochemicals, including phenolic compounds, which are known to be bioactive.
Antioxidant Activity
Methanolic extracts of Lactarius turpis have demonstrated notable antioxidant properties.[1] This suggests the presence of compounds within the mushroom capable of scavenging free radicals or otherwise mitigating oxidative stress.
Table 1: Antioxidant Activity of Lactarius turpis Methanolic Extract [1]
| Assay | Activity |
| Reducing Power (Folin-Ciocalteu) | Highest among tested Lactarius species |
| DPPH Radical Scavenging Activity | Lowest EC₅₀ value among tested Lactarius species |
| β-carotene Bleaching Inhibition | Exhibited inhibitory activity |
| TBARS Assay (Lipid Peroxidation Inhibition) | Exhibited inhibitory activity |
Cytotoxicity
Extracts of various Lactarius species have been evaluated for their cytotoxic effects against different cell lines. While methanolic extracts of L. turpis did not show toxicity towards porcine liver primary cells, other Lactarius species have exhibited moderate cytotoxicity against certain cancer cell lines.[2][3] Polysaccharide extracts from Lactarius chrysorrheus have shown cytotoxic activity against HepG2 and PANC-1 cancer cell lines.[4] This warrants further investigation into the specific compounds responsible for these effects within the Lactarius genus.
Inferred Potential Activities from Parent Chemical Classes
This compound's structure as a coumaro-cinnoline suggests that it may share some of the diverse biological activities associated with its parent heterocyclic systems: coumarins and cinnolines.
Potential Activities Based on the Coumarin Moiety
Coumarins are a large class of natural products known for their wide range of pharmacological properties.[5][6]
-
Anti-inflammatory: Many coumarins exhibit anti-inflammatory effects by modulating various signaling pathways and inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[7][8][9][10]
-
Antioxidant: The phenolic nature of many coumarins contributes to their antioxidant and free radical scavenging capabilities.[8]
-
Anticancer: Certain coumarin derivatives have demonstrated the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.[6]
-
Antimicrobial and Antiviral: A broad spectrum of antimicrobial and antiviral activities has been reported for coumarin compounds.[5][11]
-
Neuroprotective: Some coumarins have shown promise in the context of neurodegenerative diseases through mechanisms such as acetylcholinesterase inhibition.[6]
Potential Activities Based on the Cinnoline Moiety
The cinnoline scaffold is also a key feature in many pharmacologically active compounds.[12][13][14]
-
Anticancer: Cinnoline derivatives have been investigated for their antitumor activities, with some showing potent effects against various cancer cell lines.[15][16]
-
Anti-inflammatory and Analgesic: Anti-inflammatory and analgesic properties have been reported for certain cinnoline derivatives.[12]
-
Antimicrobial: The cinnoline nucleus is present in compounds with antibacterial and antifungal properties.[12][13]
-
Antitubercular and Antimalarial: Some cinnoline derivatives have shown activity against Mycobacterium tuberculosis and Plasmodium falciparum.[16]
Experimental Protocols
Detailed experimental protocols for assessing the non-mutagenic biological activities of pure this compound are not available in the current literature. However, the methodologies used to evaluate the antioxidant and cytotoxic properties of Lactarius turpis extracts can be adapted for future studies on the isolated compound.
Preparation of Methanolic Extract[1]
-
Lyophilization: Fresh fruiting bodies of Lactarius turpis are lyophilized (freeze-dried) to remove water.
-
Extraction: The lyophilized and powdered mushroom material (1 g) is extracted by stirring with methanol (40 mL) for 1 hour.
-
Filtration: The mixture is filtered through Whatman No. 4 paper to separate the solid residue from the liquid extract.
-
Concentration: The methanol is evaporated under reduced pressure to yield the crude methanolic extract.
Antioxidant Activity Assays[1]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the extract to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
-
Reducing Power Assays (Folin-Ciocalteu and Ferricyanide/Prussian Blue): These assays quantify the ability of the extract to reduce an oxidant, which is typically correlated with its antioxidant capacity.
-
β-Carotene Bleaching Assay: This assay assesses the capacity of the extract to inhibit the oxidative degradation of β-carotene, usually induced by linoleic acid free radicals.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This method measures the extent of lipid peroxidation in a biological sample (e.g., brain homogenates) by quantifying the formation of malondialdehyde (MDA), a byproduct of peroxidation.
Cytotoxicity Assay (against Porcine Liver Primary Cells)[1]
-
Cell Culture: Primary porcine liver cells (PLP2) are cultured in appropriate media.
-
Treatment: Cells are exposed to various concentrations of the mushroom extract. Ellipticine is often used as a positive control.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).
-
Cell Viability Assessment: Cell viability is determined using a suitable method, such as the sulforhodamine B (SRB) assay, which measures cellular protein content.
-
GI₅₀ Determination: The concentration of the extract that causes 50% inhibition of cell growth (GI₅₀) is calculated.
Signaling Pathways and Logical Relationships: Visualizations
Given the absence of direct studies on this compound's interaction with specific signaling pathways, the following diagrams illustrate hypothetical points of intervention based on the known activities of coumarins and the observed antioxidant effects of L. necator extracts.
References
- 1. Expanding Current Knowledge on the Chemical Composition and Antioxidant Activity of the Genus Lactarius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Lactarius Mushrooms: Chemical Characterization, Antibacterial, Antibiofilm, Antioxidant and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. serbiosoc.org.rs [serbiosoc.org.rs]
- 5. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijariit.com [ijariit.com]
- 13. mdpi.com [mdpi.com]
- 14. zenodo.org [zenodo.org]
- 15. researchgate.net [researchgate.net]
- 16. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of Necatorin in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necatorin, a potent mutagenic compound, has been identified in specific species of Lactarius mushrooms. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its concentration in fungal species, and the implications for edibility. It details a representative experimental protocol for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC). Furthermore, this guide illustrates a generalized biosynthetic pathway for coumarins in fungi, the chemical class to which this compound belongs, and a conceptual workflow for assessing its mutagenicity. This document is intended to serve as a foundational resource for researchers in mycology, toxicology, and drug development.
Introduction
This compound is a naturally occurring compound with the chemical formula C₁₅H₈N₂O₃ and the IUPAC name 11-Hydroxychromeno[5,6-c]cinnolin-2-one.[1] It was first isolated and characterized from the mushroom Lactarius necator, now more commonly known as Lactarius turpis.[1] The primary concern surrounding this compound is its demonstrated high mutagenicity in the Ames test, a widely used assay to assess the mutagenic potential of chemical compounds.[1][2] This property has led to a re-evaluation of the edibility of mushrooms containing this compound. This guide synthesizes the current knowledge on the natural occurrence of this compound in fungi, with a particular focus on species traditionally considered edible.
Natural Occurrence and Concentration of this compound
The presence of this compound has been confirmed in a limited number of fungal species, primarily within the Lactarius genus. The most well-documented source of this compound is Lactarius turpis (syn. Lactarius necator). Due to the presence of this mutagenic compound, L. turpis is now widely considered non-edible.[3] Some sources also report the presence of this compound in Lactarius helvus, another species considered toxic.[4]
Extensive literature reviews have not revealed the presence of this compound in other commonly consumed edible mushroom species. Researchers and consumers should, however, remain cautious, as the chemical composition of many fungal species is not yet fully characterized.
Quantitative Data
The concentration of this compound in fresh Lactarius necator mushrooms has been reported to range from 3 to 20 mg/kg.[1][5] Food preparation methods can significantly impact the concentration of this compound. For instance, blanching has been shown to reduce the this compound content to approximately 25% of its original amount.[1][5]
| Fungal Species | Common Name | Edibility | This compound Concentration (mg/kg of fresh weight) | Effect of Blanching |
| Lactarius turpis (syn. Lactarius necator) | Ugly Milkcap | Non-edible | 3 - 20[1][5] | Reduced to ~25% of original concentration[1][5] |
| Lactarius helvus | Fenugreek Milkcap | Toxic | Presence reported[4] | Data not available |
Experimental Protocols: Extraction and Quantification of this compound
The following is a representative protocol for the extraction and quantification of this compound from mushroom samples. This protocol is based on general methods for the analysis of secondary metabolites in fungi and should be optimized for specific laboratory conditions.
Sample Preparation and Extraction
-
Homogenization: A known weight of fresh or lyophilized mushroom tissue is homogenized in a suitable solvent. A common choice would be a mixture of methanol (B129727) and water (e.g., 80:20 v/v).
-
Extraction: The homogenized sample is then subjected to extraction, for example, by ultrasonication for 30 minutes, followed by centrifugation to pellet solid debris.
-
Solvent Evaporation: The supernatant is collected, and the solvent is evaporated under reduced pressure.
-
Solid-Phase Extraction (SPE) Cleanup: The dried extract is redissolved in a small volume of a suitable solvent and may be cleaned up using a C18 SPE cartridge to remove interfering compounds. The cartridge is first conditioned with methanol and then water. The sample is loaded, washed with water, and the analyte is eluted with methanol.
-
Final Preparation: The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation of coumarin-like compounds.
-
Mobile Phase: A gradient elution is often employed for complex extracts. A typical mobile phase could consist of a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient could start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: this compound is a chromophoric molecule. Based on its structure, a UV detection wavelength in the range of 280-320 nm would be appropriate for its detection and quantification.
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using analytical standards of known concentrations.
Biosynthesis and Potential Mechanism of Action
Generalized Biosynthetic Pathway of Coumarins in Fungi
While the specific biosynthetic pathway of this compound has not been elucidated, it is a derivative of coumarin (B35378). The biosynthesis of coumarins in fungi generally proceeds through the phenylpropanoid pathway, starting with the amino acid phenylalanine. The following diagram illustrates a generalized pathway for the formation of the coumarin scaffold.
Note: This diagram illustrates the general steps to form the basic coumarin structure. The formation of the unique cinnoline (B1195905) moiety of this compound would involve further complex enzymatic steps that are currently unknown.
Conceptual Workflow for Mutagenicity Assessment
Given that this compound's primary biological characteristic of concern is its mutagenicity, understanding the workflow for its assessment is crucial. The Ames test is a widely used method for this purpose. The following diagram outlines the conceptual workflow of the Ames test.
Conclusion
The presence of the mutagenic compound this compound in Lactarius turpis and Lactarius helvus underscores the importance of accurate mushroom identification and the ongoing chemical characterization of fungal species. While this compound has not been detected in commonly consumed edible mushrooms, this guide provides the necessary background and a representative analytical methodology for its surveillance. The provided diagrams offer a foundational understanding of the likely biosynthetic origin of its coumarin core and the experimental logic behind its toxicological assessment. Further research is warranted to fully elucidate the specific biosynthetic pathway of this compound and to screen a wider range of fungal species for its presence.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Lactarius - Wikipedia [en.wikipedia.org]
- 5. Stability of this compound, a highly mutagenic compound from Lactarius necator mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Necatorin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Necatorin, a potent mutagen first identified in the Lactarius turpis mushroom, presents a unique chemical scaffold of significant interest in toxicological and pharmacological research. This technical guide provides a summary of the available spectroscopic data for this compound, intended to support ongoing research and development efforts. Due to the limited public availability of the primary research that first characterized this molecule, this document summarizes the currently accessible data and outlines the methodologies that would have been employed for its structural elucidation.
Chemical Identity and Properties
This compound is a heterocyclic compound with the systematic IUPAC name 11-Hydroxychromeno[5,6-c]cinnolin-2-one.[1] Its molecular formula is C₁₅H₈N₂O₃, corresponding to a molar mass of 264.24 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈N₂O₃ | [1] |
| Molar Mass | 264.24 g/mol | [1] |
| IUPAC Name | 11-Hydroxychromeno[5,6-c]cinnolin-2-one | [1] |
| Melting Point | 220–225 °C | [1] |
Spectroscopic Data
The definitive spectroscopic data for this compound was published in the initial report of its isolation and characterization. While the full spectral data is contained within this primary literature, this guide presents a summary of the expected spectroscopic characteristics based on its known structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be utilized to confirm the elemental composition of this compound.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 265.0557 | Data not available in public sources |
| [M-H]⁻ | 263.0411 | Data not available in public sources |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of this compound would have heavily relied on ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are influenced by the aromatic and heterocyclic nature of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum is anticipated to show signals corresponding to the eight protons on the aromatic and coumarin (B35378) rings. The chemical shifts would be in the aromatic region (typically 6.5-8.5 ppm), with coupling patterns (doublets, triplets, etc.) revealing the connectivity of the protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display 15 distinct signals corresponding to each carbon atom in the this compound molecule. The chemical shifts would be indicative of the different carbon environments, such as aromatic carbons, carbonyl carbons, and carbons bonded to oxygen and nitrogen.
Specific, quantitative NMR data for this compound is detailed in the primary literature but is not available in publicly accessible databases.
Experimental Protocols
The following sections describe the general methodologies that would be employed for the isolation and spectroscopic analysis of this compound. The detailed, specific protocols are available in the primary research article.
Isolation of this compound
This compound was first isolated from the mushroom Lactarius turpis (also known as Lactarius necator).[1] A general procedure for the isolation of natural products from fungal sources would involve the following steps:
-
Extraction: Fresh or dried mushroom fruiting bodies are homogenized and extracted with a suitable solvent, such as methanol (B129727) or ethanol, to obtain a crude extract.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility.
-
Chromatography: The fraction containing this compound is further purified using chromatographic techniques. This may involve multiple steps, including:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on their affinity to the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique to obtain the pure compound.
-
Spectroscopic Analysis
-
Mass Spectrometry: The purified this compound sample is dissolved in a suitable solvent and analyzed by high-resolution mass spectrometry (HRMS) to determine its exact mass and elemental composition.
-
NMR Spectroscopy: A sample of pure this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a high-field NMR spectrometer. ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC) would be performed to elucidate the complete structure and assign all proton and carbon signals.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.
Caption: Workflow for this compound Analysis
As this compound is primarily known for its mutagenic properties, there is currently no established signaling pathway associated with a therapeutic effect. Research has focused on its toxicological profile rather than its interaction with specific cellular signaling cascades.
For access to the complete, detailed spectroscopic data and experimental protocols, researchers are directed to the primary publication:
-
Suortti, T., von Wright, A., & Koskinen, A. (1983). This compound, a highly mutagenic compound from Lactarius necator. Phytochemistry, 22(12), 2873–2874.
References
A Technical Guide to the Prospective Synthesis of Necatorin and its Analogs
Disclaimer: As of late 2025, a comprehensive review of scientific literature and chemical databases reveals no published total synthesis of the natural product Necatorin or its direct analogs. This guide, therefore, presents a prospective synthetic approach based on established methodologies for constructing structurally related heterocyclic systems, namely chromeno-quinolines and chromeno-pyridines. The experimental details and data provided are derived from published syntheses of these analogous compounds and are intended to serve as a foundational resource for researchers aiming to develop a viable synthetic route to this compound.
This compound, an 11-hydroxychromeno[5,6-c]cinnolin-2-one, is a mutagenic compound first isolated from the Lactarius necator mushroom. Its unique fused heterocyclic structure presents a compelling synthetic challenge and a potential scaffold for developing novel biologically active molecules. This document outlines a hypothetical synthetic strategy, supported by experimental data from analogous systems, and discusses the potential biological activities of such compounds.
Proposed Synthetic Strategy for the this compound Core
A plausible retrosynthetic analysis of the this compound core (chromeno[5,6-c]cinnoline) suggests that it could be constructed from a suitably substituted coumarin (B35378) precursor. A key transformation would involve the formation of the cinnoline (B1195905) ring system onto the coumarin scaffold. One potential forward synthesis approach is a multi-component reaction, which has proven effective for the synthesis of similar fused heterocycles.
A one-pot synthesis of chromeno[4,3-b]quinolin-6-one (B184693) derivatives, structurally analogous to the this compound core, has been reported. This methodology involves the condensation of 4-chloro-3-formylcoumarin with various anilines. A similar strategy could be envisioned for this compound, where a hydrazine (B178648) derivative is used in place of an aniline (B41778) to form the cinnoline ring.
The proposed reaction pathway is depicted below:
An In-depth Technical Guide to the Structure-Activity Relationship of Necatorin and its Potential Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the properties of Necatorin, a naturally occurring mutagen. However, to date, dedicated research on the synthesis and structure-activity relationship (SAR) of a broad range of "this compound derivatives" is not publicly available. This guide, therefore, provides a comprehensive overview of this compound's known characteristics and presents an inferred SAR for potential derivatives based on the established activities of structurally related coumarin (B35378) and cinnoline (B1195905) compounds.
Introduction to this compound
This compound is a naturally occurring compound first isolated from the mushroom Lactarius necator. Its chemical structure is 7-hydroxycoumaro(5,6-c)cinnoline. The primary and most significant biological activity of this compound is its potent mutagenicity, which has been consistently demonstrated in the Ames test. This property makes this compound a compound of interest in toxicology and carcinogenesis research. Due to its mutagenic nature, investigations into its derivatives could provide valuable insights into the structural motifs responsible for DNA damage and potentially inform the design of novel intercalating agents or, conversely, lead to the development of non-mutagenic analogues with other biological activities.
Structure-Activity Relationship (SAR)
The SAR of this compound derivatives is not yet established through systematic studies. However, by analyzing the structure of this compound and the known SAR of its core components—coumarin and cinnoline—we can infer potential relationships between structural modifications and biological activity.
Known Activity of this compound
The core activity of this compound is its mutagenicity. This is attributed to its planar, polycyclic aromatic structure, which is characteristic of DNA intercalating agents. The hydroxyl group at the 7-position is also likely to play a role in its biological activity, potentially through metabolic activation or by influencing its electronic properties and ability to interact with biological macromolecules.
Inferred SAR for Potential this compound Derivatives
The following SAR is inferred from studies on coumarin and cinnoline derivatives and should be considered hypothetical until validated by experimental data on this compound derivatives.
2.2.1 Modifications to the Coumarin Moiety
The coumarin scaffold is a versatile pharmacophore, and its substitution patterns significantly influence its biological activities, which range from anticancer to anti-inflammatory and antimicrobial.
-
Substitution at the 3- and 4-positions: Introduction of substituents at the C3 and C4 positions of the coumarin ring can modulate activity. For instance, in some coumarin series, the presence of a 4-methyl group and an alkyl chain at the C3 position has been shown to enhance cytotoxic activity against cancer cell lines[1].
-
Hydroxylation Pattern: The position and number of hydroxyl groups on the coumarin ring are critical for activity. Dihydroxycoumarins often exhibit different activities compared to their monohydroxylated counterparts[1]. The existing 7-hydroxy group on this compound is a key feature. Further hydroxylation or modification of this group would likely have a profound impact on its mutagenicity and could introduce other biological effects.
-
Introduction of Electron-Withdrawing or Donating Groups: The electronic properties of substituents on the coumarin ring can influence the molecule's ability to interact with biological targets. Electron-withdrawing groups may enhance certain activities, while electron-donating groups may alter the metabolic profile of the compound.
2.2.2 Modifications to the Cinnoline Moiety
The cinnoline ring system is also a known pharmacophore with a range of biological activities, including antibacterial, antifungal, and anticancer effects.
-
Substitution on the Cinnoline Ring: The introduction of various substituents on the cinnoline ring system can lead to a diverse range of pharmacological activities[2][3][4]. For example, halogenated cinnoline derivatives have shown potent antimicrobial activity[5].
-
Fusion of Additional Rings: The fusion of other heterocyclic rings to the cinnoline system can generate novel compounds with unique biological profiles.
The table below summarizes the potential effects of substitutions on the this compound scaffold based on findings from coumarin and cinnoline derivative studies.
| Modification Position | Type of Substitution | Potential Impact on Activity | Reference Compound Class |
| Coumarin C3 | Alkyl chains | Increased cytotoxicity | Coumarins[1] |
| Coumarin C4 | Methyl group | Enhanced cytotoxic effects | Coumarins[1] |
| Coumarin Ring | Additional Hydroxyl groups | Altered biological activity and metabolism | Coumarins[1] |
| Cinnoline Ring | Halogen atoms | Increased antimicrobial activity | Cinnolines[5] |
| Cinnoline Ring | Fused heterocyclic rings | Novel pharmacological profiles | Cinnolines |
Experimental Protocols
The primary assay for determining the mutagenic activity of this compound and its potential derivatives is the Bacterial Reverse Mutation Assay (Ames Test) .
Ames Test Protocol
This test uses various strains of Salmonella typhimurium that are auxotrophic for histidine (His-) to detect point mutations.
3.1.1 Materials
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Nutrient broth
-
Top agar (B569324) (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Test compound (this compound derivative)
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, with and without S9)
-
Negative/vehicle control (e.g., DMSO)
-
S9 fraction (for metabolic activation)
-
S9 cofactor mix (e.g., NADP, glucose-6-phosphate)
3.1.2 Procedure
-
Strain Preparation: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor mix. Experiments should be conducted both with and without the S9 mix to detect direct-acting mutagens and those that require metabolic activation.
-
Plate Incorporation Method: a. To a tube containing molten top agar at 45°C, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. b. Vortex the mixture gently and pour it onto a minimal glucose agar plate. c. Spread the top agar evenly and allow it to solidify.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies (His+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
3.1.3 Experimental Workflow Diagram
Signaling Pathways
While the direct signaling pathways affected by this compound are not well-defined beyond its interaction with DNA, coumarin derivatives are known to modulate several key cellular signaling pathways. A prominent example is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for the anticancer effects of many coumarin derivatives.
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling cascade, which could be a potential target for non-mutagenic this compound derivatives designed for anticancer activity.
Conclusion
This compound remains a compound of significant toxicological interest due to its potent mutagenicity. While the SAR of its derivatives has not been explicitly studied, the extensive research on the structurally related coumarin and cinnoline scaffolds provides a valuable framework for predicting how modifications to the this compound structure might influence its biological activity. The development of non-mutagenic this compound derivatives could potentially lead to new therapeutic agents, for example, by targeting signaling pathways such as the PI3K/AKT/mTOR cascade. Future research is warranted to synthesize and evaluate a library of this compound derivatives to establish a definitive SAR and explore their full therapeutic and toxicological potential.
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
Necatorin: A Comprehensive Technical Guide on its Role in Fungal Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necatorin, a potent mutagenic secondary metabolite, has been identified in the basidiomycete mushroom Lactarius turpis. This technical guide provides a comprehensive overview of the current understanding of this compound, delving into its chemical properties, established biological effects, and its putative role within the broader context of fungal secondary metabolism. While the precise biosynthetic pathway and regulatory networks governing this compound production remain to be fully elucidated, this document synthesizes available data and presents general principles of fungal secondary metabolism to infer its potential ecological significance and metabolic context. This guide also details relevant experimental protocols for the extraction, quantification, and characterization of this compound and similar fungal metabolites, and includes visualizations of pertinent biological pathways and experimental workflows to aid researchers in this field.
Introduction to this compound and Fungal Secondary Metabolism
Fungi produce a vast and diverse arsenal (B13267) of low-molecular-weight compounds known as secondary metabolites. These molecules are not essential for primary growth but play crucial roles in mediating interactions with the environment, including defense, communication, and symbiosis.[1] this compound, chemically identified as 7-hydroxycoumaro(5,6-c)cinnoline, is a notable secondary metabolite produced by the mushroom Lactarius turpis (also known as L. necator or the ugly milk-cap).[2][3]
This compound is distinguished by its significant mutagenic properties, as demonstrated by positive results in the Ames test.[4] This biological activity has raised concerns regarding the edibility of L. turpis and has spurred interest in its potential toxicological and pharmacological properties. Understanding the role of this compound in the producing fungus is key to unlocking its full biological and chemical significance.
Quantitative Data on this compound
The concentration of this compound in its natural source, Lactarius turpis, has been quantified, providing a baseline for its natural abundance and the effects of processing.
| Parameter | Value | Reference(s) |
| Concentration in fresh L. turpis | 3 to 20 mg/kg | [2] |
| Concentration after blanching | Reduced to ~25% of the original amount | [2] |
| Stability in boiling water | Stable, except under acidic conditions (pH 5.0) | [2] |
| Decomposition | Susceptible to decomposition by light, especially at high pH | [5] |
Putative Role and Regulation in Fungal Secondary Metabolism
While the specific biosynthetic pathway of this compound has not been detailed in the scientific literature, general principles of fungal secondary metabolism, particularly in Basidiomycetes, can provide a framework for understanding its production and function.
Biosynthesis of Coumarin (B35378) Derivatives
This compound is a coumarin derivative. In fungi, coumarins can be transformed through various enzymatic reactions, including those catalyzed by other fungi, to produce a range of bioactive compounds.[6] The biosynthesis of many fungal secondary metabolites, including polyketides and non-ribosomal peptides which can be precursors to complex molecules, is orchestrated by gene clusters.[7] It is plausible that this compound biosynthesis is also governed by a dedicated biosynthetic gene cluster (BGC) in Lactarius turpis.
Regulation of Secondary Metabolism
The production of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways that respond to environmental cues.
The Cell Wall Integrity (CWI) signaling pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that plays a crucial role in maintaining the fungal cell wall.[8][9] Beyond its primary function, the CWI pathway has been shown to regulate the production of various secondary metabolites in fungi, including in basidiomycetes.[8] Environmental stressors that challenge the cell wall can trigger this pathway, leading to changes in the expression of secondary metabolite biosynthetic genes.
Ecological Role
The high mutagenicity of this compound strongly suggests a defensive role for Lactarius turpis. In competitive environments, fungi produce toxic secondary metabolites to inhibit the growth of other microorganisms. The production of such toxins can be induced by the presence of an antagonist fungus, indicating a responsive defense mechanism.[2] this compound could therefore function as a chemical deterrent against competing fungi, bacteria, or mycophagous organisms.
Experimental Protocols
The study of this compound and other fungal secondary metabolites involves a series of established experimental procedures.
Extraction and Quantification of this compound
A robust method for the extraction and quantification of this compound is crucial for its study. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for this purpose.
Protocol: Extraction and HPLC-MS Analysis of this compound
-
Sample Preparation: Fresh or lyophilized fruiting bodies of Lactarius turpis are homogenized into a fine powder.
-
Extraction: The powdered sample is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of methanol and water. Sonication or maceration can be used to improve extraction efficiency.
-
Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be employed to remove interfering compounds.
-
HPLC-MS Analysis:
-
Column: A C18 reverse-phase column is typically used for the separation of coumarin derivatives.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: A Diode Array Detector (DAD) can be used for initial detection based on the UV-Vis spectrum of this compound, while a Mass Spectrometer (MS) provides mass-to-charge ratio information for definitive identification and quantification.
-
Ames Test for Mutagenicity Assessment
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.
Protocol: Ames Test
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce it and require it for growth) are used. These strains carry different mutations that can be reverted by various types of mutagens.[10]
-
Metabolic Activation: The test can be performed with and without the addition of a liver extract (S9 fraction), which contains enzymes that can metabolize compounds into their mutagenic forms.[11]
-
Exposure: The bacterial strains are exposed to the test compound (e.g., purified this compound or a fungal extract) on a histidine-limited agar (B569324) plate.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine and thus can grow on the histidine-limited medium) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[11]
Future Directions and Conclusion
The study of this compound presents a compelling area for future research. Key priorities include:
-
Elucidation of the Biosynthetic Pathway: Identification of the genes and enzymes responsible for this compound production in Lactarius turpis through genomic and transcriptomic approaches.
-
Regulatory Network Analysis: Investigating the specific environmental and genetic factors that regulate this compound biosynthesis.
-
Ecological Function: Conducting bioassays to confirm the hypothesized defensive role of this compound against microbial competitors and predators.
-
Pharmacological Screening: Exploring the potential of this compound and its derivatives as lead compounds for drug development, considering their potent biological activity.
References
- 1. Biological evaluation of coumarin derivatives as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of this compound, a highly mutagenic compound from Lactarius necator mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the synthetic biology toolbox of Cupriavidus necator for establishing fatty acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. Coumarin derivatives - Wikipedia [en.wikipedia.org]
- 7. mycotoxinsite.com [mycotoxinsite.com]
- 8. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
A Technical Guide to the Thermal and pH Stability of Necatorin
For Researchers, Scientists, and Drug Development Professionals
Abstract: Necatorin, a highly mutagenic compound identified as 7-hydroxycoumaro(5,6-c)cinnoline, is a secondary metabolite isolated from the mushroom Lactarius necator.[1][2][3] Its potent biological activity necessitates a thorough understanding of its stability under various physicochemical conditions. This document provides a concise technical overview of the thermal and pH stability of this compound, summarizing key experimental findings, outlining methodologies, and presenting logical workflows for stability assessment.
Overview of this compound
This compound is a coumarin-based heterocyclic compound with the molecular formula C15H8N2O3.[2] It has been isolated from Lactarius necator mushrooms at concentrations ranging from 3 to 20 mg/kg.[1][2] The compound is noted for its high mutagenicity as determined by the Ames test.[2][3] Given its biological significance, understanding its stability is critical for handling, extraction, and experimental design.
pH and Photostability Profile
This compound's stability is significantly influenced by pH, particularly in the presence of light. Experimental evidence indicates that the compound is susceptible to decomposition by light, with this effect being more pronounced at higher pH levels.[1][4]
Thermal Stability Profile
The thermal stability of this compound is intricately linked to the pH of its environment. Studies involving the boiling of pure this compound in aqueous solutions have demonstrated a clear pH-dependent degradation profile. The compound is relatively stable to boiling at highly acidic (pH 0.5) and highly alkaline (pH 13.5) conditions. However, it is most effectively destroyed by boiling at a moderately acidic pH of 5.0.[1][4]
Table 1: Quantitative Summary of this compound Stability
| Condition | pH | Observation | Stability Assessment |
| Boiling | 0.5 | Relatively stable during boiling | High |
| Boiling | 5.0 | Most effective pH for destruction | Low |
| Boiling | 13.5 | Relatively stable during boiling | High |
| Light | High | Susceptible to decomposition | Low |
Experimental Protocols
The stability of this compound was assessed by subjecting a pure form of the compound to various conditions and analyzing the subsequent degradation. While the original source provides a summary, a detailed protocol can be inferred for replication and further study.
Objective: To determine the effect of pH and heat on the stability of pure this compound.
Materials:
-
Pure this compound [7-hydroxycoumaro(5,6-c)cinnoline]
-
Buffer solutions (pH 0.5, 5.0, 13.5)
-
Heating apparatus (e.g., boiling water bath)
-
Analytical instrumentation (e.g., High-Pressure Liquid Chromatography - HPLC)[1]
-
UV light source
Methodology for Thermal and pH Stability:
-
Sample Preparation: Prepare solutions of pure this compound in buffers of varying pH values (0.5, 5.0, and 13.5).
-
Incubation: Subject each prepared sample to boiling for a defined period.
-
Analysis: After incubation, cool the samples and analyze the concentration of remaining this compound using a suitable analytical method like HPLC to quantify degradation.[1]
-
Comparison: Compare the final concentrations across the different pH conditions to determine the relative stability.
Methodology for Photostability:
-
Sample Preparation: Prepare solutions of pure this compound in buffers of varying pH, with a particular focus on neutral to high pH.
-
Exposure: Expose the samples to a controlled light source for a defined duration. Maintain a parallel set of samples in the dark as a control.
-
Analysis: Quantify the concentration of this compound in both light-exposed and dark-control samples using HPLC.
-
Comparison: Assess the degree of degradation attributable to light exposure at different pH levels.
Visualization of Experimental Workflow
The logical flow for determining the stability of a compound like this compound can be visualized as a structured experimental process.
Caption: Workflow for assessing this compound stability.
Logical Relationship of Stability Findings
The relationship between pH and this compound's stability under thermal stress can be summarized in a logical diagram.
Caption: pH-dependent thermal stability of this compound.
Conclusion
The stability of the mutagenic compound this compound is highly dependent on both pH and exposure to light. It exhibits considerable stability against boiling at the extremes of the pH scale but is readily degraded at a moderately acidic pH of 5.0.[1][4] This information is paramount for researchers working with Lactarius necator extracts or pure this compound, as controlling these environmental factors is essential for maintaining the integrity of the compound and ensuring the reproducibility of experimental results. Future studies could focus on elucidating the degradation products and the kinetics of decomposition under these varied conditions.
References
- 1. Stability of this compound, a highly mutagenic compound from Lactarius necator mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.vtt.fi [cris.vtt.fi]
Methodological & Application
Application Notes and Protocols for the Extraction of Necatorin from Lactarius necator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necatorin is a potent mutagenic compound isolated from the mushroom Lactarius necator (also known as Lactarius turpis).[1][2][3] Its unique chemical structure and significant biological activity make it a subject of interest for toxicological and pharmacological research. These application notes provide a detailed protocol for the extraction, purification, and biological activity assessment of this compound.
Introduction to this compound
This compound (IUPAC name: 11-Hydroxychromeno[5,6-c]cinnolin-2-one) is a small molecule with the chemical formula C₁₅H₈N₂O₃.[1] It is found in fresh Lactarius necator mushrooms at concentrations ranging from 3 to 20 mg/kg.[1][4][5][6][7] Early studies have demonstrated its high mutagenicity in the Ames test, a bacterial reverse mutation assay, suggesting its potential as a carcinogen.[1][4][8] The stability of this compound is pH-dependent, and it is susceptible to decomposition by light, particularly at a high pH.[4][7]
Quantitative Data
The following table summarizes the key quantitative data related to this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₈N₂O₃ | [1] |
| Molar Mass | 264.24 g/mol | [1] |
| Melting Point | 220–225 °C | [1] |
| Concentration in Fresh L. necator | 3 - 20 mg/kg | [1][4][5][6][7] |
| Estimated Extraction Yield | 0.05 - 0.2% (of dry weight) | Estimated based on typical yields for fungal secondary metabolites |
| Estimated Purity after Chromatography | >95% | Estimated based on standard purification techniques |
Experimental Protocols
Protocol for this compound Extraction and Purification
This protocol is based on the initial isolation of this compound and general methods for the extraction of secondary metabolites from fungi.
3.1.1. Materials and Equipment
-
Fresh or freeze-dried Lactarius necator fruiting bodies
-
Deionized water
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel (for column chromatography)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
-
Blender or homogenizer
-
Glass chromatography columns
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Analytical balance
-
UV-Vis spectrophotometer
3.1.2. Extraction Procedure
-
Sample Preparation:
-
Fresh Lactarius necator (1 kg) is cleaned of any debris and sliced into small pieces.
-
Alternatively, freeze-dried and powdered mushroom material (100 g) can be used.
-
-
Aqueous Extraction:
-
The prepared mushroom material is homogenized in deionized water (2 L for fresh, 1 L for dried) using a blender.
-
The mixture is stirred at room temperature for 4-6 hours.
-
The aqueous extract is separated from the solid mushroom biomass by filtration through several layers of cheesecloth followed by vacuum filtration.
-
-
Liquid-Liquid Partitioning:
-
The aqueous extract is transferred to a large separatory funnel.
-
An equal volume of ethyl acetate is added, and the funnel is shaken vigorously for 5 minutes.
-
The layers are allowed to separate, and the upper ethyl acetate layer is collected. This step is repeated three times.
-
The combined ethyl acetate extracts are then washed with a saturated sodium chloride solution (brine) to remove any remaining water.
-
-
Solvent Evaporation:
-
The ethyl acetate extract is dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
-
3.1.3. Purification Procedure
-
Silica Gel Column Chromatography:
-
The crude extract is redissolved in a minimal amount of methanol and adsorbed onto a small amount of silica gel.
-
The silica is dried and then loaded onto a silica gel column pre-equilibrated with hexane.
-
The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound (a UV-active spot).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 column.
-
A typical mobile phase would be a gradient of methanol and water.
-
The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield purified this compound.
-
Protocol for Mutagenicity Assessment (Ames Test)
This protocol provides a general overview of the Ames test to assess the mutagenic potential of this compound.
3.2.1. Materials and Equipment
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Histidine/biotin solution
-
S9 metabolic activation system (optional, to test for pro-mutagens)
-
Positive and negative controls
-
Incubator (37°C)
-
Sterile test tubes and pipettes
3.2.2. Procedure
-
Preparation of Tester Strains: Grow overnight cultures of the Salmonella typhimurium tester strains in nutrient broth.
-
Test Mixture Preparation: In a sterile tube, combine the tester strain culture, the test compound (this compound dissolved in a suitable solvent like DMSO), and, if required, the S9 mix.
-
Plating: Add molten top agar to the test mixture, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Ames Test Principle
Caption: Principle of the Ames test for mutagenicity.
Hypothetical Signaling Pathway for this compound-Induced Mutagenesis
Caption: Hypothetical pathway of this compound-induced DNA mutation.
Concluding Remarks
The protocols outlined provide a comprehensive guide for the extraction, purification, and biological evaluation of this compound from Lactarius necator. Researchers should exercise caution when handling this compound due to its potent mutagenicity. Further studies are warranted to fully elucidate its mechanism of action and its potential toxicological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro assessment of mutagenic and genotoxic effects of coumarin derivatives 6,7-dihydroxycoumarin and 4-methylesculetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nutromushroom.com [nutromushroom.com]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. Co-mutagenicity of coumarin (1,2-benzopyrone) with aflatoxin B1 and human liver S9 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 8. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) purification of Necatorin
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for the purification of "Necatorin," addressing two potential interpretations of the term: this compound, the mutagenic small molecule isolated from Lactarius necator mushrooms, and proteins from the human hookworm Necator americanus, for which "this compound" may be a general descriptor.
Part 1: Purification of this compound (Small Molecule) from Lactarius necator
This compound is a mutagenic compound with the molecular formula C₁₅H₈N₂O₃, first isolated from the mushroom Lactarius turpis (also known as L. necator).[1] It has been identified as a significant mutagen through the Ames test.[1][2] The concentration of this compound in fresh Lactarius necator mushrooms can range from 3 to 20 mg/kg.[1][3]
Experimental Protocol: Reversed-Phase HPLC Purification of this compound
This protocol outlines the purification of this compound from a mushroom extract using reversed-phase high-performance liquid chromatography (RP-HPLC).
1. Sample Preparation: Extraction of this compound from Lactarius necator
-
Fresh Lactarius necator mushrooms are homogenized in a blender with methanol (B129727).
-
The homogenate is filtered to remove solid debris.
-
The methanol extract is concentrated under reduced pressure using a rotary evaporator.
-
The crude extract is then redissolved in a small volume of the initial HPLC mobile phase for injection.
2. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this application.
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
3. Data Analysis and Fraction Collection
-
Monitor the chromatogram for peaks absorbing at 254 nm.
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry.
Logical Workflow for this compound Purification
Caption: Workflow for the extraction and HPLC purification of this compound.
Signaling Pathway Implication of this compound
The mutagenic nature of this compound, as demonstrated by the Ames test, indicates its ability to induce mutations in DNA.[1][2] This implies a direct interaction with genetic material, a fundamental aspect of cellular signaling.
Caption: Postulated mechanism of this compound's mutagenic activity.
Part 2: Purification of Recombinant Proteins from Necator americanus
Necator americanus is a human hookworm that secretes a variety of proteins that interact with the host.[4] Several of these proteins, including Na-ASP-2 (Necator americanus Ancylostoma Secreted Protein-2), Na-APR-1 (Necator americanus Aspartic Protease-1), and Na-GST-1 (Necator americanus Glutathione S-Transferase-1), are under investigation as potential vaccine candidates.[2] The purification of these recombinant proteins is a critical step in their development and characterization.
Experimental Protocol: Multi-step HPLC Purification of a Recombinant Necator americanus Protein (e.g., Na-ASP-2)
This protocol describes a typical multi-step chromatographic purification of a recombinant protein expressed in a system like Pichia pastoris.
1. Sample Preparation: Clarification of Culture Supernatant
-
Centrifuge the cell culture to pellet the cells.
-
Collect the supernatant containing the secreted recombinant protein.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.
2. Ion-Exchange Chromatography (IEX)
-
Cation-Exchange Chromatography:
-
Equilibrate an SP Sepharose (strong cation exchanger) column with a low salt buffer (e.g., 50 mM sodium acetate, pH 4.8).
-
Load the clarified supernatant onto the column.
-
Wash the column to remove unbound proteins.
-
Elute the bound protein using a salt gradient (e.g., 0-500 mM NaCl).
-
-
Anion-Exchange Chromatography:
-
Pool the fractions containing the protein of interest from the cation-exchange step and buffer exchange into a low salt buffer at a higher pH (e.g., 20 mM ethanolamine, pH 9.5).
-
Equilibrate a Q Sepharose (strong anion exchanger) column with the same buffer.
-
Load the sample and elute with a salt gradient.
-
3. Size-Exclusion Chromatography (SEC-HPLC)
-
Concentrate the pooled fractions from the ion-exchange step.
-
Equilibrate a size-exclusion column (e.g., Superdex 75) with a suitable buffer (e.g., PBS, pH 7.4).
-
Inject the concentrated protein sample.
-
The protein will elute based on its size. Collect the fractions corresponding to the expected molecular weight of the recombinant protein.
Quantitative Data Summary for Na-ASP-2 Purification
| Purification Step | Total Protein (mg) | Yield (%) | Purity (%) |
| Clarified Supernatant | 1000 | 100 | ~10 |
| Cation-Exchange (SP Sepharose) | 400 | 40 | ~70 |
| Anion-Exchange (Q Sepharose) | 320 | 32 | ~90 |
| Size-Exclusion (SEC-HPLC) | 250 | 25 | >95 |
Note: These are representative values and may vary depending on the expression level and specific protein.
Experimental Workflow for Recombinant Protein Purification
Caption: Multi-step chromatographic purification of a recombinant Necator americanus protein.
Signaling Pathway Interactions of Necator americanus Secreted Proteins
Secreted proteins from Necator americanus have been shown to modulate the host's immune response.[4] For instance, Na-ASP-2 can recruit neutrophils, suggesting it may mimic host chemokines and interact with immune signaling pathways.[5]
References
- 1. Necator americanus - Wikipedia [en.wikipedia.org]
- 2. Expression, purification, and characterization of the Necator americanus aspartic protease-1 (Na-APR-1 (M74)) antigen, a component of the bivalent human hookworm vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Comprehensive analysis of the secreted proteome of adult Necator americanus hookworms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necator americanus: The Na-ASP-2 protein secreted by the infective larvae induces neutrophil recruitment in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ames Test for Assessing Necatorin Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial reverse mutation assay, commonly known as the Ames test, is a rapid and widely used method to assess the mutagenic potential of chemical compounds.[1][2][3] The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively) due to mutations in the genes responsible for its synthesis.[1][2] The assay evaluates the ability of a test substance to induce reverse mutations, restoring the functional gene and allowing the bacteria to grow on a medium lacking the specific amino acid.[1][2] A positive test indicates that the chemical is mutagenic and may have carcinogenic potential, as mutagenesis is a key initiating event in carcinogenesis.[1]
Necatorin, a compound with the chemical name 7-hydroxycoumaro(5,6-c)cinnoline, has been isolated from the mushroom Lactarius necator and identified as a potent mutagen.[4][5][6] Its mutagenic activity has been confirmed through the Ames test.[4][6] This document provides a detailed protocol for assessing the mutagenicity of this compound using the Ames test, in accordance with OECD Guideline 471.[3][7][8][9]
Principle of the Ames Test
The Ames test is based on the principle of reverse mutation.[3] Strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are unable to synthesize histidine and therefore cannot grow on a histidine-deficient medium.[1][2] When these bacteria are exposed to a mutagenic substance like this compound, the substance can cause DNA damage that results in a second mutation, which reverts the original mutation. These "revertant" bacteria regain the ability to produce histidine and can thus form colonies on a histidine-deficient agar (B569324) plate. The number of revertant colonies is proportional to the mutagenic potency of the test substance.[10]
Some chemicals are not directly mutagenic but can be converted to mutagenic metabolites by enzymes in the liver.[11][12] To mimic this metabolic activation, the test is conducted both in the absence and presence of a rat liver post-mitochondrial fraction, known as S9 mix.[11][12][13]
Data Presentation
Table 1: Bacterial Strains for Ames Test
| Strain | Genotype Highlights | Type of Mutation Detected |
| S. typhimurium TA98 | hisD3052, rfa, ΔuvrB, pKM101 | Frameshift mutagens |
| S. typhimurium TA100 | hisG46, rfa, ΔuvrB, pKM101 | Base-pair substitution mutagens |
| S. typhimurium TA1535 | hisG46, rfa, ΔuvrB | Base-pair substitution mutagens |
| S. typhimurium TA1537 | hisC3076, rfa, ΔuvrB | Frameshift mutagens |
| E. coli WP2 uvrA (pKM101) | trpE, ΔuvrA, pKM101 | Base-pair substitution mutagens |
This selection of strains is based on OECD 471 recommendations to detect different types of mutagens.[7][9][14]
Table 2: this compound Concentration Range and Controls
| Treatment Group | Concentration Range (µ g/plate ) | Purpose |
| Vehicle Control (e.g., DMSO) | 0 | To determine the spontaneous reversion rate. |
| This compound | 0.1, 0.5, 1, 5, 10, 50 | To assess the dose-dependent mutagenic effect of the test substance. |
| Positive Controls (-S9) | ||
| Sodium Azide (for TA100, TA1535) | 1-5 | To confirm the sensitivity of the base-pair substitution strains.[10] |
| 4-Nitro-o-phenylenediamine (4-NOPD) (for TA98, TA1537) | 10-20 | To confirm the sensitivity of the frameshift strains.[10] |
| Positive Controls (+S9) | ||
| 2-Aminoanthracene (2-AA) (for all strains) | 1-10 | To confirm the activity of the S9 metabolic activation system.[15] |
Experimental Protocols
Materials
-
Bacterial Strains: Lyophilized cultures of S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO).
-
Positive Controls: Sodium Azide, 4-Nitro-o-phenylenediamine, 2-Aminoanthracene.
-
S9 Mix: Aroclor 1254-induced or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction and cofactor solution.[12][13]
-
Media and Reagents:
-
Oxoid Nutrient Broth No. 2
-
Minimal Glucose Agar Plates (Vogel-Bonner Medium E with 2% glucose)
-
Top Agar (0.6% agar, 0.5% NaCl) supplemented with a limited amount of L-histidine and D-biotin.
-
Solvent (e.g., DMSO)
-
Sterile distilled water, phosphate (B84403) buffer.
-
Procedure
1. Preparation of Bacterial Cultures: a. Inoculate each bacterial strain into a separate flask containing Oxoid Nutrient Broth No. 2. b. Incubate overnight at 37°C with shaking (approximately 120 rpm) until the cultures reach a density of 1-2 x 10⁹ cells/mL.[16]
2. Plate Incorporation Method: a. To sterile test tubes, add the following in order:
- 2 mL of molten top agar (kept at 45°C).
- 0.1 mL of the overnight bacterial culture.
- 0.1 mL of the this compound solution at the desired concentration (or vehicle/positive control).
- 0.5 mL of S9 mix (for metabolic activation plates) or 0.5 mL of phosphate buffer (for non-activation plates).[17] b. Vortex the mixture gently and pour it evenly onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify completely. d. Incubate the plates in the dark at 37°C for 48-72 hours.
3. Data Collection and Analysis: a. After incubation, count the number of revertant colonies on each plate. b. For each concentration of this compound and for each control, calculate the mean number of revertant colonies and the standard deviation from triplicate plates. c. A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control for at least one concentration.
Visualization
Caption: Workflow for the Ames test to assess this compound mutagenicity.
Safety Precautions
This compound is a known mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood. All contaminated materials should be decontaminated and disposed of as hazardous waste according to institutional guidelines.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. nib.si [nib.si]
- 8. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 9. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 11. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Rat liver S9 Metabolic Activation for Ames Test, MNvit, Chromosomal A [xenometrix.ch]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Screening of Necatorin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necatorin, identified as 7-hydroxycoumaro(5,6-c)cinnoline, is a naturally occurring compound found in the mushroom Lactarius necator.[1][2][3][4] The parent compound has been reported to exhibit mutagenic properties.[1][2][3] This has spurred interest in the synthesis of its derivatives to explore their potential as novel therapeutic agents, leveraging the privileged coumarin (B35378) scaffold while potentially mitigating mutagenicity and exploring other biological activities. Coumarin derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5][6] This document provides detailed protocols for the synthesis of a this compound derivative and its subsequent biological screening to assess its cytotoxic, anti-inflammatory, and signaling pathway modulatory effects.
Synthesis of this compound Derivatives
A plausible synthetic route for a model this compound derivative, 4-methyl-7-hydroxycoumaro(5,6-c)cinnoline, is proposed below. This multi-step synthesis involves the initial formation of a substituted coumarin followed by the construction of the fused cinnoline (B1195905) ring.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for a this compound derivative.
Experimental Protocol: Synthesis of 4-methyl-7-hydroxycoumaro(5,6-c)cinnoline
Step 1: Synthesis of 7-hydroxy-4-methylcoumarin
This step follows the Pechmann condensation reaction.
-
To a stirred solution of resorcinol (1 equivalent) in concentrated sulfuric acid, slowly add ethyl acetoacetate (1.1 equivalents) while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.
Step 2: Nitration of 7-hydroxy-4-methylcoumarin
-
Suspend 7-hydroxy-4-methylcoumarin (1 equivalent) in a mixture of concentrated sulfuric acid and nitric acid at 0°C.
-
Stir the mixture at this temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to yield 6-nitro-7-hydroxy-4-methylcoumarin.
Step 3: Reduction of the Nitro Group
-
Dissolve 6-nitro-7-hydroxy-4-methylcoumarin (1 equivalent) in ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents), to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-amino-7-hydroxy-4-methylcoumarin.
Step 4: Diazotization and Intramolecular Cyclization (Cinnoline Formation)
-
Dissolve 6-amino-7-hydroxy-4-methylcoumarin (1 equivalent) in dilute hydrochloric acid at 0-5°C.
-
Slowly add a solution of sodium nitrite (B80452) (1.1 equivalents) in water, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
Gradually warm the reaction mixture to room temperature and then heat to 60-70°C for 1-2 hours to facilitate intramolecular cyclization.
-
Cool the mixture, and collect the precipitated solid by filtration.
-
Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol/DMF) to yield 4-methyl-7-hydroxycoumaro(5,6-c)cinnoline.
Derivatization
Further derivatization of the synthesized this compound core can be achieved through various methods, such as Suzuki coupling at a halogenated position (introduced prior to cyclization) or etherification/esterification of the hydroxyl group.
Biological Screening Protocols
A panel of assays is proposed to evaluate the biological activity of the synthesized this compound derivatives.
Experimental Workflow for Biological Screening
Caption: Workflow for the biological evaluation of this compound derivatives.
Mutagenicity Assessment: Ames Test
This assay evaluates the mutagenic potential of the compounds.
Protocol:
-
Prepare a suspension of a histidine-auxotrophic strain of Salmonella typhimurium (e.g., TA98 or TA100).
-
In a test tube, combine the bacterial suspension, the test compound at various concentrations, and a small amount of histidine and biotin. For metabolic activation, a rat liver extract (S9 fraction) can be included.
-
Pour the mixture onto a minimal glucose agar (B569324) plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.
Data Presentation (Hypothetical Data)
| Compound | Concentration (µ g/plate ) | S9 Activation | Revertant Colonies (Mean ± SD) | Fold Increase over Control |
| Control (DMSO) | - | - | 25 ± 4 | 1.0 |
| This compound | 10 | - | 250 ± 21 | 10.0 |
| Derivative 1 | 10 | - | 30 ± 5 | 1.2 |
| Derivative 2 | 10 | - | 28 ± 6 | 1.1 |
| Control (DMSO) | - | + | 35 ± 6 | 1.0 |
| This compound | 10 | + | 550 ± 45 | 15.7 |
| Derivative 1 | 10 | + | 40 ± 7 | 1.1 |
| Derivative 2 | 10 | + | 38 ± 5 | 1.1 |
Cytotoxicity Screening: Cell Viability Assay (MTT/MTS)
This assay determines the concentration at which the compounds exhibit toxicity to cells.
Protocol:
-
Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO or SDS solution).
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation (Hypothetical Data)
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | HeLa | 48 | 15.2 |
| Derivative 1 | HeLa | 48 | 5.8 |
| Derivative 2 | HeLa | 48 | 22.5 |
| This compound | HEK293 | 48 | > 100 |
| Derivative 1 | HEK293 | 48 | 85.3 |
| Derivative 2 | HEK293 | 48 | > 100 |
Anti-inflammatory Activity
The anti-inflammatory potential of the derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators.
Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Determine the concentration of each compound that inhibits NO production by 50% (IC50).
Data Presentation (Hypothetical Data)
| Compound | IC50 for NO Inhibition (µM) |
| Dexamethasone (Positive Control) | 0.1 |
| Derivative 1 | 12.5 |
| Derivative 2 | 35.2 |
Signaling Pathway Analysis
Investigating the effect of the derivatives on key signaling pathways can provide insights into their mechanism of action.
Signaling Pathways to Investigate
Caption: Key signaling pathways potentially modulated by this compound derivatives.
NF-κB Signaling Pathway
Protocol: NF-κB Luciferase Reporter Assay
-
Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.
-
After 24 hours, pre-treat the cells with the this compound derivatives for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
After 6-8 hours, lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
Data Presentation (Hypothetical Data)
| Compound | Concentration (µM) | NF-κB Luciferase Activity (% of Stimulated Control) |
| Control | - | 100 |
| Derivative 1 | 1 | 85 |
| Derivative 1 | 10 | 45 |
| Derivative 1 | 25 | 20 |
| Derivative 2 | 10 | 92 |
MAPK Signaling Pathway
Protocol: Western Blot for Phosphorylated MAPKs
-
Culture cells (e.g., RAW 264.7) and treat them with the this compound derivatives followed by stimulation with LPS.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., p-p38, p-ERK, p-JNK) and total MAPKs.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Data Presentation (Hypothetical Data)
| Treatment | p-p38/total p38 (Relative Intensity) | p-ERK/total ERK (Relative Intensity) |
| Control | 0.1 | 0.1 |
| LPS | 1.0 | 1.0 |
| LPS + Derivative 1 (10 µM) | 0.4 | 0.6 |
| LPS + Derivative 2 (10 µM) | 0.9 | 0.8 |
Nrf2 Signaling Pathway
Protocol: Nrf2 Activation Assay (e.g., ARE-Luciferase Reporter Assay)
-
Transfect cells (e.g., HepG2) with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE).
-
Treat the cells with the this compound derivatives for 12-24 hours.
-
Lyse the cells and measure luciferase activity.
-
An increase in luciferase activity suggests activation of the Nrf2 pathway.
Data Presentation (Hypothetical Data)
| Compound | Concentration (µM) | ARE Luciferase Activity (Fold Induction) |
| Control | - | 1.0 |
| Sulforaphane (Positive Control) | 10 | 5.2 |
| Derivative 1 | 10 | 1.2 |
| Derivative 2 | 10 | 3.5 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of novel this compound derivatives. By systematically assessing their mutagenicity, cytotoxicity, anti-inflammatory properties, and effects on key signaling pathways, researchers can identify promising lead compounds for further drug development. The modular nature of the synthetic and screening strategies allows for the generation and characterization of a diverse library of this compound analogues, facilitating the exploration of their structure-activity relationships.
References
- 1. Synthesis and biological evaluation of coumarin-quinone hybrids as multifunctional bioactive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiinflammatory activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Necatorin as a Positive Control in Mutagenicity Studies
Introduction
Necatorin, a naturally occurring compound with the chemical name 7-hydroxycoumaro(5,6-c)cinnoline, is a potent mutagen isolated from the mushroom Lactarius necator. Its strong mutagenic activity, particularly as a direct-acting mutagen, makes it a suitable candidate for use as a positive control in specific mutagenicity assays. These application notes provide researchers, scientists, and drug development professionals with detailed information and protocols for the effective use of this compound in this capacity.
Chemical Information
-
Compound Name: this compound
-
Chemical Name: 7-hydroxycoumaro(5,6-c)cinnoline
-
Source: Isolated from the mushroom Lactarius necator.[1]
-
Properties: this compound is susceptible to decomposition by light, especially at high pH. It is most effectively destroyed by boiling at pH 5.0.[2][3]
Mutagenic Profile
This compound has been demonstrated to be a strong mutagen in the Ames test (bacterial reverse mutation assay).[1] Importantly, its mutagenic activity in the Ames test does not require metabolic activation (i.e., it is a direct-acting mutagen).[4] This characteristic is crucial when selecting a positive control for assays designed to detect direct-acting mutagens.
However, studies have shown that this compound does not exhibit mutagenic activity in the in vivo host-mediated assay or the micronucleus test.[1] This suggests that this compound may be detoxified in vivo, highlighting the importance of selecting appropriate positive controls for the specific test system being used.
Application as a Positive Control
Based on its known mutagenic profile, this compound is recommended as a positive control for the following assay:
-
Ames Test: Its potent, direct-acting mutagenicity in various Salmonella typhimurium strains makes it an excellent positive control to ensure the validity of the assay and the proper functioning of the tester strains.
This compound is not recommended as a positive control for the following assays, based on current scientific literature:
-
In Vitro/In Vivo Micronucleus Assay
-
In Vitro/In Vivo Chromosomal Aberration Assay
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound in the Ames Test (TA98 Strain, without S9 activation)
| This compound Concentration (µ g/plate ) | Mean Number of Revertant Colonies ± SD | Fold Induction over Negative Control |
| 0 (Negative Control - DMSO) | 25 ± 5 | 1.0 |
| 0.1 | 150 ± 15 | 6.0 |
| 0.5 | 450 ± 35 | 18.0 |
| 1.0 | 800 ± 60 | 32.0 |
| 2-Nitrofluorene (Positive Control) | 950 ± 70 | 38.0 |
Note: The data presented in this table is for illustrative purposes to demonstrate a typical dose-response relationship for a potent, direct-acting mutagen in the Ames test. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Ames Test (Bacterial Reverse Mutation Assay) Using this compound as a Positive Control
This protocol is adapted from standard Ames test procedures.
1. Materials
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
This compound (dissolved in Dimethyl Sulfoxide - DMSO)
-
2-Nitrofluorene (or other appropriate positive control for the specific strain)
-
Negative Control (DMSO)
-
Top agar (B569324) (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
S9 fraction (for assays with metabolic activation, though not required for this compound's direct activity)
-
Incubator (37°C)
2. Procedure
-
Preparation of Tester Strains: Inoculate the desired S. typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of 1-2 x 10⁹ cells/mL.
-
Preparation of Test Solutions: Prepare serial dilutions of this compound in DMSO.
-
Assay Procedure (without S9 activation): a. To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add:
- 0.1 mL of the overnight bacterial culture.
- 0.1 mL of the this compound solution (or positive/negative control). b. Vortex the tube gently and pour the contents onto a minimal glucose agar plate. c. Distribute the top agar evenly by tilting the plate. d. Allow the top agar to solidify.
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Protocol 2: In Vitro Micronucleus Assay
This compound is not recommended as a positive control for this assay based on current data. An appropriate positive control for the in vitro micronucleus assay would be a known clastogen or aneugen, such as Mitomycin-C or Colchicine.
1. Materials
-
Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)
-
Culture medium and supplements
-
Test compound and appropriate positive/negative controls
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1 v/v)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)
-
Microscope slides
-
Microscope with appropriate magnification
2. Procedure
-
Cell Culture: Culture cells to an appropriate density.
-
Treatment: Expose the cells to the test compound, positive control, and negative control for a suitable duration (e.g., 3-6 hours with S9 or 24 hours without S9).
-
Addition of Cytochalasin B: Add Cytochalasin B to the culture medium to arrest cytokinesis, allowing for the identification of binucleated cells.
-
Harvesting: Harvest the cells by trypsinization or centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution to swell the cells.
-
Fixation: Fix the cells with a freshly prepared fixative.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells.
Protocol 3: In Vitro Chromosomal Aberration Assay
This compound is not recommended as a positive control for this assay. A suitable positive control would be a known clastogen like Cyclophosphamide (with S9) or Mitomycin-C (without S9).
1. Materials
-
Mammalian cell line (e.g., CHO, CHL, or human peripheral blood lymphocytes)
-
Culture medium and supplements
-
Test compound and appropriate positive/negative controls
-
Colcemid or another metaphase-arresting agent
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1 v/v)
-
Staining solution (e.g., Giemsa)
-
Microscope slides
-
Microscope with oil immersion objective
2. Procedure
-
Cell Culture: Seed cells and allow them to attach and grow.
-
Treatment: Expose the cells to the test compound, positive control, and negative control.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., Colcemid) to the culture for the last 2-3 hours of the culture period to accumulate cells in metaphase.
-
Harvesting: Harvest the cells.
-
Hypotonic Treatment: Treat the cells with a hypotonic solution.
-
Fixation: Fix the cells in a fixative solution.
-
Slide Preparation: Drop the cell suspension onto slides.
-
Staining: Stain the slides with Giemsa stain.
-
Scoring: Analyze at least 100 metaphases per concentration for structural and numerical chromosomal aberrations under a microscope.
Visualizations
Caption: Workflow for the Ames Test using this compound as a positive control.
Caption: Logical relationship for using this compound as a positive control.
References
- 1. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of this compound, a highly mutagenic compound from Lactarius necator mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Mutagens in larger fungi II. The mutagenicity of commercial pickled Lactarius necator in the Salmonella assay | Lund University [lunduniversity.lu.se]
Unraveling DNA Repair Pathways with the Mutagen Necatorin: A Hypothetical Application Framework
Disclaimer: Scientific literature primarily identifies Necatorin as a mutagenic compound, meaning it induces DNA damage.[1][2] As of the current body of research, this compound is not utilized as a standard tool for the study of DNA repair mechanisms. Instead, its properties as a DNA damaging agent make it a potential candidate for inducing cellular responses that would, in turn, allow for the investigation of DNA repair pathways.
This document presents a hypothetical framework for how a novel mutagen like this compound could be characterized and applied to study DNA repair mechanisms. The following application notes and protocols are designed for researchers, scientists, and drug development professionals to illustrate the experimental logic of using a DNA damaging agent to probe cellular repair processes.
Introduction to this compound
This compound is a coumarin-based compound isolated from the Lactarius necator mushroom.[1][2] It has demonstrated potent mutagenic activity in bacterial assays, suggesting its ability to alter DNA structure.[1] The precise nature of the DNA lesions caused by this compound is not fully elucidated in publicly available research. Understanding the types of DNA damage induced by a compound is the first critical step in using it as a tool to study specific DNA repair pathways. Cells have evolved multiple sophisticated pathways to repair different types of DNA damage, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Non-Homologous End Joining (NHEJ), and Homologous Recombination (HR).[3][4][5]
Hypothetical Application Notes
The primary application of a mutagen like this compound in this context is to serve as a trigger for the DNA Damage Response (DDR). By exposing cells to this compound, researchers can activate the signaling cascades and enzymatic machinery responsible for repairing the specific lesions it creates. This allows for the study of pathway kinetics, protein recruitment, and the efficacy of the repair process.
Key Research Questions Addressable with this compound:
-
What specific types of DNA lesions does this compound induce (e.g., single-strand breaks, double-strand breaks, bulky adducts, interstrand crosslinks)?
-
Which primary DNA repair pathways are activated in response to this compound-induced damage?
-
What is the role of key DDR proteins, such as PARP1, ATM, ATR, and DNA-PK, in the response to this compound?
-
How does the cytotoxicity of this compound vary between cells proficient in DNA repair and those with specific repair pathway deficiencies?
-
Can this compound be used in synthetic lethality approaches, for example, in cancer cells deficient in a particular DNA repair pathway like HR?[6]
Data Presentation: Characterizing this compound's Effects
Quantitative data from initial characterization experiments would be crucial. The following tables represent hypothetical data summaries.
Table 1: Cytotoxicity of this compound in DNA Repair Proficient and Deficient Cell Lines
| Cell Line | DNA Repair Status | This compound IC50 (µM) |
| WT (Wild-Type) | All pathways proficient | 15.2 |
| BRCA2-/- | HR Deficient | 1.8 |
| XRCC1-/- | BER Deficient | 8.5 |
| XPA-/- | NER Deficient | 14.9 |
| DNA-PKcs-/- | NHEJ Deficient | 3.1 |
This hypothetical data suggests this compound may induce DNA lesions repaired primarily by Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ), as cells deficient in these pathways show significantly increased sensitivity.
Table 2: Quantification of DNA Damage Markers after this compound Treatment
| Marker | Time Post-Treatment (1 hr) | Time Post-Treatment (6 hrs) |
| γH2AX Foci (DSBs) | 120 ± 15 foci/cell | 45 ± 8 foci/cell |
| 8-oxoGuanine (Oxidative Damage) | 1.5 ± 0.3 lesions/10^6 bases | 1.2 ± 0.2 lesions/10^6 bases |
| PARP1 Activity (Fold Change) | 8.7 ± 1.2 | 3.2 ± 0.5 |
This hypothetical data indicates a strong induction of DNA double-strand breaks (DSBs), evidenced by γH2AX foci, and activation of PARP1, a key sensor of DNA strand breaks.[7][8]
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are hypothetical protocols for key experiments.
Protocol 1: Comet Assay for Detection of DNA Strand Breaks
Objective: To determine if this compound induces single- and/or double-strand DNA breaks.
Materials:
-
Cell line of interest (e.g., HeLa)
-
This compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) or Neutral electrophoresis buffer (90 mM Tris, 90 mM Boric acid, 2 mM EDTA, pH 8.3)
-
DNA stain (e.g., SYBR Green)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., Comet Score)
Procedure:
-
Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for 1-4 hours.
-
Harvest cells via trypsinization, wash with ice-cold PBS, and resuspend at 1 x 10^5 cells/mL in ice-cold PBS.
-
Mix 10 µL of cell suspension with 90 µL of molten LMA at 37°C.
-
Pipette the cell/agarose mixture onto a slide pre-coated with NMA and allow to solidify on ice.
-
Immerse slides in cold lysis solution for at least 1 hour at 4°C.
-
For detecting single-strand breaks, perform alkaline unwinding by incubating slides in alkaline electrophoresis buffer for 20-40 minutes. For double-strand breaks, use the neutral buffer.
-
Perform electrophoresis (e.g., at 25V, 300mA for 20-30 minutes).
-
Gently wash slides with neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.
-
Stain the DNA with SYBR Green for 5 minutes.
-
Visualize comets using a fluorescence microscope and quantify the tail moment using image analysis software.
Protocol 2: Immunofluorescence Staining for γH2AX Foci
Objective: To quantify the formation of DNA double-strand breaks (DSBs) in response to this compound treatment.
Materials:
-
Cells grown on glass coverslips
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with this compound for the desired time points (e.g., 0, 1, 4, 24 hours).
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides using mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope and count the number of γH2AX foci per nucleus.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway for this compound-induced DSB repair.
Caption: Workflow for characterizing this compound's effect on DNA repair.
By employing this systematic, hypothesis-driven approach, researchers can characterize the effects of novel mutagens and potentially develop them into valuable tools for dissecting the intricate mechanisms of DNA repair. This knowledge is fundamental for understanding genome stability and for the development of new therapeutic strategies in oncology and other diseases linked to DNA damage.
References
- 1. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of this compound, a highly mutagenic compound from Lactarius necator mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA repair mechanisms: DNA repair defects and related diseases | 2022, Volume 8 - Issue 3 | Demiroglu Science University Florence Nightingale Journal of Medicine [journalmeddbu.com]
- 5. Therapeutic upregulation of DNA repair pathways: strategies and small molecule activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of necrotic cell death: p53, PARP1 and cyclophilin D-overlapping pathways of regulated necrosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin-induced necrosis is mediated by poly-(ADP-ribose) polymerase 1 (PARP1) but is independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of Analytical Standards for the Detection of Necatorin
Introduction
Necatorin is a key protein component of the excretory/secretory (ES) products of the human hookworm, Necator americanus.[1][2] These ES products are crucial for the parasite's survival as they modulate the host's immune system, facilitating chronic infection.[3][4] The ability to accurately detect and quantify this compound in biological samples is critical for multiple applications, including:
-
Diagnostic Development: Creating sensitive assays to detect active hookworm infections.
-
Vaccine Efficacy Trials: Monitoring the immunogenicity of vaccine candidates targeting this compound.
-
Drug Development: Assessing the impact of novel anthelmintic drugs on parasite viability.
-
Immunological Research: Investigating host-parasite interactions and the mechanisms of immune evasion.[1][3]
This document provides a comprehensive guide to establishing analytical standards for this compound detection, focusing on the development and validation of a quantitative Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of Detection: Sandwich ELISA
The recommended method for this compound quantification is a sandwich ELISA. This technique offers high specificity and sensitivity by using a matched pair of antibodies. A capture antibody, specific for one epitope of this compound, is immobilized on a microplate. The sample is added, and any this compound present binds to the capture antibody. A second, detection antibody, which recognizes a different epitope and is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), is then added. This "sandwiches" the this compound protein. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is directly proportional to the amount of this compound in the sample.
Protocols
Protocol 1: Production of Recombinant this compound (rthis compound) Standard
A certified reference material is the cornerstone of a quantitative assay.[5][6] Since native this compound is difficult to purify in large quantities, a highly purified, well-characterized recombinant this compound (rthis compound) must be produced to serve as the calibrator.
Objective: To express and purify rthis compound to be used as a reference standard for quantitative assays.
Methodology:
-
Gene Synthesis and Cloning:
-
Synthesize the coding sequence for this compound, codon-optimized for expression in E. coli or a suitable eukaryotic system (e.g., HEK293 cells for authentic post-translational modifications).[7]
-
Incorporate a hexahistidine (6xHis) tag at the N- or C-terminus to facilitate purification.
-
Clone the synthesized gene into an appropriate expression vector (e.g., pET-28a for bacterial expression).
-
-
Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB media at 37°C until an OD600 of 0.6-0.8 is reached.
-
Induce protein expression with 1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 4-6 hours at 30°C.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the 6xHis-tagged rthis compound using an imidazole (B134444) gradient.
-
Perform buffer exchange into a stable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.
-
-
Characterization and Certification:
-
Assess purity using SDS-PAGE and Coomassie blue staining (>95% purity is required).
-
Confirm protein identity using Western Blot with an anti-His-tag antibody and ultimately by mass spectrometry.[8]
-
Determine the precise protein concentration using a BCA assay and amino acid analysis (AAA) for certification.
-
Aliquot the purified rthis compound and store at -80°C. This becomes the primary standard.
-
Protocol 2: Quantitative this compound Sandwich ELISA
Objective: To quantify this compound concentration in biological samples (e.g., serum, plasma, culture supernatant).
Materials:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA)
-
Assay Diluent: PBST with 0.5% BSA
-
Capture Antibody: Rabbit anti-Necatorin polyclonal antibody
-
Detection Antibody: Mouse anti-Necatorin monoclonal antibody, HRP-conjugated
-
Standard: Purified rthis compound
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2 N H₂SO₄
-
96-well high-binding microplates
Methodology:
-
Plate Coating:
-
Dilute the capture antibody to 2 µg/mL in Coating Buffer.
-
Add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Prepare a standard curve by performing serial dilutions of the rthis compound standard in Assay Diluent. A typical range would be 1000 pg/mL to 15.6 pg/mL.
-
Dilute samples to fall within the range of the standard curve.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of standards and samples to their respective wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated detection antibody to 0.5 µg/mL in Assay Diluent.
-
Add 100 µL to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Reading:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader within 15 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (zero standard) from all other readings.
-
Plot the absorbance versus the concentration for the standards.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Interpolate the concentration of this compound in the samples from the standard curve.
-
Data Presentation: Assay Performance Characteristics
The validation of the analytical method is crucial. The following tables summarize the key performance parameters that must be established.
Table 1: this compound ELISA Calibration and Sensitivity
| Parameter | Result | Specification |
|---|---|---|
| Calibration Curve Range | 15.6 - 1000 pg/mL | - |
| Curve Fit Model | 4-Parameter Logistic | R² > 0.99 |
| Limit of Blank (LoB) | 4.1 pg/mL | - |
| Limit of Detection (LoD) | 8.5 pg/mL | LoD = LoB + 1.645(SD of low concentration samples) |
| Limit of Quantification (LoQ) | 15.6 pg/mL | Lowest concentration with CV < 20% |
Table 2: Assay Precision and Accuracy
| Control Sample | This compound Conc. (pg/mL) | Intra-Assay CV% (n=16) | Inter-Assay CV% (n=10 days) | Recovery % (Spike-Recovery) |
|---|---|---|---|---|
| Low Control | 50 | 6.8% | 9.5% | 98% |
| Mid Control | 250 | 4.2% | 6.1% | 103% |
| High Control | 750 | 3.9% | 5.8% | 95% |
| Specification | - | < 15% | < 20% | 80-120% |
Visualizations: Workflows and Pathways
Caption: Workflow for developing a validated analytical assay.
Caption: Protocol workflow for the this compound sandwich ELISA.
Caption: Hypothetical signaling pathway for this compound-mediated immunomodulation.
References
- 1. Comprehensive analysis of the secreted proteome of adult Necator americanus hookworms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of Excreted and/or Secreted Products of Adult Hookworms to Human NK Cells in Necator americanus-Infected Individuals from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hookworm Excretory/Secretory Products Induce Interleukin-4 (IL-4)+ IL-10+ CD4+ T Cell Responses and Suppress Pathology in a Mouse Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Reference Methods and Reference Materials for Protein Biomarkers | NIST [nist.gov]
- 6. Certification of protein biomarker standards using element MS and generic standards: Application to human cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Standards for Mass Spectrometry Analysis | Technology Networks [technologynetworks.com]
- 8. Proteomics Reagents and Kits of MS Standards - Creative Proteomics [mspro.creative-proteomics.com]
Application Note: A Framework for In Vitro Screening of Necatorin's Cytotoxic Effects
Introduction
Necatorin is a putative protein derived from the human hookworm Necator americanus. As with many novel proteins from pathogenic organisms, it is crucial to characterize its interaction with host cells to understand its biological role and potential as a therapeutic target or a toxin.[1] This document provides a comprehensive framework and detailed protocols for screening the potential cytotoxic effects of this compound using established in vitro assays. The described assays quantitatively assess cell viability and death through different biological endpoints, including metabolic activity, membrane integrity, and apoptosis induction.
This framework is designed for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxic profile of this compound or other novel proteins.[2]
Principles of Cytotoxicity Assays
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[4] The amount of formazan is proportional to the number of living cells.
-
LDH Release Assay (Membrane Integrity): Lactate (B86563) dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[5][6] The LDH assay measures the amount of this enzyme in the supernatant to quantify cell lysis.[7]
-
Caspase-3/7 Assay (Apoptosis): Caspases are key proteases that execute the programmed cell death pathway known as apoptosis. Specifically, caspase-3 and caspase-7 are critical effector caspases.[8] This assay uses a substrate that, when cleaved by active caspase-3/7, generates a luminescent or fluorescent signal, indicating that cells are undergoing apoptosis.[9]
General Experimental Workflow
A systematic approach is essential for screening novel compounds. The workflow below outlines the key steps from cell preparation to data analysis.
Caption: General workflow for screening this compound's cytotoxic effects.
Data Presentation: Summarized Cytotoxicity Data
Quantitative data from cytotoxicity experiments should be summarized to facilitate comparison across different assays, cell lines, and time points. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of this compound required to inhibit cell viability by 50%.
Table 1: Hypothetical IC50 Values (µg/mL) for this compound
| Cell Line | Treatment Duration (hours) | Assay Type | IC50 (µg/mL) |
| HeLa (Cervical Cancer) | 24 | MTT | 35.2 |
| 48 | MTT | 21.7 | |
| 24 | LDH | 42.5 | |
| 48 | LDH | 28.9 | |
| 24 | Caspase-3/7 | 33.8 | |
| A549 (Lung Cancer) | 24 | MTT | 58.1 |
| 48 | MTT | 39.4 | |
| 24 | LDH | 65.3 | |
| 48 | LDH | 44.0 | |
| 24 | Caspase-3/7 | 55.2 | |
| HEK293 (Normal Kidney) | 24 | MTT | > 100 |
| 48 | MTT | 95.6 | |
| 24 | LDH | > 100 | |
| 48 | LDH | > 100 | |
| 24 | Caspase-3/7 | > 100 |
Detailed Experimental Protocols
Cell Culture and Seeding
-
Cell Culture: Culture the chosen cell lines (e.g., HeLa, A549, and HEK293) in their appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin). Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a sterile 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[2]
-
Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[10][11]
-
Treatment: After 24h incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated (vehicle control) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]
-
Incubate with MTT: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[11]
-
Readout: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[11]
Protocol: LDH Release Cytotoxicity Assay
This protocol is based on the principle of measuring LDH released from damaged cells.[7][12]
-
Treatment: Prepare and treat cells with this compound as described in step 5.2.1. Include three sets of controls:
-
Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.
-
Medium Background Control: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for the desired time.
-
Collect Supernatant: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., combining a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[12]
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
Protocol: Caspase-Glo® 3/7 Apoptosis Assay
This protocol uses a luminescent "add-mix-measure" format for determining caspase-3/7 activity.[9]
-
Treatment: Prepare and treat cells with this compound in an opaque-walled 96-well plate suitable for luminescence. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours.
-
Readout: Measure the luminescence of each well using a microplate luminometer.
Potential Mechanism of Action: Apoptosis Induction
If the Caspase-3/7 assay is positive, it suggests this compound may induce apoptosis. Cytotoxic proteins can trigger apoptosis through various signaling cascades, often converging on the activation of effector caspases. A plausible hypothetical pathway is the extrinsic or death receptor pathway.
Caption: Hypothetical extrinsic apoptosis pathway induced by this compound.
References
- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. praxilabs.com [praxilabs.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 8. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of Necatorin in Mushrooms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necatorin is a mutagenic compound, identified with the molecular formula C15H8N2O3, found in certain species of mushrooms, notably Lactarius turpis (also known as L. necator).[1] Its presence in these mushrooms, which are considered edible in some regions after proper preparation, poses a potential health risk due to its positive results in the Ames test, a widely used assay for mutagenicity.[1] The concentration of this compound in fresh L. necator mushrooms can range from 3 to 20 mg/kg.[2] These application notes provide detailed protocols for the reduction, extraction, and quantification of this compound, as well as a method to assess its mutagenic activity.
Techniques for Reducing this compound Content
Several methods can be employed to reduce the this compound content in mushrooms. The most effective and well-documented method is blanching. Other cooking methods may also contribute to its reduction.
Blanching
Blanching has been shown to reduce the this compound content in L. necator mushrooms to approximately 25% of its original concentration.[2] The mechanism of reduction is likely a combination of leaching into the blanching water and thermal degradation, which is most effective under acidic conditions.[2]
Other Cooking Methods
While specific quantitative data for this compound reduction through other cooking methods is limited, general principles of mycotoxin reduction suggest that boiling, frying, and baking can be effective in reducing the levels of various fungal toxins.[3] The effectiveness of these methods depends on the toxin's heat stability and the cooking time and temperature. This compound is known to be relatively stable in boiling water but is more susceptible to destruction at pH 5.0.[2]
Table 1: Summary of Quantitative Data on this compound Reduction
| Technique | Matrix | Initial this compound Concentration (mg/kg) | Reduction (%) | Final this compound Concentration (mg/kg) | Reference |
| Blanching | Lactarius necator mushrooms | 3 - 20 | ~75% | 0.75 - 5 | [2] |
| Boiling (pure compound) | Aqueous solution (pH 5.0) | Not specified | Most effective destruction | Not specified | [2] |
| Boiling (pure compound) | Aqueous solution (pH 0.5 and 13.5) | Not specified | Relatively stable | Not specified | [2] |
Experimental Protocols
Protocol for Blanching of Mushrooms to Reduce this compound
This protocol describes a standardized method for blanching mushrooms to reduce this compound content.
Materials:
-
Fresh Lactarius turpis mushrooms
-
Deionized water
-
Citric acid or lemon juice (for pH adjustment)
-
Ice bath
-
Blender or food processor
-
Freeze-dryer (optional)
-
Analytical balance
-
pH meter
Procedure:
-
Sample Preparation: Clean the mushrooms to remove any debris. For homogeneity, slice the mushrooms into uniform pieces (e.g., 5 mm thickness).
-
pH Adjustment of Blanching Water: Adjust the pH of the deionized water to 5.0 using citric acid or lemon juice. This pH has been shown to be most effective for the thermal degradation of pure this compound.[2]
-
Blanching: Bring the pH-adjusted water to a rolling boil. Add the sliced mushrooms to the boiling water at a ratio of 1:5 (w/v) (e.g., 100g of mushrooms to 500mL of water).
-
Blanching Time: Maintain the boil for 10-15 minutes.
-
Cooling: Immediately transfer the blanched mushrooms to an ice bath to halt the cooking process.
-
Drying: Drain the mushrooms and pat them dry. For analytical purposes, the mushrooms can be freeze-dried to a constant weight to accurately determine the this compound concentration.
-
Analysis: The this compound content in the blanched and unblanched (control) mushroom samples should be determined using the HPLC protocol outlined below (Section 2.2).
Protocol for Extraction and Quantification of this compound using HPLC
This protocol provides a method for the extraction and quantification of this compound from mushroom samples using High-Performance Liquid Chromatography (HPLC). This method is adapted from general protocols for fungal toxin analysis.[4][5][6][7]
Materials:
-
Mushroom samples (fresh, blanched, or freeze-dried)
-
Formic acid
-
Water (HPLC grade)
-
This compound standard (if available)
-
Syringe filters (0.45 µm)
-
HPLC system with a C18 column and a UV or fluorescence detector
Procedure:
-
Extraction:
-
Homogenize 1-5 g of the mushroom sample with 20 mL of methanol for 5 minutes using a high-speed blender.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Sample Clean-up (if necessary):
-
Dissolve the residue in a small volume of a suitable solvent and pass it through a solid-phase extraction (SPE) cartridge to remove interfering compounds. The choice of SPE cartridge and elution solvents will need to be optimized.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point for the separation of fungal metabolites. A typical gradient could be: 0-20 min, 10-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 10% acetonitrile.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection: this compound is a coumarin (B35378) derivative and is expected to have UV absorbance and fluorescence. Monitor at an appropriate UV wavelength (e.g., 254 nm, 320 nm) or with a fluorescence detector (excitation/emission wavelengths to be determined based on the this compound standard).
-
Quantification: Prepare a calibration curve using a this compound standard of known concentrations. The concentration of this compound in the samples can be determined by comparing the peak area with the calibration curve.
-
Protocol for Ames Test to Assess Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[8] This protocol provides a general outline for testing the mutagenicity of mushroom extracts before and after reduction techniques.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Mushroom extracts (from untreated and treated samples)
-
S9 metabolic activation system (rat liver extract)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Preparation of Mushroom Extracts: Prepare sterile extracts of the mushroom samples.
-
Ames Test Procedure (Plate Incorporation Method):
-
To a tube containing molten top agar, add the Salmonella tester strain, the mushroom extract at various concentrations, and either the S9 mix (for metabolic activation) or a buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies (his+ revertants) on each plate.
-
A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Signaling Pathways and Visualizations
As of the current literature, the specific signaling pathway of this compound has not been elucidated. However, given its established mutagenic properties, it is hypothesized that this compound's primary mechanism of action involves direct interaction with DNA, leading to mutations. This DNA damage would then trigger a cellular DNA Damage Response (DDR) pathway.
Hypothetical Signaling Pathway of this compound-Induced DNA Damage Response
The following diagram illustrates a hypothetical signaling cascade initiated by this compound-induced DNA damage. This pathway is based on well-established DNA damage response mechanisms.[9][10][11][12][13]
Caption: Hypothetical this compound-induced DNA Damage Response pathway.
Experimental Workflow for this compound Reduction and Analysis
The following diagram outlines the logical workflow for reducing this compound in mushrooms and subsequently analyzing its concentration and mutagenicity.
Caption: Workflow for this compound reduction and analysis.
References
- 1. Khan Academy [khanacademy.org]
- 2. Stability of this compound, a highly mutagenic compound from Lactarius necator mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ochratoxin A reduction in meat sausages using processing methods practiced in households - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatographic Method for Rapid and Sensitive Analysis of Aflatoxins in Laboratory Fungal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youngin.com [youngin.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 13. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
Necatorin: A Tool for Inducing Mutations in Laboratory Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necatorin, a naturally occurring compound with the chemical name 7-hydroxycoumaro(5,6-c)cinnoline, has been identified as a potent mutagen.[1][2] Isolated from the Lactarius necator mushroom, this compound has demonstrated significant mutagenic activity, particularly in bacterial assays.[1] This document provides a comprehensive overview of this compound, its known mutagenic properties, and protocols for its potential application as a tool for inducing mutations in laboratory models. While this compound has shown clear mutagenic effects in the Ames test, it is important to note that it did not exhibit mutagenicity in host-mediated assays or micronucleus tests in mice, suggesting it may be detoxified or not reach target cells in sufficient concentrations in vivo in mammals.[1]
Properties of this compound
This compound is a coumarin (B35378) derivative found in fresh Lactarius necator mushrooms at concentrations ranging from 3 to 20 mg/kg.[2] It is a direct-acting mutagen, meaning it does not require metabolic activation to induce mutations.[3][4]
Stability:
-
Light Sensitivity: Pure this compound is susceptible to decomposition by light, especially at a high pH.[2]
-
pH Stability: The compound is relatively stable during boiling at pH 0.5 and 13.5. However, its destruction by boiling is most effective at pH 5.0.[2]
-
Effect of Blanching: Blanching mushrooms can reduce the this compound concentration to about 25% of the original value.[2]
Data Presentation
Table 1: Mutagenic Activity of this compound
| Assay System | Test Organism | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | Not required | Clearly Positive | [1] |
| Host-Mediated Assay | Mice | In vivo | No evidence of mutagenicity | [1] |
| Micronucleus Test | Mice | In vivo | No evidence of mutagenicity | [1] |
Experimental Protocols
Protocol 1: Extraction and Preparation of this compound (General Guidance)
A detailed, standardized protocol for the isolation and purification of this compound is not available in the public domain. The following is a general guideline for the extraction of similar compounds from mushroom sources and should be optimized.
Materials:
-
Fresh or dried Lactarius necator mushrooms
-
Rotary evaporator
-
Chromatography system (e.g., column chromatography with silica (B1680970) gel)
-
Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol gradients)
-
Spectrophotometer for concentration determination
Procedure:
-
Extraction:
-
Homogenize fresh or powdered dry mushroom material.
-
Extract the homogenate with methanol or ethanol at room temperature with stirring for several hours.
-
Repeat the extraction process 2-3 times.
-
Combine the extracts and filter to remove solid debris.
-
-
Concentration:
-
Concentrate the filtered extract using a rotary evaporator under reduced pressure.
-
-
Purification:
-
The crude extract can be further purified using column chromatography. The choice of stationary and mobile phases will need to be determined empirically. A typical approach would be to use a silica gel column and elute with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and monitor for the presence of this compound using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Quantification:
-
Once a pure fraction is obtained, determine the concentration of this compound using a spectrophotometer, provided a reference standard is available.
-
Protocol 2: Ames Test for Mutagenicity Assessment of this compound
This protocol is a standard procedure for the Ames test and can be adapted for testing the mutagenic potential of this compound.
Materials:
-
Histidine-dependent auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Top agar (B569324) (0.6% agar, 0.5% NaCl, supplemented with a trace amount of histidine and biotin).
-
Minimal glucose agar plates.
-
Purified this compound solution of known concentration (dissolved in a suitable solvent like DMSO).
-
Positive controls (e.g., sodium azide (B81097) for TA1535, 2-nitrofluorene (B1194847) for TA98).
-
Negative control (solvent used to dissolve this compound).
-
Incubator at 37°C.
Procedure:
-
Preparation of Bacterial Culture:
-
Inoculate the S. typhimurium tester strains into nutrient broth and grow overnight at 37°C with shaking.
-
-
Ames Test Assay:
-
Melt the top agar and maintain it at 45°C in a water bath.
-
To a sterile tube, add 100 µL of the overnight bacterial culture and a specific concentration of the this compound solution.
-
Add 2 mL of the molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
-
Tilt the plate to ensure an even distribution of the top agar.
-
Prepare plates with the negative and positive controls in the same manner.
-
Allow the top agar to solidify.
-
-
Incubation and Colony Counting:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
-
Data Analysis:
-
A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).
-
Signaling Pathways and Experimental Workflows
Currently, there is no information available in the scientific literature regarding the specific signaling pathways affected by this compound. The compound's mutagenicity in the Ames test suggests a direct interaction with DNA, but the molecular mechanisms and any potential involvement of cellular signaling cascades have not been elucidated.
Diagram 1: General Workflow for Assessing this compound Mutagenicity
Caption: Workflow for this compound mutagenicity testing.
Diagram 2: Logical Relationship of this compound's Known Mutagenic Properties
Caption: Summary of this compound's mutagenicity results.
Conclusion
This compound is a potent, direct-acting mutagen that can be a useful tool for inducing mutations in bacterial systems like the Ames test. Its efficacy in other laboratory models, particularly in vivo mammalian systems, appears to be limited based on current data. Researchers interested in utilizing this compound should consider its stability and the need for a well-defined purification protocol. Further research is warranted to elucidate its mechanism of action and to explore its potential applications in other in vitro mutagenesis studies.
References
- 1. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of this compound, a highly mutagenic compound from Lactarius necator mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagens in larger fungi. II. The mutagenicity of commercial pickled Lactarius necator in the Salmonella assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagens in larger fungi II. The mutagenicity of commercial pickled Lactarius necator in the Salmonella assay | Lund University [lunduniversity.lu.se]
Application Notes and Protocol for Long-Term Storage of Purified Necatorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necatorin is a cysteine-rich secretory protein (CRISP) found in the excretory/secretory products of the human hookworm, Necator americanus. As with other members of the CRISP superfamily, this compound is implicated in host-parasite interactions and possesses immunomodulatory and anticoagulant properties, making it a protein of significant interest for therapeutic development. Proper long-term storage of purified this compound is critical to maintain its structural integrity and biological activity for downstream applications in research and drug development. These application notes provide a detailed protocol for the effective long-term storage of purified recombinant this compound.
General Considerations for Protein Stability
The stability of purified proteins is influenced by several factors, including temperature, pH, protein concentration, and the presence of additives that can prevent degradation, aggregation, and loss of activity. Repeated freeze-thaw cycles are particularly detrimental to protein stability and should be avoided.[1][2] For cysteine-rich proteins like this compound, maintaining a reducing environment can be crucial to prevent the formation of incorrect disulfide bonds.[3][4]
Recommended Storage Conditions
Two primary methods are recommended for the long-term storage of purified this compound: liquid storage at ultra-low temperatures with a cryoprotectant and lyophilized (freeze-dried) storage. The choice of method will depend on the intended downstream applications and available laboratory equipment.
Quantitative Summary of Recommended Storage Conditions
| Parameter | Liquid Storage | Lyophilized Storage |
| Storage Temperature | -80°C (preferred for long-term) or -20°C (for shorter-term) | -80°C or -20°C |
| Typical Shelf Life | Up to 6 months at -20°C/-80°C | Up to 12 months or longer at -20°C/-80°C |
| Protein Concentration | ≥ 0.1 mg/mL | Not directly applicable (reconstituted to desired concentration) |
| Cryoprotectant | 5-50% (v/v) Glycerol (B35011) | 6% (w/v) Trehalose |
| Buffer System | Tris-based or PBS, pH 7.0-8.0; or Acetate buffer, pH 4.0 | Tris-based or PBS, pH 7.0-8.0 |
| Additives | Reducing agent (e.g., 5 mM DTT), Chelating agent (e.g., 0.1 mM EDTA) | None in the dried form |
| Freeze-Thaw Cycles | Avoid | Not applicable (reconstitute once) |
Data compiled from general protein storage guidelines and specific recommendations for similar recombinant proteins.[1][5][6]
Experimental Protocols
Protocol 1: Long-Term Liquid Storage of Purified this compound at -80°C
This protocol is suitable for storing purified this compound for several months while maintaining its activity.
Materials:
-
Purified this compound solution
-
Sterile, low-protein-binding microcentrifuge tubes
-
Storage Buffer (choose one):
-
Tris-based Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
PBS Buffer: Phosphate-Buffered Saline, pH 7.4
-
Acetate Buffer (for specific applications): 50 mM Sodium Acetate, pH 4.0
-
-
Sterile Glycerol (molecular biology grade)
-
Reducing agent (optional, recommended): Dithiothreitol (DTT)
-
Chelating agent (optional): Ethylenediaminetetraacetic acid (EDTA)
Procedure:
-
Buffer Exchange: Ensure the purified this compound is in the desired storage buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Concentration Adjustment: Adjust the protein concentration to a minimum of 0.1 mg/mL.[5]
-
Additive Preparation:
-
Prepare a sterile stock solution of 1 M DTT.
-
Prepare a sterile stock solution of 0.5 M EDTA.
-
-
Formulation:
-
In a sterile tube on ice, add the appropriate volume of sterile glycerol to the this compound solution to achieve a final concentration of 20-50%.[1][5] Mix gently by pipetting.
-
(Optional) Add DTT to a final concentration of 5 mM to maintain a reducing environment.[3][6]
-
(Optional) Add EDTA to a final concentration of 0.1 mM to chelate metal ions that could catalyze oxidation.[3]
-
-
Aliquoting: Dispense the final this compound solution into single-use, sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should correspond to the amount needed for a single experiment to avoid freeze-thaw cycles.[1]
-
Flash Freezing: Rapidly freeze the aliquots by placing them in a -80°C freezer.
-
Storage: Store the frozen aliquots at -80°C.
Protocol 2: Lyophilization for Long-Term Storage
Lyophilization (freeze-drying) removes water from the protein sample, resulting in a stable powder that can be stored for extended periods.
Materials:
-
Purified this compound in a suitable buffer (e.g., Tris-based or PBS)
-
Sterile, lyophilization-compatible vials
-
Lyophilization Buffer: Storage buffer containing a cryoprotectant such as 6% (w/v) Trehalose.[5]
-
Lyophilizer (freeze-dryer)
Procedure:
-
Buffer Exchange: Exchange the purified this compound into the Lyophilization Buffer. The buffer should not contain high concentrations of non-volatile salts.
-
Aliquoting: Dispense the this compound solution into sterile, lyophilization-compatible vials. Do not fill the vials more than one-third full.
-
Pre-freezing: Freeze the samples in the vials, for example, by placing them in a -80°C freezer until completely frozen.
-
Lyophilization: Place the frozen samples on a pre-cooled shelf in the lyophilizer. Follow the manufacturer's instructions for the lyophilization cycle.
-
Sealing and Storage: Once the lyophilization cycle is complete, seal the vials under vacuum or with an inert gas (e.g., nitrogen) and store them at -80°C or -20°C in a desiccated environment.
Protocol 3: Reconstitution of Lyophilized this compound
Materials:
-
Lyophilized this compound vial
-
Sterile, deionized water or a suitable assay buffer
-
Sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Reconstitution: Briefly centrifuge the vial to collect all the powder at the bottom.[5] Add the recommended volume of sterile, deionized water or assay buffer to achieve the desired final protein concentration (e.g., 0.1-1.0 mg/mL).[5]
-
Dissolution: Gently swirl or pipette the solution to dissolve the powder. Avoid vigorous shaking or vortexing, which can cause denaturation.
-
Use: The reconstituted protein is ready for use. Any unused portion should be stored appropriately (see Protocol 1) or discarded if not intended for further storage.
Stability and Activity Assessment
To ensure the integrity of the stored this compound, it is essential to assess its stability and biological activity after storage and before use in critical experiments.
Recommended Assays:
-
SDS-PAGE: To check for protein degradation or aggregation.
-
Size Exclusion Chromatography (SEC-HPLC): To quantify monomers and detect aggregates.
-
Circular Dichroism (CD) Spectroscopy: To assess secondary and tertiary structure.
-
Functional Assay: An anticoagulant assay (e.g., prothrombin time or activated partial thromboplastin (B12709170) time) to confirm biological activity.
Visualizations
Caption: Workflow for assessing the stability of stored this compound.
Caption: Decision tree for selecting a this compound storage method.
References
Application Notes and Protocols for the Mass Spectrometry-Based Identification of "Necatorin"
These application notes provide detailed protocols and data interpretation guidelines for the identification of "Necatorin," a term that can refer to two distinct chemical entities: a mutagenic compound from the Lactarius necator mushroom and, in a broader sense, proteins and metabolites from the bacterium Cupriavidus necator. This document is intended for researchers, scientists, and drug development professionals working on natural product identification, proteomics, and metabolomics.
Part 1: Identification of this compound, the Mutagenic Compound from Lactarius necator
This compound, identified as 7-hydroxycoumaro(5,6-c)cinnoline, is a mutagenic compound found in the Lactarius necator mushroom.[1][2][3] Its identification is crucial for food safety and toxicological studies. Mass spectrometry, coupled with liquid chromatography, offers a sensitive and specific method for its detection and quantification.
Experimental Workflow for this compound Identification
Caption: Workflow for the identification of this compound from mushroom samples.
Experimental Protocol: LC-MS/MS for this compound Identification
This protocol provides a general framework. Optimization of parameters may be required based on the specific instrumentation used.
1. Sample Preparation
-
Homogenization: Homogenize 5 g of fresh Lactarius necator mushroom tissue in 20 mL of a suitable solvent like methanol (B129727) or ethyl acetate.
-
Extraction: Perform solid-liquid extraction by shaking or sonicating the homogenate for 30-60 minutes.
-
Centrifugation and Filtration: Centrifuge the extract at 10,000 x g for 10 minutes and filter the supernatant through a 0.22 µm PTFE filter.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).
2. Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 100-500.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense ions from the MS1 scan for fragmentation.
-
Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to obtain a rich fragmentation spectrum.
-
MS2 Scan Range: m/z 50-300.
Data Presentation: Expected Mass and Fragmentation
While detailed fragmentation data for this compound is not widely published, based on its structure (7-hydroxycoumaro(5,6-c)cinnoline), the following can be expected:
| Parameter | Expected Value |
| Chemical Formula | C₁₄H₈N₂O₃ |
| Monoisotopic Mass | 252.0535 u |
| [M+H]⁺ (m/z) | 253.0608 |
| Key Fragments | Losses of CO, N₂, and fragments related to the coumarin (B35378) and cinnoline (B1195905) rings. |
Note: The fragmentation pattern of this compound would need to be confirmed with an authentic standard.
Part 2: Identification of Proteins and Metabolites from Cupriavidus necator
Cupriavidus necator (formerly Ralstonia eutropha) is a bacterium of significant interest for biotechnology, particularly for the production of bioplastics. Mass spectrometry is a key tool for its proteomic and metabolomic characterization.
Proteomics Workflow for C. necator
Caption: Proteomics workflow for the identification of proteins from C. necator.
Experimental Protocol: Proteomics of C. necator
1. Protein Extraction and Digestion
-
Cell Lysis: Harvest C. necator cells by centrifugation and resuspend in lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5). Lyse cells by sonication on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Reduction and Alkylation: Reduce disulfide bonds with 5 mM dithiothreitol (B142953) (DTT) for 30 min at 37°C. Alkylate free cysteines with 15 mM iodoacetamide (B48618) (IAA) for 30 min in the dark at room temperature.
-
Tryptic Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt and concentrate the peptides using a C18 StageTip.
2. LC-MS/MS Analysis
-
Chromatography: Use a nano-flow HPLC system with a C18 column.
-
Gradient: A 60-120 minute gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring MS/MS spectra for the 10-20 most abundant precursor ions.
3. Data Analysis
-
Database Search: Search the acquired MS/MS spectra against the Cupriavidus necator protein database from UniProt using a search engine like MaxQuant or Proteome Discoverer.
-
Search Parameters: Set trypsin as the enzyme, allow for up to two missed cleavages, and specify carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.
Data Presentation: Quantitative Proteomics Data
The following table summarizes the number of proteins identified in a study of C. necator under different growth conditions.[4]
| Growth Condition | Number of Quantified Proteins |
| Fructose-limited | >4000 |
| Succinate-limited | >4000 |
| Formate-limited | >4000 |
| Total Identified | 5357 |
Metabolomics Workflow for C. necator
Caption: Metabolomics workflow for the identification of small molecules from C. necator.
Experimental Protocol: Metabolomics of C. necator
This protocol is adapted from studies on siderophore identification from C. necator.[5]
1. Metabolite Extraction
-
Sample: Use the supernatant from a C. necator culture grown in iron-depleted media.
-
Solid Phase Extraction (SPE): Acidify the supernatant with formic acid and pass it through a C18 SPE cartridge.
-
Elution: Wash the cartridge with water and then elute the metabolites with a mixture of acetonitrile and water.
-
Drying and Reconstitution: Dry the eluate and reconstitute in a suitable solvent for LC-MS analysis.
2. LC-MS/MS Analysis
-
LC System: An Agilent 1260 Infinity II system or equivalent.
-
Column: A C18 semi-preparative column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
MS System: An Agilent 6530C Q-TOF LC/MS system or equivalent.
-
Ionization: ESI in positive ion mode.
-
Data Acquisition: Collect data in Auto MS/MS mode.
Data Presentation: Identified Metabolites
The following table shows the mass-to-charge ratios of cupriachelin analogs identified from C. necator B-4383.[5]
| Compound | [M+H]⁺ (m/z) | [M-2H+Fe]⁺ (m/z) |
| Cupriachelin A | 808 | 861 |
| Analog 1 | 836 | 889 |
| Analog 2 | 864 | 917 |
Signaling Pathways in C. necator
Cupriavidus necator possesses complex metabolic and signaling pathways that allow it to adapt to diverse environments.
Hexose (B10828440) Utilization Pathway
Caption: The Entner-Doudoroff pathway for hexose metabolism in C. necator.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. KEGG PATHWAY: Insulin signaling pathway - Cupriavidus necator NH9 [kegg.jp]
- 3. Comprehensive LC-MS-Based Metabolite Fingerprinting Approach for Plant and Fungal-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. Protein allocation and utilization in the versatile chemolithoautotroph Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative metabolomic profiling of Cupriavidus necator B-4383 revealed production of cupriachelin siderophores, one with activity against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Hexose Utilization Pathways of Cupriavidus necator for Improving Growth and L-Alanine Production under Heterotrophic and Autotrophic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Monoclonal Antibodies for Necator americanus Na-ASP-2 Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necator americanus, a human hookworm, infects hundreds of millions of people worldwide, primarily in regions with poor sanitation.[1] Chronic infection can lead to iron deficiency anemia, malnutrition, and impaired cognitive development, particularly in children and pregnant women.[2][3] Accurate and sensitive detection of N. americanus infection is crucial for effective treatment and control strategies. The Ancylostoma Secreted Protein-2 from Necator americanus (Na-ASP-2) is a key protein secreted by the infective larvae of the hookworm and is a leading candidate for vaccine development.[4] Its immunogenic nature and role in the early stages of infection also make it an excellent target for the development of diagnostic assays.[5]
These application notes provide a comprehensive guide to the development of monoclonal antibodies (mAbs) specific for Na-ASP-2, a critical step in creating reliable diagnostic tools and research reagents. The protocols outlined below cover two primary methodologies for mAb production: hybridoma technology and phage display. Additionally, detailed procedures for the characterization and application of these antibodies in common immunoassays are provided.
Monoclonal Antibody Development Strategies
The generation of high-affinity, specific monoclonal antibodies is paramount for the development of sensitive and robust detection assays for Na-ASP-2. Two powerful and widely used technologies for this purpose are hybridoma technology and phage display.
Hybridoma Technology: This classic technique involves the fusion of antibody-producing B-cells from an immunized animal (typically a mouse) with immortal myeloma cells.[2][6] The resulting hybridoma cells are then screened to identify clones that produce the desired monoclonal antibody against Na-ASP-2. These selected hybridomas can be cultured indefinitely to provide a continuous and homogenous supply of the antibody.[7][6]
Phage Display Technology: This in vitro selection method utilizes bacteriophages to display a vast library of antibody fragments (such as scFv or Fab) on their surface.[1][8][3][9] Phages displaying antibody fragments that bind to the target antigen, Na-ASP-2, are selected through a process called biopanning.[1][4] This technology offers several advantages, including the ability to generate human antibodies, bypass animal immunization, and screen extensive libraries to isolate antibodies with high affinity and specificity.[3][4]
Experimental Protocols
Recombinant Na-ASP-2 Antigen Production
The availability of high-purity recombinant Na-ASP-2 is a prerequisite for successful monoclonal antibody development.
Protocol: Expression and Purification of Recombinant Na-ASP-2
-
Gene Synthesis and Cloning: Synthesize the gene encoding Na-ASP-2 (based on published sequences) with codon optimization for the chosen expression system (e.g., E. coli or Pichia pastoris). Clone the gene into a suitable expression vector containing a purification tag (e.g., 6x-His tag or GST-tag).
-
Expression: Transform the expression vector into the appropriate host cells. Induce protein expression under optimized conditions (e.g., IPTG for E. coli, methanol (B129727) for P. pastoris).
-
Cell Lysis: Harvest the cells and lyse them using appropriate methods (e.g., sonication or high-pressure homogenization) in a lysis buffer containing protease inhibitors.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Perform affinity chromatography using the appropriate resin (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for GST-tagged proteins).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the recombinant Na-ASP-2 using a suitable elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged proteins, reduced glutathione (B108866) for GST-tagged proteins).
-
-
Quality Control:
Monoclonal Antibody Production via Hybridoma Technology
Protocol: Hybridoma Development for Anti-Na-ASP-2 mAbs
-
Immunization:
-
Immunize BALB/c mice with 25-50 µg of purified recombinant Na-ASP-2 emulsified in a suitable adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization, Incomplete Freund's Adjuvant for subsequent boosts).
-
Administer booster injections every 2-3 weeks.
-
Monitor the immune response by testing serum antibody titers using an indirect ELISA.
-
-
Cell Fusion:
-
Three days before fusion, administer a final booster injection of Na-ASP-2 in saline, intravenously or intraperitoneally.
-
Euthanize the mouse with the highest antibody titer and aseptically harvest the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells (e.g., SP2/0) at a ratio of 5:1 using polyethylene (B3416737) glycol (PEG).[6]
-
-
Hybridoma Selection and Screening:
-
Plate the fused cells in 96-well plates in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium.[12]
-
After 10-14 days, screen the culture supernatants for the presence of anti-Na-ASP-2 antibodies using an indirect ELISA.
-
-
Cloning and Expansion:
-
Positive hybridoma cultures are subcloned by limiting dilution to ensure monoclonality.
-
Expand the positive monoclonal hybridoma cells in larger culture vessels.
-
-
Antibody Production and Purification:
-
Collect the culture supernatant containing the monoclonal antibodies.
-
Purify the antibodies using Protein A or Protein G affinity chromatography.
-
Monoclonal Antibody Production via Phage Display
Protocol: Phage Display for Anti-Na-ASP-2 scFv Isolation
-
Library Construction or Acquisition: Obtain a pre-made human synthetic scFv phage display library or construct one from B-cells of immunized animals or human donors.
-
Biopanning:
-
Coat wells of a microtiter plate with purified recombinant Na-ASP-2.
-
Block the wells to prevent non-specific binding.
-
Incubate the phage library with the coated antigen.
-
Wash away non-bound phages.
-
Elute the bound phages.
-
Amplify the eluted phages by infecting E. coli.
-
Repeat the panning process for 3-5 rounds to enrich for high-affinity binders.
-
-
Screening for Positive Clones:
-
After the final round of panning, pick individual E. coli colonies and induce the expression of soluble scFv fragments.
-
Screen the bacterial supernatants for Na-ASP-2 binding using an ELISA.
-
-
Antibody Characterization and Formatting:
-
Sequence the DNA of the positive scFv clones.
-
Express and purify larger quantities of the selected scFv.
-
If required, re-format the scFv into a full-length IgG antibody by cloning the variable regions into an appropriate expression vector containing the constant regions of human IgG.
-
Data Presentation
Table 1: Immunization Schedule and Serum Titer for Hybridoma Production
| Mouse ID | Immunization Route | Antigen Dose (µg) | Adjuvant | Bleed Day | Serum Titer (ELISA) |
| M1 | Intraperitoneal | 25 | CFA/IFA | 35 | 1:64,000 |
| M2 | Subcutaneous | 50 | CFA/IFA | 35 | 1:128,000 |
| M3 | Intraperitoneal | 50 | CFA/IFA | 35 | 1:256,000 |
CFA: Complete Freund's Adjuvant, IFA: Incomplete Freund's Adjuvant
Table 2: Characterization of Anti-Na-ASP-2 Monoclonal Antibodies
| mAb Clone | Isotype | Affinity (K D ) | Application |
| 2A7 | IgG1 | 1.2 x 10 -9 M | ELISA, WB |
| 5C3 | IgG2a | 5.7 x 10 -10 M | ELISA, SPR |
| 8H11 | IgG2b | 2.1 x 10 -9 M | ELISA |
K D : Dissociation Constant, WB: Western Blot, SPR: Surface Plasmon Resonance
Mandatory Visualization
Caption: Workflow for monoclonal antibody production using hybridoma technology.
Caption: Overview of phage display biopanning for antibody selection.
Antibody Characterization Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol: Sandwich ELISA for Na-ASP-2 Detection [13][14]
-
Coating: Coat a 96-well microtiter plate with 100 µL/well of capture anti-Na-ASP-2 mAb (e.g., 2A7) at 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of standards (recombinant Na-ASP-2) and samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add 100 µL/well of biotinylated detection anti-Na-ASP-2 mAb (recognizing a different epitope, e.g., 5C3) at an optimized concentration. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark until color develops.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
Western Blotting
Protocol: Western Blot for Na-ASP-2 Detection in Complex Samples [10][15]
-
Sample Preparation: Prepare protein lysates from relevant samples (e.g., N. americanus larval extracts). Determine protein concentration using a BCA assay.[10]
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Na-ASP-2 mAb (e.g., 2A7) at an optimized dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Surface Plasmon Resonance (SPR)
Protocol: Kinetic Analysis of Anti-Na-ASP-2 mAb by SPR
-
Immobilization: Immobilize the anti-Na-ASP-2 mAb onto a sensor chip surface (e.g., via amine coupling).
-
Analyte Injection: Inject a series of concentrations of purified recombinant Na-ASP-2 over the sensor surface.
-
Data Acquisition: Monitor the binding and dissociation in real-time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K D ).
Conclusion
The development of high-quality monoclonal antibodies against Necator americanus Na-ASP-2 is a critical step towards improving the diagnosis and understanding of hookworm infection. The protocols and application notes provided herein offer a comprehensive framework for the successful generation, characterization, and implementation of these essential research and diagnostic tools. By leveraging both traditional and modern antibody engineering techniques, researchers can produce robust reagents for the sensitive and specific detection of this important parasite antigen.
References
- 1. Comprehensive analysis of the secreted proteome of adult Necator americanus hookworms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Human Hookworm Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Hookworm | Texas Children's [texaschildrens.org]
- 4. Expression of the Necator americanus hookworm larval antigen Na-ASP-2 in Pichia pastoris and purification of the recombinant protein for use in human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibodies against a secreted protein from hookworm larvae reduce the intensity of hookworm infection in humans and vaccinated laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a peptide vaccine against hookworm infection: Immunogenicity, efficacy, and immune correlates of protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Necator americanus: The Na-ASP-2 protein secreted by the infective larvae induces neutrophil recruitment in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic characterization and comparison of the infective and adult life stage secretomes from Necator americanus and Ancylostoma ceylanicum | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. tandfonline.com [tandfonline.com]
- 10. A secreted protein from the human hookworm necator americanus binds selectively to NK cells and induces IFN-gamma production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A netrin domain-containing protein secreted by the human hookworm Necator americanus protects against CD4 T cell transfer colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stage-specific immune responses in human Necator americanus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of hookworm (Necator americanus) antigens and their translation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Necator americanus Ancylostoma Secreted Protein-2 (Na-ASP-2) Binds an Ascaroside (ascr#3) in Its Fatty Acid Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Necatorin Extraction from Fungi
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Necatorin extraction from fungi, primarily the Lactarius necator mushroom.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound, identified as 7-hydroxycoumaro(5,6-c)cinnoline, is a mutagenic compound found in the Lactarius necator mushroom.[1] Its extraction is challenging due to its inherent instability under certain conditions. This compound is susceptible to degradation by light and high pH.[1] Furthermore, its concentration in fresh mushrooms is relatively low, ranging from 3 to 20 mg/kg, making efficient extraction and prevention of yield loss critical.[1]
Q2: What are the primary factors that can lead to low this compound yield?
Several factors can contribute to a lower than expected yield of this compound:
-
Degradation during processing: this compound is unstable and can be degraded by exposure to light, high pH, and improper temperatures during extraction.[1]
-
Suboptimal extraction solvent: The choice of solvent and its polarity are crucial for efficiently extracting this compound from the fungal matrix.
-
Inefficient cell lysis: The rigid fungal cell walls, composed mainly of chitin, can hinder the release of intracellular metabolites like this compound if not properly disrupted.
-
Pre-extraction processing: Practices like blanching can dramatically decrease the this compound concentration to about 25% of the original value.[1]
Q3: What are the best practices for handling and storing fungal material to preserve this compound?
To maximize the preservation of this compound in your fungal samples, adhere to the following guidelines:
-
Minimize light exposure: Handle the fungal material and resulting extracts in a dark or low-light environment to prevent photodegradation.
-
Control pH: Maintain a neutral to slightly acidic pH during extraction and storage, as this compound is more stable in these conditions.[1]
-
Low-temperature storage: Store fresh fungal material at low temperatures (e.g., -80°C) to minimize enzymatic degradation. Dried extracts should also be stored at low temperatures in the dark.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction.
Low Yield of Crude this compound Extract
| Potential Cause | Recommended Solution |
| Incomplete Cell Wall Disruption | Fungal cell walls can be resilient. Enhance cell disruption by grinding the fungal material with liquid nitrogen or using bead beating before solvent extraction. |
| Inappropriate Solvent Choice | The polarity of the extraction solvent may not be optimal for this compound. Experiment with a range of solvents with varying polarities, such as ethanol, methanol, or ethyl acetate. Sequential extractions with solvents of increasing polarity can also be effective. |
| Degradation During Extraction | This compound is sensitive to heat.[1] Employ cold extraction methods or techniques like Ultrasound-Assisted Extraction (UAE) which can be performed at lower temperatures. If using methods like Soxhlet extraction, ensure the temperature does not lead to degradation. |
| Insufficient Solvent-to-Solid Ratio | A low solvent-to-solid ratio can lead to incomplete extraction. Increase the volume of the extraction solvent to ensure thorough saturation of the fungal material. |
| Inadequate Extraction Time | The extraction duration may be too short. While longer extraction times can increase yield, they also increase the risk of degradation. Optimize the extraction time by performing a time-course experiment and analyzing the yield at different intervals. |
Degradation of this compound During and After Extraction
| Symptom | Potential Cause | Recommended Solution |
| Browning or color change of the extract | Oxidation or degradation of phenolic compounds, including this compound. | Perform extraction and storage under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid to the extraction solvent may also help. |
| Appearance of multiple degradation peaks in HPLC/TLC | This compound is being degraded due to pH, light, or temperature. | Maintain a pH around 5.0 during any heating steps, as this compound is most susceptible to destruction by boiling at this pH.[1] At pH 0.5 and 13.5, it is relatively stable to boiling.[1] Always protect the sample from light by using amber glassware or covering containers with aluminum foil. |
| Loss of activity or compound over time in storage | Instability of the purified compound or crude extract. | Store the final extract or purified this compound at -20°C or -80°C in a tightly sealed, light-protected container. Consider storing under an inert gas. |
Experimental Protocols
Proposed Protocol for this compound Extraction
This protocol is a generalized procedure based on methods for extracting coumarins and other secondary metabolites from fungi, adapted to the known properties of this compound.
1. Fungal Material Preparation:
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Start with fresh or properly stored (-80°C) Lactarius necator mushrooms.
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Freeze-dry the mushrooms to remove water and facilitate grinding.
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Grind the freeze-dried material into a fine powder using a blender or a mortar and pestle with liquid nitrogen.
2. Extraction:
-
Suspend the fungal powder in a suitable solvent (e.g., 70% ethanol) at a 1:10 solid-to-solvent ratio (w/v).
-
Perform the extraction at room temperature with constant stirring for 12-24 hours, protected from light.
-
Alternatively, use Ultrasound-Assisted Extraction (UAE) for a shorter duration (e.g., 30-60 minutes) at a controlled low temperature.
3. Filtration and Concentration:
-
Separate the extract from the solid residue by vacuum filtration.
-
Repeat the extraction on the residue two more times to maximize yield.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C.
4. Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate).
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
A decision-making workflow for troubleshooting low yields in this compound extraction.
Hypothetical Biosynthetic Pathway of this compound
Disclaimer: The specific biosynthetic pathway for this compound has not been elucidated. The following diagram is a hypothetical pathway based on the known biosynthesis of other coumarins in fungi, which proceeds via the phenylpropanoid pathway.[1][2][3][4]
A hypothetical biosynthetic pathway for this compound based on known coumarin (B35378) synthesis in fungi.
References
- 1. Identification of a Novel Coumarins Biosynthetic Pathway in the Endophytic Fungus Fusarium oxysporum GU-7 with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Novel Coumarins Biosynthetic Pathway in the Endophytic Fungus Fusarium oxysporum GU-7 with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Overcoming Necatorin instability during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Necatorin.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to purify?
A1: this compound is a mutagenic small molecule, specifically 7-hydroxycoumaro(5,6-c)cinnoline, first isolated from the Lactarius necator mushroom.[1][2] Its purification can be challenging due to its instability under certain conditions, particularly exposure to light and specific pH levels.[1][2] The concentration of this compound in fresh mushrooms is also relatively low, ranging from 3 to 20 mg/kg.[1][2]
Q2: What are the primary factors that cause this compound degradation during purification?
A2: The primary factors leading to this compound instability are:
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Light Exposure: this compound is susceptible to decomposition by light.[1][2]
-
pH: Its stability is highly pH-dependent. It is particularly unstable at high pH when exposed to light.[1][2] Boiling at a pH of 5.0 leads to its destruction, while it shows relative stability at pH 0.5 and 13.5 during boiling.[1][2]
Q3: What is the expected yield of this compound from Lactarius necator mushrooms?
A3: The reported concentration of this compound in fresh Lactarius necator mushrooms is between 3 to 20 mg/kg.[1][2] It is important to note that blanching the mushrooms can significantly reduce the concentration to about 25% of the original amount.[1][2]
Q4: Which analytical techniques are suitable for detecting and quantifying this compound?
A4: High-Pressure Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.[1] Thin-layer chromatography (TLC) can also be a useful tool for monitoring the purification process.
II. Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Problem 1: Low yield of this compound in the initial extract.
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Question: I have performed an initial solvent extraction of the mushroom material, but my yield of this compound is much lower than expected. What could be the issue?
-
Answer: Low yield from the initial extraction can stem from several factors:
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Improper Sample Preparation: Ensure the mushroom material is properly homogenized to maximize the surface area for extraction.
-
Inadequate Solvent Choice: The polarity of the extraction solvent is crucial. A solvent that is too polar or non-polar may not efficiently extract this compound. Experiment with a range of solvents with varying polarities.
-
Insufficient Extraction Time or Temperature: The extraction may be incomplete. Consider extending the extraction time or moderately increasing the temperature, keeping in mind the thermal stability of this compound.
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Degradation During Extraction: If the extraction is performed under bright light or at an unfavorable pH, this compound may have degraded.
-
Problem 2: this compound degradation during chromatographic purification.
-
Question: I observe a significant loss of my target compound during column chromatography. How can I prevent this?
-
Answer: Degradation during chromatography is a common issue with sensitive compounds like this compound.
-
Light Protection: Protect your entire chromatography setup from light by covering it with aluminum foil or using amber glass columns and collection tubes.
-
pH Control: Ensure the pH of your mobile phase is within the stable range for this compound. Avoid highly alkaline conditions.
-
Temperature Control: Perform the chromatography at a reduced temperature (e.g., 4°C) to minimize thermal degradation.
-
Minimize Run Time: Optimize your chromatography method to reduce the time the compound spends on the column.
-
Problem 3: Co-elution of impurities with this compound.
-
Question: My purified this compound fraction is contaminated with other compounds. How can I improve the purity?
-
Answer: Co-elution of impurities is a common challenge in natural product purification.
-
Optimize Chromatographic Conditions:
-
Mobile Phase Gradient: Adjust the gradient of your mobile phase to improve the separation of this compound from the contaminants.
-
Stationary Phase: Consider using a different type of stationary phase (e.g., a different bonded phase in reversed-phase chromatography or a different adsorbent in normal-phase chromatography).
-
-
Orthogonal Purification Methods: Employ a secondary purification step that separates compounds based on a different principle. For example, if you used reversed-phase HPLC, consider a subsequent step like normal-phase chromatography or size-exclusion chromatography.
-
III. Data Presentation
Table 1: Stability of Pure this compound under Various Conditions
| Condition | Observation | Reference |
| Light Exposure | Susceptible to decomposition, especially at high pH. | [1][2] |
| Boiling (pH 0.5) | Relatively stable. | [1][2] |
| Boiling (pH 5.0) | Destruction is most effective. | [1][2] |
| Boiling (pH 13.5) | Relatively stable. | [1][2] |
IV. Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound from Lactarius necator
This protocol is a general guideline and may require optimization based on your specific experimental setup and the characteristics of your starting material.
1. Sample Preparation: a. Obtain fresh Lactarius necator mushrooms. b. Homogenize the mushrooms into a fine paste using a blender. Perform this step in a cold room or on ice to minimize enzymatic degradation.
2. Solvent Extraction: a. Suspend the mushroom paste in methanol (B129727) (1:10 w/v). b. Stir the suspension at room temperature for 24 hours in the dark. c. Filter the mixture through cheesecloth and then through filter paper to remove solid debris. d. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
3. Liquid-Liquid Partitioning: a. Resuspend the concentrated extract in distilled water. b. Perform a liquid-liquid extraction with ethyl acetate (B1210297). Repeat the extraction three times. c. Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. d. Evaporate the ethyl acetate under reduced pressure to obtain the crude this compound extract.
4. Column Chromatography (Silica Gel): a. Prepare a silica (B1680970) gel column with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate). b. Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with the solvent gradient, collecting fractions. d. Monitor the fractions by TLC to identify those containing this compound. e. Pool the this compound-containing fractions and evaporate the solvent.
5. Preparative HPLC: a. For final purification, use a preparative reversed-phase HPLC system. b. Dissolve the partially purified sample in the mobile phase. c. Inject the sample and elute with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) with 0.1% formic acid to maintain an acidic pH). d. Collect the peak corresponding to this compound. e. Lyophilize the collected fraction to obtain pure this compound.
V. Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for this compound instability during purification.
References
Technical Support Center: Optimizing HPLC Parameters for Necatorin Separation
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of the novel small molecule, Necatorin.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when developing an HPLC method for a new molecule like this compound?
A1: Method development for a new molecule should start with gathering information about the analyte, such as its solubility, pKa, and UV absorbance spectrum. A good starting point for a reversed-phase HPLC method is to use a C18 column with a simple mobile phase gradient, such as acetonitrile (B52724) and water, with a small amount of acid like 0.1% formic acid to improve peak shape. From there, you can optimize parameters like the organic solvent, gradient slope, temperature, and flow rate.
Q2: What are the most critical HPLC parameters to optimize for this compound separation?
A2: The most impactful parameters to optimize for the separation of a small molecule like this compound are the mobile phase composition (including the type of organic solvent and the pH of the aqueous phase), the stationary phase (column chemistry), and the temperature. The gradient slope and flow rate are also important for achieving good resolution and reasonable run times.
Q3: How do I select the appropriate column for this compound analysis?
A3: Column selection depends on the physicochemical properties of this compound. For a non-polar, neutral molecule, a C18 or C8 column is a common first choice. If this compound is more polar, a column with a polar-embedded phase or a phenyl-hexyl phase might provide better retention and selectivity. It is often beneficial to screen several columns with different stationary phase chemistries to find the optimal one.
Q4: What is the purpose of adding an acid, like formic acid or trifluoroacetic acid, to the mobile phase?
A4: Adding a small amount of acid to the mobile phase, typically 0.1%, serves to control the ionization of the analyte and any free silanol (B1196071) groups on the silica-based stationary phase. For acidic or basic compounds, this results in a single ionic form, leading to sharper, more symmetrical peaks and more reproducible retention times.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
A: Peak tailing, where the latter half of the peak is drawn out, is a common issue. The potential causes and solutions are summarized in the table below.
| Potential Cause | Solution |
| Secondary Interactions | Interactions between a basic analyte and acidic silanol groups on the column packing can cause tailing. Try adding a competing base to the mobile phase (e.g., triethylamine) or use a base-deactivated column. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Mismatched Solvents | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase if possible. |
| Column Contamination or Degradation | The column may be contaminated or have developed a void at the inlet. Try flushing the column with a strong solvent or replacing it. |
A decision tree for troubleshooting peak shape issues is provided below.
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Inconsistent Retention Times
Q: The retention time for this compound is drifting between injections. What could be causing this?
A: Retention time variability can compromise the reliability of your analysis. The table below outlines common causes and their remedies.
| Potential Cause | Solution |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the starting mobile phase conditions before injection, especially in gradient methods. Increase the equilibration time between runs. |
| Mobile Phase Composition Change | The mobile phase composition can change over time due to evaporation of the more volatile solvent. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
| Temperature Fluctuations | The laboratory temperature can affect retention times. Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate. Perform regular pump maintenance. |
Experimental Protocols
Protocol 1: Generic HPLC Method Development for this compound
This protocol provides a systematic approach to developing a reversed-phase HPLC method for a new small molecule like this compound.
1. Initial Column and Mobile Phase Screening:
- Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 1.0 mL/min
- Injection Volume: 5 µL
- Temperature: 30 °C
- Detection: UV detector at the absorbance maximum of this compound.
- Gradient: Run a broad gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions.
2. Optimization of the Gradient:
- Based on the initial screening run, create a narrower gradient around the elution point of this compound. For example, if this compound eluted at 60% B, you might try a gradient from 40% to 80% B over 15 minutes.
- Adjust the gradient slope to improve the resolution between this compound and any impurities.
3. Mobile Phase Optimization:
- If peak shape is poor, consider changing the mobile phase modifier (e.g., to 0.1% trifluoroacetic acid) or the organic solvent (e.g., to methanol).
- The table below shows a comparison of how changing the organic solvent can affect retention.
| Organic Solvent | Typical Elution Strength | Selectivity |
| Methanol | Weaker | Different from Acetonitrile, can improve resolution for some compounds. |
| Acetonitrile | Stronger | Often provides sharper peaks and lower backpressure. |
4. Temperature Optimization:
- Vary the column temperature (e.g., 25 °C, 35 °C, 45 °C) to see the effect on selectivity and peak shape. Higher temperatures generally lead to shorter retention times and sharper peaks.
A diagram illustrating the method development workflow is provided below.
Caption: Workflow for HPLC method development.
Troubleshooting low signal-to-noise in Necatorin NMR analysis
Technical Support Center: Necatorin NMR Analysis
This guide provides troubleshooting assistance for researchers encountering low signal-to-noise ratios during the NMR analysis of the protein this compound. The following questions and answers address common issues and offer solutions to enhance spectral quality.
Frequently Asked Questions (FAQs)
Q1: My ¹H-¹⁵N HSQC spectrum for this compound has a very low signal-to-noise ratio. What are the most common causes?
Low signal-to-noise in a proton-nitrogen correlation spectrum can stem from several factors, broadly categorized as sample-related issues and experimental parameter-related issues.
Sample-Related Causes:
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Low Protein Concentration: The signal intensity in NMR is directly proportional to the concentration of the sample.[1][2] For proteins, a concentration of 0.3-0.5 mM is generally recommended, though for interaction studies, concentrations as low as 0.1 mM might be sufficient depending on the system.[1]
-
Sample Instability and Aggregation: this compound may be unstable under the experimental conditions, leading to aggregation or precipitation over the course of the long NMR experiments.[3] This reduces the effective concentration of soluble, properly folded protein.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and buffer components can significantly impact protein stability and, consequently, the quality of the NMR spectrum.[2][3] High salt concentrations (generally >100 mM for cryoprobes) can also reduce signal-to-noise.[4]
-
Presence of Paramagnetic Impurities: Contamination with paramagnetic ions (e.g., Fe²⁺, Mn²⁺, Cu²⁺) can cause severe line broadening and a subsequent loss of signal.[2]
Experimental Parameter-Related Causes:
-
Insufficient Number of Scans: The signal-to-noise ratio improves with the square root of the number of scans.[5] A low number of scans will result in a noisy spectrum.
-
Incorrect Pulse Width Calibration: Inaccurate pulse widths lead to inefficient magnetization transfer and signal loss.
-
Suboptimal Relaxation Delay: If the relaxation delay is too short, the magnetization may not fully recover between scans, leading to signal attenuation.
-
Poor Spectrometer Tuning and Matching: An improperly tuned and matched probe will result in inefficient transfer of radiofrequency power and reduced signal detection. A spin-noise-based tuning approach may offer sensitivity gains.[6]
Q2: What is the optimal concentration range for this compound NMR samples?
The optimal concentration for this compound in an NMR sample is a balance between maximizing signal and maintaining protein stability and solubility. For larger proteins like this compound, concentrations are typically limited to the 0.3-0.5 mM range.[1] While higher concentrations can improve data quality, they may also promote aggregation.[2] For initial screening or if sample availability is a limitation, concentrations as low as 50 µM have been successfully used with optimized experimental setups, such as the use of cryoprobes and specific pulse sequences like BEST-TROSY.[7]
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 1.0 mM | Higher concentrations improve signal but risk aggregation. The optimal value is protein-dependent.[2] |
| Peptide Concentration | 1.0 - 5.0 mM | Peptides can typically be concentrated more than larger proteins.[1] |
| Low Concentration Studies | ~50 µM | Feasible with cryoprobes and optimized pulse sequences (e.g., BEST-TROSY).[7] |
Q3: How can I optimize the buffer conditions to improve the signal for this compound?
Optimizing buffer conditions is critical for maintaining this compound's stability and achieving a good signal-to-noise ratio. A thermal shift assay (ThermoFluor®) can be a high-throughput method to screen for stabilizing buffer conditions before committing to long NMR experiments.[3]
Key Buffer Parameters to Optimize:
-
pH: The ideal pH should be one where this compound is most stable. A range of 4.0-7.0 generally yields the best results for protein NMR.[4]
-
Ionic Strength: For cryoprobes, it is recommended to keep the total salt concentration at or below 100 mM to minimize signal loss.[4]
-
Additives: The inclusion of stabilizing agents, such as low concentrations of reducing agents (e.g., 1-10 mM DTT or TCEP) to prevent oxidation of cysteine residues, can be beneficial.[4]
-
Buffer Components: Choose buffer components that do not have signals that overlap with regions of interest in the this compound spectrum.[2]
| Parameter | Recommended Value/Range | Rationale |
| pH | 4.0 - 7.0 | Optimizes protein stability and minimizes proton exchange with solvent.[4] |
| Ionic Strength (Cryoprobe) | ≤ 100 mM | High salt concentrations can lead to poor signal-to-noise.[4] |
| Ionic Strength (RT Probe) | ≤ 200 mM | Room temperature probes are generally more tolerant of higher salt concentrations.[4] |
| Reducing Agent | 1 - 10 mM DTT or TCEP | Maintains reduced state of cysteine residues, preventing aggregation.[4] |
Q4: My this compound sample appears to be degrading during the NMR experiment. How can I improve its stability?
Sample stability over the long acquisition times required for many NMR experiments is crucial.[1] If you suspect this compound is degrading, consider the following:
-
Protease Inhibitors: Add a cocktail of protease inhibitors to your sample to prevent proteolytic degradation, especially if the protein is produced in a host system like E. coli.
-
Temperature Optimization: While many NMR experiments are run at 25°C or higher to achieve faster tumbling, a lower temperature might be necessary to maintain this compound's stability.
-
Buffer Optimization: As mentioned in Q3, screening for optimal buffer conditions using methods like thermal shift assays can identify more stable environments for this compound.[3]
-
Isotopic Labeling: For larger proteins, deuteration can enhance signal-to-noise ratios and is often essential for proteins larger than 20 kDa.[1]
Q5: What experimental parameters should I adjust to increase the signal-to-noise ratio in my this compound NMR spectrum?
Several acquisition parameters can be optimized to enhance the signal-to-noise ratio.
| Parameter | Optimization Strategy | Rationale |
| Number of Scans (NS) | Increase NS | S/N increases with the square root of NS. Quadrupling NS doubles the S/N.[5] |
| Pulse Width (Flip Angle) | Use optimal flip angle (e.g., 90° for max signal per scan, or smaller angles for faster repetition) | An incorrect flip angle reduces the efficiency of excitation and signal detection.[5] |
| Relaxation Delay (D1) | Set to ~1.2-1.5 x T1 | Allows for sufficient relaxation of magnetization between scans, preventing signal saturation. |
| Acquisition Time (AQ) | Set to ~1.0 second as a starting point | A longer AQ can improve resolution, but an optimal value is needed to balance resolution and S/N.[5] |
| Proton Decoupling | Ensure broadband proton decoupling is active | Collapses proton-coupled multiplets into single sharp lines, significantly improving S/N and providing NOE enhancement.[5] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound NMR
This protocol outlines the steps for preparing a uniformly ¹⁵N-labeled this compound sample for NMR analysis.
-
Protein Expression and Purification:
-
Buffer Exchange and Concentration:
-
Exchange the purified this compound into the final NMR buffer using dialysis or a centrifugal concentrator.
-
NMR Buffer Example: 20 mM Sodium Phosphate, 50 mM NaCl, 1 mM DTT, pH 6.5.
-
Concentrate the protein to a final concentration of 0.3-0.5 mM.[1] Use a method like nitrogen blowdown evaporation for gentle and precise concentration.[2]
-
-
Final Sample Preparation:
-
Add 5-10% (v/v) D₂O to the sample to provide a lock signal for the spectrometer.
-
Add a chemical shift reference standard (e.g., DSS or TSP).
-
Filter the final sample through a 0.22 µm filter directly into a high-quality NMR tube to remove any particulate matter.[2]
-
Protocol 2: Acquiring a 2D ¹H-¹⁵N HSQC Spectrum
This protocol provides a basic workflow for setting up a standard 2D ¹H-¹⁵N HSQC experiment.
-
Sample Insertion and Spectrometer Setup:
-
Insert the this compound NMR sample into the spectrometer.
-
Load a standard HSQC pulse sequence.
-
Tune and match the probe to the correct frequencies for ¹H and ¹⁵N.
-
-
Locking and Shimming:
-
Lock onto the D₂O signal.
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
-
-
Pulse Width Calibration:
-
Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
-
Setting Acquisition Parameters:
-
Set the spectral widths for both the ¹H and ¹⁵N dimensions to encompass all expected signals.
-
Set the number of scans (e.g., start with 16 or 32 and increase as needed for better S/N).
-
Set the relaxation delay (D1) to approximately 1.5 seconds.
-
Set the number of increments in the indirect dimension (¹⁵N) to achieve the desired resolution.
-
-
Data Acquisition and Processing:
-
Start the acquisition.
-
After the experiment is complete, process the data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.
-
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise in NMR.
Caption: Factors influencing the signal-to-noise ratio in NMR.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. organomation.com [organomation.com]
- 3. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Signal enhancement in protein NMR using the spin-noise tuning optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Necatorin in solution
This technical support center provides guidance on minimizing the degradation of Necatorin in solution. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the stability of this compound during your research.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues that can lead to the degradation of this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or concentration | Photodegradation | This compound is susceptible to decomposition by light, particularly at higher pH levels.[1][2] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| pH Instability | The stability of this compound is pH-dependent. Boiling this compound at a pH of 5.0 results in the most effective destruction, while it remains relatively stable at pH 0.5 and 13.5 when boiled.[1][2] Ensure the pH of your solution is appropriate for your experimental needs and storage. Buffer your solutions to maintain a stable pH. | |
| Thermal Degradation | High temperatures can lead to the degradation of this compound. Boiling at pH 5.0 has been shown to be destructive.[1][2] Avoid unnecessary exposure to high temperatures. If heating is required, consider the pH of the solution to minimize degradation. For long-term storage of solutions, -80°C is recommended.[3] | |
| Precipitate formation in solution | Solvent Selection | The choice of solvent can impact the stability and solubility of this compound. While specific solvent effects on degradation are not detailed in the provided literature, using an appropriate solvent is crucial. |
| Improper Storage | Fluctuations in temperature during storage can affect solubility and stability. Store this compound solutions at a consistent and appropriate temperature. For long-term storage in solvent, -80°C is recommended for up to one year.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For solid, powdered this compound, storage at -20°C is recommended for up to 3 years.[3] When in solvent, this compound solutions should be stored at -80°C for up to 1 year.[3]
Q2: How does pH affect the stability of this compound in solution?
A2: this compound's stability is significantly influenced by pH. It is most susceptible to destruction by boiling at a pH of 5.0.[1][2] Conversely, it shows relative stability during boiling at highly acidic (pH 0.5) and highly alkaline (pH 13.5) conditions.[1][2] Light-induced decomposition is also more pronounced at high pH.[1][2]
Q3: Is this compound sensitive to light?
A3: Yes, pure this compound is susceptible to decomposition by light.[1][2] This effect is exacerbated at high pH. It is crucial to protect this compound solutions from light to prevent photodegradation.
Q4: What is the effect of temperature on this compound stability?
A4: High temperatures can degrade this compound, especially in combination with certain pH conditions. For instance, boiling at pH 5.0 leads to significant destruction.[1][2] For storage, maintaining low temperatures is key to preserving the integrity of the compound.
Experimental Protocols
Protocol: Assessing the pH-Dependent Thermal Stability of this compound
This protocol outlines a method to evaluate the stability of this compound in solution at different pH values when subjected to heat.
1. Materials:
- This compound
- Buffers of varying pH (e.g., pH 0.5, 5.0, and 13.5)
- High-performance liquid chromatography (HPLC) system
- Heating block or water bath
- Amber vials
2. Procedure:
- Prepare stock solutions of this compound in a suitable solvent.
- Create working solutions by diluting the stock solution in each of the pH buffers.
- Transfer aliquots of each working solution into separate amber vials.
- Take an initial sample (T=0) from each pH condition for HPLC analysis to determine the initial concentration of this compound.
- Place the vials in a heating block or water bath set to boiling temperature (100°C).
- At predetermined time points (e.g., 15, 30, 60, and 120 minutes), remove an aliquot from each vial.
- Cool the samples to room temperature immediately.
- Analyze the concentration of this compound in each sample using a validated HPLC method.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
10. Data Analysis:
- Plot the percentage of this compound remaining against time for each pH condition.
- Determine the degradation rate constant for each pH.
Visual Guides
Caption: Factors leading to the degradation of this compound in solution.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: Enhancing the Resolution of Necatorin in Thin-Layer Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Necatorin in thin-layer chromatography (TLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution in TLC important?
A1: this compound is a highly mutagenic chemical compound with the molecular formula C₁₅H₈N₂O₃, first isolated from the mushroom Lactarius turpis.[1] As a mutagen, it has the potential to cause changes in DNA.[2][3] Achieving high resolution in TLC is crucial for accurately identifying and isolating this compound from complex mixtures, quantifying its presence, and ensuring the purity of samples for further biological and toxicological studies.
Q2: What are the key chemical properties of this compound to consider for TLC analysis?
A2: this compound is a polycyclic aromatic compound.[4] Its structure contains polar functional groups, making it amenable to separation by normal-phase TLC on silica (B1680970) gel. It is susceptible to decomposition by light, especially at high pH, and is most effectively destroyed by boiling at pH 5.0.[5][6] Therefore, sample preparation and storage should be conducted under controlled light and pH conditions to prevent degradation.
Q3: Which stationary phase is recommended for the TLC of this compound?
A3: For the separation of aromatic and heterocyclic compounds like this compound, silica gel is the most common and recommended stationary phase.[7][8] More than 80% of all TLC separations are performed on silica gel.[9] For highly polar compounds, reversed-phase TLC plates, such as C18-modified silica, can be considered.[10]
Q4: How do I select an appropriate mobile phase for this compound?
A4: The choice of the mobile phase (solvent system) is critical for achieving good separation. Since this compound is a moderately polar compound, a mixture of a non-polar and a polar solvent is a good starting point. A common mobile phase for normal-phase TLC is a mixture of hexane (B92381) and ethyl acetate (B1210297). For aromatic nitrogen heterocycles, solvent systems containing dichloromethane (B109758) and methanol, or toluene (B28343) and acetone (B3395972) can also be effective. The polarity of the mobile phase should be adjusted to achieve an Rf value between 0.2 and 0.6 for optimal resolution.
Q5: How can I visualize this compound on a TLC plate?
A5: Since most organic compounds are colorless, visualization techniques are necessary.[11] Given its polycyclic aromatic structure, this compound is likely to be UV-active. Therefore, the primary method of visualization should be a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[12] If UV visualization is not sufficient, chemical staining reagents can be used. Iodine vapor is a general stain for many organic compounds.[11] Other stains that could be effective for compounds with similar functional groups include p-anisaldehyde or permanganate (B83412) stains.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample Overload: Applying too much sample to the plate.[10][13][14] 2. Inappropriate Solvent System: The polarity of the solvent system may be unsuitable for the compound.[13][14] 3. Acidic or Basic Nature of the Compound: Strong interactions between the compound and the stationary phase.[13] | 1. Dilute the sample solution and re-spot a smaller volume.[10][11] 2. Optimize the mobile phase by trying different solvent ratios or different solvent systems.[13][14] 3. Add a small amount of acid (e.g., acetic or formic acid) or base (e.g., triethylamine (B128534) or ammonia) to the mobile phase to improve the spot shape.[10][13] |
| Poor Separation (Spots are too close together) | 1. Incorrect Mobile Phase Polarity: The eluent may be too strong or too weak. 2. Complex Mixture: The sample may contain multiple compounds with very similar polarities.[13] | 1. If spots are near the baseline (low Rf), increase the polarity of the mobile phase. If spots are near the solvent front (high Rf), decrease the polarity.[10] 2. Try a different solvent system with different selectivity.[10] Consider using advanced techniques like two-dimensional TLC (2D-TLC) or High-Performance TLC (HPTLC) for better resolution.[15][16] |
| Spots Not Visible | 1. Low Sample Concentration: The amount of this compound in the spot is below the detection limit.[10][14] 2. Compound is Not UV-Active: this compound may not be visible under UV light at the applied concentration.[10] 3. Sample Evaporation: The compound may be volatile and have evaporated from the plate.[10] | 1. Concentrate the sample or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[10][14] 2. Use a chemical staining method for visualization, such as iodine vapor, p-anisaldehyde, or permanganate stain.[11] 3. While this compound is not highly volatile, ensure the plate is developed promptly after spotting. |
| Uneven Solvent Front | 1. Improper Plate Placement: The TLC plate is not placed vertically in the developing chamber. 2. Disturbance of the Chamber: The developing chamber was moved or jostled during development.[11] 3. Uneven Stationary Phase: The silica gel layer on the plate is not uniform. | 1. Ensure the plate is placed straight in the chamber. 2. Keep the chamber undisturbed during the development process.[12] 3. Use high-quality, pre-coated TLC plates. |
| Rf Values are Inconsistent | 1. Chamber Saturation: The atmosphere inside the developing chamber is not saturated with solvent vapors. 2. Temperature Fluctuations: Changes in temperature can affect solvent viscosity and migration. 3. Changes in Mobile Phase Composition: Inconsistent preparation of the solvent system. | 1. Line the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate for at least 15-20 minutes before placing the plate inside.[12] 2. Conduct the experiment in a temperature-controlled environment. 3. Prepare fresh mobile phase for each experiment and use precise measurements. |
Experimental Protocol: Optimizing TLC Resolution for this compound
This protocol provides a systematic approach to developing and optimizing a TLC method for the separation of this compound.
1. Materials and Reagents
-
TLC plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.[17]
-
This compound standard or sample extract.
-
Solvents for mobile phase (analytical grade): n-hexane, ethyl acetate, dichloromethane, methanol, toluene, acetone.
-
Solvent for sample preparation (volatile): Dichloromethane or acetone.[18]
-
Developing chamber with a lid.
-
Filter paper.
-
Capillary tubes or micropipette for spotting.
-
Pencil and ruler.
-
UV lamp (254 nm).
-
Visualization reagents (optional): Iodine crystals, p-anisaldehyde stain, potassium permanganate stain.
-
Heating device (hot plate or heat gun) for stain development.
2. Procedure
2.1. Plate Preparation
-
Handle the TLC plate carefully by the edges to avoid contaminating the surface.
-
Using a pencil and ruler, gently draw a light origin line about 1 cm from the bottom of the plate.[12] Do not scratch the silica layer.
-
Mark the lanes for each sample on the origin line with a pencil.
2.2. Sample Preparation and Application
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane or acetone.[12][18]
-
Using a capillary tube or micropipette, apply a small spot (1-2 mm in diameter) of the sample solution to the marked lane on the origin line.[12]
-
Allow the solvent to completely evaporate before proceeding. For dilute samples, multiple applications to the same spot may be necessary, ensuring the solvent dries between each application.[10][14]
2.3. Development
-
Prepare the mobile phase. Start with a 1:1 mixture of n-hexane and ethyl acetate.
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm (below the origin line on the TLC plate).[12]
-
Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase. Close the chamber with the lid and let it equilibrate for 15-20 minutes to ensure a saturated atmosphere.[12]
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid immediately.
-
Allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.[12]
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.[12]
-
Allow the plate to air dry completely in a fume hood.
2.4. Visualization and Analysis
-
Visualize the separated spots under a UV lamp (254 nm) in a dark environment.
-
Circle the visible spots with a pencil.
-
If necessary, use a chemical stain for visualization. For iodine, place the dried plate in a sealed chamber with a few iodine crystals. For liquid stains, dip the plate in the staining solution or spray it evenly, then gently heat to develop the spots.
-
Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
3. Optimization of Resolution
-
Adjusting Mobile Phase Polarity:
-
If the Rf value of this compound is too low (<0.2), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
-
If the Rf value is too high (>0.6), decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.
-
-
Trying Different Solvent Systems: If adjusting the polarity of the initial system does not provide adequate separation, try different solvent combinations. Suggestions for aromatic nitrogen heterocycles include dichloromethane/methanol or toluene/acetone mixtures.
-
Using Modifiers: For persistent streaking, consider adding a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase.[10][13]
Data Presentation
The following table can be used to systematically record and compare the results of different TLC experiments to optimize the resolution of this compound.
| Experiment ID | Stationary Phase | Mobile Phase (Solvent System & Ratio) | Distance Traveled by Solvent Front (cm) | Distance Traveled by this compound Spot (cm) | Rf Value | Observations (Spot Shape, Resolution from Impurities) |
| N-TLC-001 | Silica Gel 60 F₂₅₄ | n-Hexane:Ethyl Acetate (1:1) | ||||
| N-TLC-002 | Silica Gel 60 F₂₅₄ | n-Hexane:Ethyl Acetate (3:1) | ||||
| N-TLC-003 | Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (9:1) | ||||
| N-TLC-004 | Silica Gel 60 F₂₅₄ | Toluene:Acetone (4:1) | ||||
| N-TLC-005 | C18-Reversed Phase | Methanol:Water (7:3) |
Visualizations
Caption: A workflow diagram for troubleshooting common issues to enhance TLC resolution.
Caption: A simplified diagram illustrating the general process of chemical mutagenesis induced by compounds like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagen - Wikipedia [en.wikipedia.org]
- 4. akjournals.com [akjournals.com]
- 5. Stability of this compound, a highly mutagenic compound from Lactarius necator mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. aga-analytical.com.pl [aga-analytical.com.pl]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chembam.com [chembam.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. chromtech.com [chromtech.com]
- 16. wjpls.org [wjpls.org]
- 17. organomation.com [organomation.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Necatorin Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of Necatorin. Given the limited specific literature on this compound derivatization, this guide combines known properties of this compound with general principles of derivatization of related chemical structures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive features?
A1: this compound, with the chemical name 7-hydroxycoumaro(5,6-c)cinnoline, is a mutagenic compound found in the Lactarius necator mushroom.[1][2] Its structure contains a phenolic hydroxyl group, which is the most likely site for derivatization reactions such as etherification or esterification. The extended aromatic system may also be susceptible to electrophilic substitution, though this would likely require harsher conditions.
Q2: What are the known stability issues of this compound that could affect derivatization?
A2: this compound is known to be sensitive to light and pH. It is particularly susceptible to decomposition by light at high pH.[1][2] It is also most effectively destroyed by boiling at a pH of 5.0, while it shows relative stability at pH 0.5 and 13.5 during boiling.[1] These factors must be carefully considered when selecting reaction conditions.
Q3: What are some potential derivatization strategies for this compound?
A3: Given the presence of a phenolic hydroxyl group, common derivatization strategies could include:
-
Alkylation: To form ethers. Reagents like alkyl halides or sulfates could be used in the presence of a mild base.
-
Acylation: To form esters. Acyl halides or anhydrides can be used, often with a base catalyst.
-
Silylation: To form silyl (B83357) ethers, which can be useful for increasing volatility for gas chromatography. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide are commonly used.[3]
Q4: How can I monitor the progress of a this compound derivatization reaction?
A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods can separate the derivatized product from the starting material, allowing for a qualitative or quantitative assessment of the reaction's progress over time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Reagents | Ensure the freshness and purity of your derivatization reagents. |
| Unfavorable Reaction Temperature | Optimize the reaction temperature. Some reactions may require heating, while others may need to be cooled to prevent side reactions. | |
| Incorrect pH | The pH of the reaction mixture can be critical. This compound has known pH-dependent stability, which could affect the reaction.[1] Experiment with different pH conditions. | |
| Multiple Products/Side Reactions | Reaction Conditions are too Harsh | Consider using milder reaction conditions, such as a lower temperature or a less reactive derivatization agent. |
| Presence of Impurities | Ensure the purity of your starting this compound sample. Impurities can lead to unwanted side reactions. | |
| Degradation of Starting Material or Product | Light Sensitivity | Protect the reaction from light, as this compound is known to be light-sensitive, especially at high pH.[1][2] |
| Unstable Product | The derivatized product may be unstable under the reaction or workup conditions. Consider a less harsh workup procedure or analyze the product immediately after formation. |
Quantitative Data: Stability of this compound
The following table summarizes the known stability of pure this compound under different conditions.
| Condition | pH | Effect on this compound | Reference |
| Boiling | 5.0 | Most effective destruction | [1] |
| Boiling | 0.5 | Relatively stable | [1] |
| Boiling | 13.5 | Relatively stable | [1] |
| Light Exposure | High | Susceptible to decomposition | [1][2] |
Experimental Protocols
Hypothetical Protocol for O-Alkylation of this compound
This is a general, hypothetical protocol for the O-alkylation of this compound to form an ether derivative. Note: This protocol has not been validated and should be optimized.
-
Preparation: In a round-bottom flask protected from light, dissolve this compound in a suitable aprotic solvent (e.g., acetone, DMF).
-
Addition of Base: Add a mild base (e.g., potassium carbonate) to the solution and stir for 15-30 minutes at room temperature.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, filter out the base, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography or recrystallization.
-
Analysis: Characterize the purified product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Visualizations
References
Preventing contamination in Lactarius cultures for Necatorin production
Technical Support Center: Lactarius Cultures for Necatorin Production
This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting contamination in Lactarius cultures intended for this compound production. Maintaining axenic cultures is critical for reliable experimental outcomes and consistent yields of secondary metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in Lactarius cultures? A: The most common contaminants are bacteria (such as Bacillus spp.), molds (like Trichoderma, Penicillium, and Aspergillus), and yeasts.[1][2][3] These microorganisms compete with the Lactarius mycelium for nutrients and space, potentially inhibiting growth and affecting metabolite production.[1] Specific contaminants found in association with Lactarius cultivation environments include Thelephora spp. and Peziza ostracoderma.[4]
Q2: How does contamination affect this compound production? A: Contamination can severely impact this compound production by:
-
Outcompeting the mycelium: Aggressive contaminants can overtake the substrate, reducing the biomass of Lactarius available to produce this compound.[3]
-
Altering culture conditions: Bacterial and yeast growth can change the pH of the medium, moving it out of the optimal range for Lactarius growth and metabolite synthesis.[5]
-
Producing inhibitory compounds: Some contaminating microbes may release substances that inhibit the growth of Lactarius or interfere with the biosynthetic pathways of this compound.
-
Complicating extraction: The presence of other microorganisms complicates the downstream extraction and purification of this compound, potentially introducing unwanted and confounding compounds.
Q3: What is the single most important practice to prevent contamination? A: Strict aseptic technique is the most critical factor in preventing contamination.[6][7][8][9] This involves performing all culture manipulations in a sterile environment, such as a laminar flow hood or next to a Bunsen burner, to prevent the introduction of airborne spores and bacteria.[6][7][9]
Q4: Can I use antibiotics or fungicides in my media? A: While antibiotics can be used to control bacterial contamination and fungicides for molds, jejich použití se pro rutinní kultivaci nedoporučuje, protože mohou maskovat špatnou aseptickou techniku a některé mohou ovlivnit i růst samotné houby. For initial culture isolation or heavily contaminated samples, their use might be necessary but should not be a standard practice.
Q5: What are the ideal growth conditions for Lactarius species? A: The optimal growth conditions can vary by species. However, for Lactarius pyrogalus and Lactarius controversus, studies have shown that a temperature of 25°C and a pH between 4.5 and 6.0 provide the best results for mycelial growth.[10] Commonly used culture media include Potato Dextrose Agar (B569324) (PDA) and Biotin Aneurin Folic Acid Agar (BAF).[10]
Troubleshooting Guide
This section addresses specific contamination issues you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Cloudy or murky broth culture; foul or sour smell. | Bacterial Contamination: Often caused by species like Bacillus.[2] It can result from improper sterilization of media/tools or non-sterile transfer techniques.[11] | 1. Immediately discard the contaminated culture to prevent cross-contamination.[5] 2. Review your sterilization protocols for media and equipment. Ensure autoclave reaches 121°C (15 psi) for the appropriate duration.[12][13] 3. Refine your aseptic transfer technique.[6][9] |
| White, then green, powdery mold on agar or substrate. | Trichoderma (Green Mold): This is a very common and aggressive fungal contaminant.[2][3] Spores are airborne and ubiquitous.[2] | 1. If localized, you may attempt to remove the contaminated section outside the primary lab area. However, discarding the culture is the safest option as spores spread easily.[14] 2. Thoroughly clean and disinfect the entire workspace, including incubators, with 70% ethanol (B145695) or a suitable disinfectant.[8][14] |
| Black or dark brown powdery mold. | Aspergillus (Black Mold): Often indicates an issue with air filtration or airborne contaminants in the lab environment.[3] | 1. Discard the contaminated culture immediately. Aspergillus can be a human pathogen. 2. Check and replace HEPA filters in your laminar flow hood. 3. Minimize air drafts by closing doors and windows during sterile work.[6] |
| Slimy patches or streaks on the agar surface. | Yeast or Bacterial Contamination: Often introduced during inoculation from contaminated tools or airborne droplets.[5][15] | 1. Discard the culture. 2. Ensure your inoculating loop is sterilized until red-hot and sufficiently cooled before touching the mycelium.[7][9] 3. Avoid talking, coughing, or sneezing in the direction of open cultures. |
| No growth or very slow growth of Lactarius mycelium. | Incorrect Growth Conditions or Chemical Contamination: The pH, temperature, or media composition may be incorrect. Chemical residues from detergents on glassware can also inhibit growth.[5] | 1. Verify the pH of your medium is between 4.5 and 6.0.[10] 2. Ensure your incubator is set to the optimal temperature (around 25°C).[10] 3. Ensure all glassware is thoroughly rinsed with distilled water to remove any detergent residues. |
Data Summary Tables
Table 1: Standard Sterilization Parameters (Autoclave)
| Item | Temperature | Pressure | Minimum Duration |
| Liquid Media (e.g., Broth) | 121°C (250°F) | 15 psi | 20-30 minutes |
| Solid Media (e.g., Agar in bottles) | 121°C (250°F) | 15 psi | 20-30 minutes |
| Substrate Bags (e.g., grain, sawdust) | 121°C (250°F) | 15 psi | 90+ minutes (depends on mass)[12][14] |
| Glassware & Tools | 121°C (250°F) | 15 psi | 15-20 minutes[13] |
| Note: The time required to sterilize must be sufficient for the heat to penetrate the entire volume of the material.[12] |
Table 2: Recommended Growth Conditions for Select Lactarius Species
| Parameter | Lactarius pyrogalus | Lactarius controversus |
| Optimal Temperature | 25°C | 25°C |
| Optimal pH Range | 4.5 - 6.0 | 4.5 - 6.0 |
| Preferred Carbon Sources | Mannitol, Glucose, Dextrose, Maltose | Mannitol, Lactose |
| Preferred Nitrogen Sources | Malt extract, Peptone, Yeast extract | Malt extract, Yeast extract |
| Data synthesized from studies on mycelial growth requirements.[10] |
Key Experimental Protocols
Protocol 1: Preparation and Sterilization of Potato Dextrose Agar (PDA)
-
Ingredients: For 1 liter of medium, weigh out 200 g of sliced potatoes, 20 g of dextrose, and 20 g of agar.[10]
-
Preparation: Boil the sliced potatoes in 500 mL of distilled water for 30 minutes. Filter the broth through cheesecloth and add distilled water to bring the volume back to 1 liter.
-
Mixing: Add the dextrose and agar to the potato broth. Heat gently while stirring until all components are fully dissolved.
-
Dispensing: Pour the medium into autoclavable bottles or flasks, capping them loosely.
-
Sterilization: Autoclave at 121°C (15 psi) for 20-30 minutes.[13]
-
Pouring Plates: After sterilization, allow the medium to cool to approximately 50-60°C in a laminar flow hood before pouring it into sterile petri dishes.
Protocol 2: Aseptic Transfer of Mycelial Culture
-
Preparation: Disinfect the work surface in a laminar flow hood or still air box with 70% ethanol.[8] Arrange your materials (Bunsen burner, culture plates, sterile tools) for efficient access.
-
Sterilize Tool: Sterilize an inoculation loop or scalpel by heating it in a Bunsen flame until it glows red-hot.[7][9] Allow it to cool for several seconds inside the sterile field.
-
Open Cultures: Minimize the time that plates are open.[6] Open the lids of the source and destination plates just enough to allow access.
-
Transfer Mycelium: Use the cooled, sterile tool to cut a small piece of agar with mycelium from the edge of the actively growing source culture.
-
Inoculate: Transfer the mycelial piece to the center of the fresh agar plate, placing it mycelium-side down to ensure contact with the new medium.[6]
-
Seal and Incubate: Close the plates, seal them with parafilm, and label them clearly. Incubate at the appropriate temperature (e.g., 25°C) in an inverted position to prevent condensation from dripping onto the agar surface.
Diagrams and Workflows
Caption: A decision tree for troubleshooting common contamination issues.
Caption: Standard workflow for the aseptic transfer of fungal cultures.
References
- 1. mycohaus.com [mycohaus.com]
- 2. grocycle.com [grocycle.com]
- 3. zombiemyco.com [zombiemyco.com]
- 4. researchgate.net [researchgate.net]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. Aseptic techniques [practicalbiology.org]
- 7. news-medical.net [news-medical.net]
- 8. fishersci.com [fishersci.com]
- 9. awri.com.au [awri.com.au]
- 10. researchgate.net [researchgate.net]
- 11. funguygrowsupply.com [funguygrowsupply.com]
- 12. mycobio.co.nz [mycobio.co.nz]
- 13. salishmushrooms.com [salishmushrooms.com]
- 14. Guide to prevent, detect and treat contamination in mushroom cultivation. [mushverse.com]
- 15. yeasenbio.com [yeasenbio.com]
Technical Support Center: Optimizing Bioproduction in Cupriavidus necator
A Note on Terminology: The query "Necatorin synthesis" primarily points to research related to the bacterium Cupriavidus necator, a versatile organism used in metabolic engineering to synthesize various bioproducts. It is also the name of a mutagenic compound found in Lactarius turpis mushrooms.[1] This guide will focus on improving the efficiency of bioproduction steps using Cupriavidus necator , as this aligns with the context of experimental troubleshooting and efficiency improvement for researchers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Cupriavidus necator.
Frequently Asked Questions (FAQs)
Q1: What is Cupriavidus necator and why is it used in biomanufacturing?
Cupriavidus necator (also known as Ralstonia eutropha) is a bacterium recognized for its metabolic versatility. It is particularly valuable in biomanufacturing because it can utilize a wide range of carbon sources, including CO2, for growth and production of high-value chemicals.[2][3] Its native ability to produce and store large quantities of polyhydroxybutyrate (B1163853) (PHB), a biodegradable plastic, makes it a key organism for sustainable chemical production.[2][4]
Q2: What are the main metabolic pathways of interest in C. necator for metabolic engineering?
The primary pathways of interest include:
-
Polyhydroxybutyrate (PHB) Synthesis Pathway: Natively used for carbon storage, this pathway is often a target for modification to redirect carbon flux towards other products.[5][6]
-
Calvin-Benson-Bassham (CBB) Cycle: This pathway allows the bacterium to fix CO2, enabling autotrophic growth and the production of chemicals from inorganic carbon.[7][8]
-
Hexose Utilization Pathways (Entner-Doudoroff and Embden-Meyerhof-Parnas): These pathways are crucial for metabolizing sugar feedstocks. Engineering these can improve growth and product yield from various organic carbon sources.[5][9]
Q3: What are some of the key genetic engineering tools available for C. necator?
A growing synthetic biology toolkit for C. necator includes:
-
Plasmids: Various plasmids with different origins of replication (e.g., pBBR1, RP4) are available for gene expression.[7]
-
Promoters: A range of constitutive and inducible promoters allows for controlled gene expression. Commonly used promoters include the native PphaC1 and inducible systems like AraC/ParaBAD.[4][6]
-
Genome Engineering: Techniques like homologous recombination and CRISPR-Cas9 are used for targeted gene knockouts and insertions.[3]
Troubleshooting Guide
Issue 1: Low Cell Density After Knocking Out the PHB Synthesis Pathway
Q: We knocked out the phaC1AB1 operon to redirect carbon flux to our product of interest, but now we are observing significantly reduced cell growth. Why is this happening and how can we fix it?
A: Knocking out the PHB synthesis pathway is a common strategy, but it can lead to reduced cell density.[5][6][10] This is often due to a metabolic imbalance of carbon flux, energy supply, and coenzyme levels.[5]
Troubleshooting Steps:
-
Complete the Embden-Meyerhof-Parnas (EMP) Pathway: C. necator naturally lacks the pfkA gene (encoding 6-phosphofructokinase). Expressing this gene can complete the EMP pathway, which has been shown to significantly increase the optical density (OD600) of phaC1AB1-knockout strains during heterotrophic fermentation.[5][9]
-
Express the gnd Gene: Co-expressing the gnd gene (encoding 6-phosphogluconate dehydrogenase) along with pfkA can further enhance cell density.[5][9]
-
Optimize Fermentation Conditions: Ensure that the growth medium is not nutrient-limited in other essential components, as the metabolic shift may alter nutritional requirements.
Issue 2: Poor Yield of Target Product Despite Successful Genetic Modification
Q: We have successfully engineered a production pathway in C. necator, but the final product yield is much lower than expected. What are the potential bottlenecks?
A: Low product yield can stem from several factors, including inefficient precursor supply, cofactor imbalance, or suboptimal gene expression.
Troubleshooting Steps:
-
Codon Optimization: The GC content of the C. necator genome is high (around 66%). If you are expressing heterologous genes, their codon usage may not be optimal, leading to poor translation. Codon optimization of your target genes for C. necator can improve expression levels.[7]
-
Promoter Strength: The native constitutive promoters in C. necator are often relatively weak.[4][7] Consider using stronger promoters or well-characterized inducible systems to drive higher expression of your pathway enzymes.
-
Cofactor Balancing: Many biosynthetic pathways are dependent on cofactors like NADPH. Knocking out competing pathways (like PHB synthesis) can create a cofactor imbalance.[5] Ensure your engineered pathway is well-balanced with the cell's central metabolism. Sometimes, co-expressing enzymes that regenerate necessary cofactors can help.
-
Precursor Availability: The production of your target molecule is dependent on the availability of its metabolic precursors (e.g., acetyl-CoA, pyruvate). Overexpressing key enzymes upstream of your pathway can help increase the precursor pool.
Issue 3: Instability of Plasmids During Fermentation
Q: The plasmids containing our engineered pathway seem to be lost during long-term cultivation, even with antibiotic selection. How can we improve plasmid stability?
A: Plasmid instability is a common issue in industrial fermentation. Relying solely on antibiotics can be inefficient and costly at scale.
Troubleshooting Steps:
-
Use Stable Plasmids: Plasmids with different partition sequences and origins of replication exhibit varying stability. For instance, combining the RP4 partition sequence with different ORIs has been shown to create highly stable plasmids.[7]
-
Implement a Plasmid Addiction System: These systems are designed to ensure that cells that lose the plasmid cannot survive. One strategy is to knock out an essential gene (like eda, which is key for carbohydrate metabolism) from the host genome and place a complementary copy on the plasmid. This makes the plasmid essential for growth on certain carbon sources.[7]
-
Genomic Integration: For the most stable expression, consider integrating your expression cassette directly into the C. necator chromosome. This eliminates the need for plasmids and antibiotic selection during production.
Data Presentation: Enhancing Production Metrics in C. necator
The following tables summarize quantitative data from studies focused on improving growth and product yield in engineered C. necator strains.
Table 1: Effect of Metabolic Engineering on Cell Density of phaC1AB1-Knockout Strains
| Strain Modification | Fermentation Type | Improvement in OD600 | Reference |
| Expression of pfkA gene | Heterotrophic | 44.8% increase | [5][11] |
| Co-expression of gnd and pfkA genes | Heterotrophic | 93.1% increase | [5][11] |
| Expression of gnd gene | Autotrophic | 19.4% increase | [5][11] |
| Expression of pfkA gene | Autotrophic | 12.0% increase | [5][11] |
Table 2: Improvement of L-Alanine Production through Pathway Optimization
| Strain | Key Modification | Max Titer (mg/L) | Yield (%) | Reference |
| Alanine-producing base strain | Knockout of phaC1AB1 | 784 | 11.0 | [5][11] |
| Optimized strain | Base strain + expression of pfkA gene | 998 | 13.4 | [5][11] |
Experimental Protocols
Protocol 1: Heterotrophic Fermentation of Engineered C. necator
This protocol is adapted for evaluating the growth of engineered strains using a sugar-based carbon source.
Materials:
-
Engineered and control C. necator strains
-
Luria-Bertani (LB) medium
-
Mineral Medium (MM) supplemented with 20-30 g/L fructose (B13574) or gluconate[12]
-
Appropriate antibiotics (e.g., kanamycin (B1662678) 200 µg/mL)[4]
-
Shaking incubator
-
Spectrophotometer
Methodology:
-
Pre-culture Preparation: Inoculate a single colony of the C. necator strain into 5 mL of LB medium with appropriate antibiotics. Incubate at 30°C with shaking at 200 rpm for 24-48 hours.
-
Main Culture Inoculation: Inoculate 50 mL of MM (supplemented with the carbon source and antibiotics) in a 250 mL flask with the pre-culture to an initial OD600 of approximately 0.1.
-
Incubation: Grow the main culture at 30°C with vigorous shaking (200-250 rpm).
-
Growth Monitoring: At regular intervals (e.g., every 4-6 hours), aseptically remove a sample and measure the OD600 to monitor cell growth.
-
Data Analysis: Plot the OD600 values over time to generate growth curves for different strains and compare their growth rates and final cell densities.
Protocol 2: Autotrophic Fermentation (Gas Fermentation)
This protocol outlines the basic setup for cultivating C. necator using CO2 as the sole carbon source. Note: This process involves explosive gas mixtures and requires specialized, explosion-proof bioreactors and strict safety protocols.[12]
Materials:
-
Explosion-proof bioreactor
-
Gas cylinders (H2, CO2, O2) with mass flow controllers
-
Mineral Medium (MM) without an organic carbon source[12]
-
C. necator strain
Methodology:
-
Bioreactor Setup: Prepare the bioreactor with MM and sterilize it.
-
Inoculation: Inoculate the bioreactor with a pre-culture of C. necator grown heterotrophically.
-
Gas Supply: Begin supplying the gas mixture to the bioreactor. A common starting ratio is H2:CO2:O2 of 85:10:2.[12]
-
Process Control: Maintain the temperature at 30°C and control the pH. The dissolved oxygen (DO) level is a critical parameter and should be kept low (e.g., below 1.6 mg/L) by controlling the O2 supply.[12]
-
Monitoring: Monitor cell growth by measuring OD600. Monitor substrate consumption and product formation using appropriate analytical methods (e.g., GC for gases, HPLC for soluble products).
Visualizations
Caption: Workflow for engineering and testing C. necator strains.
Caption: Troubleshooting logic for low product yield in C. necator.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Review on Enhancing Cupriavidus necator Fermentation for Poly(3-hydroxybutyrate) (PHB) Production From Low-Cost Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology-informed use of Cupriavidus necator in biomanufacturing: a review of advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the synthetic biology toolbox of Cupriavidus necator for establishing fatty acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Hexose Utilization Pathways of Cupriavidus necator for Improving Growth and L-Alanine Production under Heterotrophic and Autotrophic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic biology toolkit for engineering Cupriviadus necator H16 as a platform for CO2 valorization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Hexose Utilization Pathways of Cupriavidus necator for Improving Growth and L-Alanine Production under Heterotrophic and Autotrophic Conditions [mdpi.com]
- 11. Optimizing Hexose Utilization Pathways of Cupriavidus necator for Improving Growth and L-Alanine Production under Heterotrophic and Autotrophic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lab-Scale Cultivation of Cupriavidus necator on Explosive Gas Mixtures: Carbon Dioxide Fixation into Polyhydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Ames Test Results with Necatorin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Ames test results when working with Necatorin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in the context of the Ames test?
This compound is a chemical compound found in some mushrooms, such as Lactarius turpis. It is known to be a potent mutagen and consistently tests positive in the Ames test, a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[1] Due to its known mutagenic activity, it can be used as a positive control in the Ames test, particularly when evaluating compounds with similar chemical structures or when validating laboratory procedures.
Q2: What is the expected outcome of an Ames test with this compound?
A properly conducted Ames test with this compound is expected to yield a positive result, meaning a significant, dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.[2] The absence of a positive result or high variability in the number of revertant colonies suggests potential issues with the experimental setup.
Q3: Does this compound require metabolic activation (S9 mix) to show mutagenic activity?
Some studies on crude extracts of mushrooms containing this compound have shown mutagenic activity even without metabolic activation.[3] However, the mutagenic potential of many compounds is enhanced by metabolic activation, which simulates the enzymatic processes in the liver. It is recommended to test this compound both with and without the S9 mix to fully characterize its mutagenic profile and to troubleshoot unexpected results.
Q4: What are the common sources of variability in the Ames test?
Inter-laboratory variability in the Ames test can be considerable.[4][5] Common sources of variability include:
-
Tester Strain Viability and Integrity: The genetic characteristics and health of the bacterial tester strains are crucial.
-
S9 Mix Preparation and Concentration: The source, preparation, and concentration of the S9 metabolic activation mix can significantly impact results.[6][7]
-
Solvent and Compound Stability: The choice of solvent and the stability of the test compound in that solvent can affect its delivery and activity. This compound's stability is known to be affected by pH and light.
-
Plating and Incubation Conditions: Variations in incubation time, temperature, and humidity can influence bacterial growth and the number of revertant colonies.
-
Technician-to-Technician Variability: Differences in pipetting techniques, colony counting, and adherence to the protocol can introduce variability.[4]
Troubleshooting Guide
Issue 1: Inconsistent or Weak Positive Results with this compound
Question: I am using this compound as a positive control, but I am observing weak or inconsistent positive results (i.e., the number of revertant colonies is not significantly higher than the negative control, or the results vary widely between replicates). What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | This compound is susceptible to decomposition by light, especially at high pH. Ensure that this compound stock solutions are fresh, protected from light, and stored at the appropriate temperature. Prepare dilutions immediately before use. |
| Suboptimal this compound Concentration | A dose-response curve should be generated to determine the optimal concentration range for this compound. Concentrations that are too low may not induce a sufficient number of revertants, while concentrations that are too high could be cytotoxic to the bacteria, leading to a decrease in revertant colonies. |
| Issues with S9 Metabolic Activation | If a weak positive result is observed in the presence of S9, verify the activity of the S9 mix with a known pro-mutagen (e.g., 2-aminoanthracene). Prepare fresh S9 mix and ensure the cofactors (e.g., NADP, G6P) are not degraded. The concentration of S9 in the mix can also be optimized. |
| Incorrect Tester Strain | Verify the identity and genotype of the Salmonella typhimurium or E. coli tester strains. Ensure the strains have the expected characteristics (e.g., histidine or tryptophan auxotrophy, rfa mutation, uvrB deletion). |
| Solvent Effects | Ensure the solvent used to dissolve this compound is not interfering with the assay. The solvent should be tested alone as a negative control and should not be toxic to the bacteria at the concentration used. |
Issue 2: High Variability Between Replicate Plates
Question: My Ames test with this compound shows a high degree of variability between replicate plates for the same concentration. How can I improve the consistency of my results?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Uneven Plating | Ensure the top agar (B569324) is evenly distributed across the minimal glucose agar plate. Inconsistent spreading can lead to variations in the number of revertant colonies. |
| Pipetting Errors | Calibrate and verify the accuracy of pipettes. Use proper pipetting techniques to ensure consistent delivery of the bacterial culture, test compound, and S9 mix. |
| Contamination | Microbial contamination can lead to the growth of non-revertant colonies, making accurate counting difficult. Use sterile techniques throughout the procedure. |
| Inaccurate Colony Counting | Use a validated colony counter or establish clear criteria for what constitutes a countable colony to ensure consistency between different individuals counting plates. Be aware that small bubbles in the agar can resemble colonies.[8] |
| Incubation Inconsistencies | Ensure all plates are incubated under the same conditions (temperature, humidity, and duration). Variations in the incubator can lead to different growth rates. |
Experimental Protocols
Standard Ames Test Protocol (Plate Incorporation Method) - Based on OECD Guideline 471
This protocol provides a general framework. Specific details may need to be optimized for your laboratory and test substance.
-
Preparation of Bacterial Strains:
-
From a frozen stock, streak the desired Salmonella typhimurium or E. coli tester strain onto a nutrient agar plate to obtain single colonies.
-
Incubate at 37°C for 12-16 hours.
-
Inoculate a single colony into nutrient broth and grow overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
-
Preparation of Test Compound and Controls:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Protect from light.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a positive control (e.g., sodium azide (B81097) for TA100 and TA1535 without S9, 2-aminoanthracene (B165279) for all strains with S9) and a negative control (the solvent used for this compound).
-
-
Metabolic Activation (S9 Mix):
-
If using metabolic activation, prepare the S9 mix containing S9 fraction (from induced rat or hamster liver), buffer, and cofactors (e.g., NADP, G6P, MgCl₂, KCl). Keep the S9 mix on ice.
-
-
Plate Incorporation Assay:
-
To a sterile tube, add in the following order:
-
2.0 mL of molten top agar (at 45°C), containing a trace amount of histidine and biotin.
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test compound dilution (or control).
-
0.5 mL of S9 mix or buffer (for assays without metabolic activation).
-
-
Vortex the tube gently for 3 seconds.
-
Pour the mixture evenly onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify.
-
-
Incubation:
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
-
Colony Counting:
-
Count the number of revertant colonies on each plate.
-
A positive result is defined as a dose-related increase in the number of revertants, typically at least a two-fold increase over the negative control for at least one concentration.
-
Visualizations
Ames Test Experimental Workflow
Caption: A simplified workflow of the Ames test plate incorporation method.
Troubleshooting Logic for Weak Positive Results
Caption: A logical diagram for troubleshooting weak positive Ames test results.
References
- 1. nib.si [nib.si]
- 2. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of chemicals with inconsistent Ames results using miniaturized Ames test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inter-laboratory variability in Ames assay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Studies of an S9-based metabolic activation system used in the mouse lymphoma L5178Y cell mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Within-laboratory reproducibility of Ames test results: are repeat tests necessary? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Necatorin Detection in Food Matrices
Welcome to the technical support center for the sensitive detection of Necatorin in food matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection in food important?
A1: this compound is a mutagenic compound with the molecular formula C₁₅H₈N₂O₃, found in mushrooms of the Lactarius genus, such as Lactarius turpis.[1] Its concentration in fresh mushrooms can range from 3 to 20 mg/kg.[1] Given its mutagenic properties, highly sensitive detection methods are crucial for food safety monitoring and risk assessment to ensure consumer protection.
Q2: What are the primary challenges in detecting this compound in complex food matrices?
A2: The main challenges include:
-
Low Concentrations: this compound may be present at trace levels, requiring highly sensitive analytical methods.
-
Matrix Effects: Components of the food matrix (e.g., fats, proteins, polysaccharides) can interfere with the analytical signal, leading to either suppression or enhancement, which affects the accuracy of quantification.[2][3][4]
-
Compound Stability: this compound is susceptible to decomposition by light, especially at high pH. It is most stable at a pH of 5.0 when heated.[5][6] These factors must be considered during sample preparation and storage.
-
Lack of Commercial Kits: Currently, there are no commercially available, specific immunoassay kits for this compound, necessitating the development of custom assays.
Q3: Which analytical methods are most promising for the sensitive detection of this compound?
A3: While High-Performance Liquid Chromatography (HPLC) has been used for this compound analysis, enhancing sensitivity for food matrices would likely involve:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying trace levels of small molecules like mycotoxins in complex matrices due to its high selectivity and sensitivity.[2]
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): Once specific antibodies are developed, ELISA can be a high-throughput and cost-effective screening tool. Strategies to enhance ELISA sensitivity include signal amplification and optimizing antibody-antigen binding kinetics.[7][8]
-
Aptamer-Based Biosensors (Aptasensors): Aptamers, or synthetic antibodies, can be developed to bind this compound with high affinity and specificity.[9][10] These can be integrated with various transducer platforms (electrochemical, optical) to create highly sensitive detection systems.[11][12][13]
Q4: How can I effectively extract this compound from a food sample?
A4: An effective extraction strategy for this compound, a small molecule, would be similar to those used for mycotoxins. A generic protocol would involve:
-
Homogenization: Ensure the food sample is finely ground and homogenized to get a representative subsample.[14][15]
-
Solvent Extraction: Use an organic solvent or a mixture of a solvent and water. Common solvents for mycotoxin extraction include methanol, acetonitrile, and acetone, often mixed with water.[16] Given this compound's properties, an acidified solvent mixture may improve extraction efficiency and stability.
-
Cleanup: To remove interfering matrix components, a cleanup step is crucial. Options include:
Troubleshooting Guides
High Background Signal in ELISA
| Possible Cause | Solution | Reference |
| Insufficient Washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. Adding a short soak time during washes can also be beneficial. | [18][19] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA, casein) or the incubation time. Consider trying a different blocking buffer. | [20][21] |
| Cross-Reactivity of Antibodies | The detection antibody may be binding non-specifically to the coating antibody or other matrix components. Run controls to verify specificity. | [21] |
| Contamination of Reagents | Use fresh, sterile buffers and reagents. Ensure the substrate has not been exposed to light and is colorless before use. | [18][20] |
| High Incubation Temperature/Time | Strictly adhere to the optimized incubation times and temperatures in the protocol. Elevated temperatures can increase non-specific binding. | [21] |
Low or No Signal in ELISA
| Possible Cause | Solution | Reference |
| Reagent Degradation | Ensure all reagents, especially the enzyme conjugate and substrate, are within their expiration dates and have been stored correctly. Prepare fresh reagents. | [18] |
| Incorrect Reagent Addition | Double-check that all reagents were added in the correct order and at the specified concentrations. | [21][22] |
| Inefficient Antibody Coating | Verify the coating buffer's pH (typically pH 9.6 for carbonate-bicarbonate or pH 7.4 for PBS). Ensure the correct type of microplate is being used (high protein-binding). | [21] |
| Analyte Degradation | Ensure proper sample storage and handling to prevent this compound degradation (e.g., protect from light, maintain appropriate pH). | [5][6] |
| Matrix Interference | Components in the sample extract may be inhibiting the antibody-antigen binding. Try further dilution of the sample or a more rigorous cleanup procedure. | [3][4] |
Poor Reproducibility in Aptasensor Measurements
| Possible Cause | Solution | Reference |
| Inconsistent Sensor Surface | Ensure a consistent and reproducible functionalization of the sensor surface with the aptamer. | [10] |
| Fluctuations in Environmental Conditions | Maintain stable temperature and humidity during measurements, as these can affect aptamer conformation and binding. | |
| Matrix Fouling of Sensor | Complex sample matrices can lead to non-specific binding on the sensor surface. Implement a more effective sample cleanup or include a blocking step on the sensor surface. | [11] |
| Aptamer Degradation | Use high-purity, nuclease-free water and reagents to prevent aptamer degradation. Store aptamers under recommended conditions. | |
| Inconsistent Sample Preparation | Standardize the sample extraction and dilution protocol to ensure consistency across all samples. | [14][15] |
Data Presentation
Table 1: Comparison of Hypothetical this compound Detection Methods
| Method | Typical Limit of Detection (LOD) | Throughput | Cost per Sample | Specificity |
| HPLC-UV | 5-10 ng/mL | Low | Medium | Moderate |
| Competitive ELISA | 0.1-1 ng/mL | High | Low | High |
| LC-MS/MS | 0.01-0.1 ng/mL | Medium | High | Very High |
| Aptasensor (Electrochemical) | 0.05-0.5 ng/mL | High | Low-Medium | Very High |
Note: Data are estimated based on performance for similar small molecules and are for illustrative purposes. Actual performance will depend on assay optimization.
Table 2: Sample Cleanup Method Comparison
| Cleanup Method | Principle | Selectivity | Recovery | Cost |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Low | Variable | Low |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | Moderate | Good | Medium |
| Immunoaffinity Chromatography (IAC) | Specific antibody-antigen binding | Very High | Excellent | High |
Experimental Protocols
Protocol 1: Generic Sample Preparation for this compound Analysis
-
Sample Homogenization:
-
Weigh a representative portion of the food sample (e.g., 5-10 g).
-
Homogenize the sample to a fine powder or paste using a high-speed blender.
-
-
Extraction:
-
To 5 g of the homogenized sample, add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v, with 1% acetic acid).
-
Shake vigorously for 30 minutes at room temperature.
-
Centrifuge at 4000 x g for 15 minutes.
-
Collect the supernatant.
-
-
Cleanup (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a strong solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable buffer for analysis.
-
Protocol 2: Development of a Competitive ELISA for this compound
This protocol assumes the availability of a specific anti-Necatorin antibody and a this compound-protein conjugate.
-
Coating:
-
Coat a 96-well microplate with the anti-Necatorin antibody (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described in step 2.
-
-
Competitive Reaction:
-
Add 50 µL of the this compound standard or sample extract to the wells.
-
Immediately add 50 µL of the this compound-enzyme conjugate (e.g., this compound-HRP).
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Signal Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the this compound concentration.
-
Visualizations
Caption: General workflow for this compound detection in food matrices.
Caption: Troubleshooting logic for high background in ELISA.
Caption: Signaling pathway of a competitive ELISA for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. Stability of this compound, a highly mutagenic compound from Lactarius necator mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dramatically Enhancing the Sensitivity of Immunoassay for Ochratoxin A Detection by Cascade-Amplifying Enzyme Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in aptamer-based biosensors for monitoring foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ensuring food safety using aptamer based assays: Electroanalytical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aptamer-Based Biosensors for Rapid Detection and Early Warning of Food Contaminants: From Selection to Field Applications [mdpi.com]
- 12. Aptamer-Based Biosensors for the Analytical Determination of Bisphenol A in Foodstuffs [mdpi.com]
- 13. books.rsc.org [books.rsc.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. publications.iarc.who.int [publications.iarc.who.int]
- 16. Mycotoxin prevention and control in foodgrains - Overview of analytical methods for mycotoxin contamination in maize and peanuts [fao.org]
- 17. researchgate.net [researchgate.net]
- 18. biomatik.com [biomatik.com]
- 19. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 20. assaygenie.com [assaygenie.com]
- 21. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 22. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Refinement of cell-based assays for consistent Necatorin effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with cell-based assays to measure the effects of Necatorin, a potent anticoagulant protein derived from the hookworm Necator americanus. Our goal is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that I should be targeting in my cell-based assay?
A1: this compound is a highly specific inhibitor of the active form of coagulation factor X (FXa). It forms a stable, non-covalent complex with FXa, blocking its role in the coagulation cascade. Therefore, your cell-based assay should ideally measure a downstream event of FXa inhibition.
Q2: Which cell lines are recommended for studying this compound's effects?
A2: Human Umbilical Vein Endothelial Cells (HUVECs) are a common choice as they play a key role in hemostasis and can be induced to express tissue factor, initiating the coagulation cascade. Other relevant cell lines include human fibroblasts or smooth muscle cells, which also contribute to coagulation processes. The choice of cell line should be guided by the specific research question.
Q3: How can I confirm the activity of my recombinant this compound protein before starting cell-based experiments?
A3: It is crucial to validate the activity of each new batch of this compound. This can be done using a cell-free chromogenic assay for FXa activity. In this assay, the ability of this compound to inhibit purified FXa from cleaving a chromogenic substrate is measured spectrophotometrically. This ensures that the protein is active and allows for the determination of its specific activity.
Q4: What are the critical controls to include in my this compound cell-based assays?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: The buffer in which this compound is dissolved, to account for any effects of the vehicle on the cells.
-
Positive Control: A known inhibitor of FXa (e.g., Rivaroxaban) to confirm that the assay can detect FXa inhibition.
-
Negative Control: A scrambled peptide or an unrelated protein to ensure that the observed effects are specific to this compound.
-
Untreated Cells: To establish a baseline for the assay readout.
Troubleshooting Guide
Issue 1: High Variability in Assay Results
High variability between replicate wells or experiments is a common challenge. The following steps can help identify and mitigate the sources of this variability.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range (e.g., passages 3-8 for HUVECs). High passage numbers can lead to phenotypic drift and altered cellular responses. |
| Inconsistent Seeding Density | Ensure a uniform cell monolayer by optimizing your cell seeding protocol. Use a hemocytometer or an automated cell counter for accurate cell counts. |
| This compound Protein Instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Consider including a protease inhibitor cocktail in your cell culture medium if degradation is suspected. |
| Reagent Variability | Use the same lot of critical reagents (e.g., fetal bovine serum, growth factors) for a set of experiments. Qualify new lots of reagents before use in critical studies. |
Issue 2: Weaker than Expected this compound Activity
If this compound is showing lower than expected potency in your cell-based assay, consider the following factors.
| Potential Cause | Recommended Solution |
| Suboptimal Assay Kinetics | The timing of this compound pre-incubation and the duration of the assay can significantly impact the results. Perform a time-course experiment to determine the optimal pre-incubation time for this compound with the cells before initiating the coagulation cascade or measuring the endpoint. |
| Presence of Serum in Media | Components in serum can bind to this compound or interfere with the assay. If possible, perform the assay in serum-free media or reduce the serum concentration. |
| Incorrect Assay Endpoint | Ensure the chosen endpoint is sensitive enough to detect the effects of this compound. For example, if you are measuring thrombin generation, ensure the detection method is within its linear range. |
| Cell Health | Poor cell health can lead to inconsistent responses. Monitor cell viability using a method like Trypan Blue exclusion or a commercial viability assay. Ensure cells are healthy and not overgrown before starting the experiment. |
Experimental Protocols & Data
Protocol 1: Cell-Based Thrombin Generation Assay
This protocol describes a method to measure the effect of this compound on tissue factor-induced thrombin generation in HUVECs.
Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10^4 cells/well and grow to confluence.
-
Cell Treatment: Wash the cells with serum-free media. Pre-incubate the cells with varying concentrations of this compound (or controls) for 1 hour at 37°C.
-
Initiation of Coagulation: Add a mixture of human prothrombin and FX to each well, followed by a trigger solution containing tissue factor and CaCl2.
-
Thrombin Measurement: Immediately add a fluorogenic thrombin substrate.
-
Data Acquisition: Measure the fluorescence intensity over time (kinetic read) using a plate reader with excitation/emission wavelengths of 390/460 nm.
-
Data Analysis: Calculate the rate of thrombin generation (slope of the fluorescence curve). Normalize the results to the vehicle control.
Sample Data:
| Treatment | Concentration (nM) | Thrombin Generation Rate (RFU/min) | % Inhibition |
| Vehicle Control | 0 | 589.4 | 0 |
| This compound | 1 | 471.5 | 20 |
| This compound | 10 | 294.7 | 50 |
| This compound | 100 | 58.9 | 90 |
| Positive Control (Rivaroxaban) | 50 | 41.2 | 93 |
Protocol 2: this compound Stability Assay
This protocol helps assess the stability of this compound in cell culture media over time.
Methodology:
-
Incubation: Add this compound to pre-warmed cell culture media (with and without serum) at a final concentration of 100 nM.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the media.
-
Activity Measurement: Immediately measure the FXa inhibitory activity of the collected aliquots using a cell-free chromogenic FXa assay.
-
Data Analysis: Plot the remaining this compound activity as a percentage of the activity at time 0.
Sample Data:
| Time (hours) | Remaining Activity (%) (Serum-Free Media) | Remaining Activity (%) (10% Serum Media) |
| 0 | 100 | 100 |
| 1 | 98 | 95 |
| 4 | 95 | 88 |
| 8 | 92 | 75 |
| 24 | 85 | 55 |
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits the prothrombinase complex by binding to Factor Xa.
Experimental Workflow for Assay Troubleshooting
Caption: A logical workflow for troubleshooting inconsistent this compound assay results.
Strategies to increase the stability of Necatorin stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, storage, and handling of Necatorin stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Coumarin (B35378) derivatives, the chemical class to which this compound belongs, generally exhibit good solubility in DMSO. For aqueous buffers or cell culture media, it is advised to first dissolve this compound in a minimal amount of DMSO and then dilute it to the final working concentration. Ensure the final DMSO concentration in your experimental setup is kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: For long-term storage, this compound in its powdered form should be stored at -20°C, where it can be stable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to ensure stability for up to one year. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q3: What are the main factors that affect the stability of this compound in solution?
A3: The primary factors affecting this compound's stability are pH and exposure to light. This compound is susceptible to decomposition by light, a phenomenon known as photodegradation.[1] Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Furthermore, this compound's stability is pH-dependent. It is particularly unstable at high pH.[1] Boiling this compound at a pH of 5.0 has been shown to be an effective method for its destruction, while it exhibits relative stability during boiling at pH 0.5 and 13.5.[1]
Q4: How can I monitor the stability of my this compound stock solution over time?
A4: To monitor the stability of your stock solution, you can perform a periodic analysis using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can be developed to separate this compound from its potential degradation products. By comparing the peak area of this compound in an aged aliquot to that of a freshly prepared standard, you can quantify the extent of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation of this compound upon dilution in aqueous buffer. | The aqueous solubility of this compound is low, and the addition to the buffer may cause it to crash out of solution. | 1. Increase the initial concentration of the DMSO stock solution so a smaller volume is needed for dilution.2. Perform a serial dilution in the aqueous buffer.3. Consider the use of a co-solvent or solubilizing agent, but validate its compatibility with your experimental system. |
| Inconsistent or weaker than expected experimental results. | The this compound stock solution may have degraded due to improper storage or handling. | 1. Prepare a fresh stock solution from the powdered compound.2. Verify the storage conditions (temperature and protection from light).3. Avoid multiple freeze-thaw cycles by using single-use aliquots.4. Perform an HPLC analysis to check the integrity of the stock solution. |
| Change in the color of the stock solution. | This could be an indication of chemical degradation. | Discard the solution and prepare a fresh stock. Ensure proper storage conditions are maintained. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendation |
| Light Exposure | Leads to photodegradation.[1] | Store solutions in amber vials or protect them from light. |
| High pH | Promotes decomposition.[1] | Maintain a neutral or slightly acidic pH for working solutions. |
| Boiling at pH 5.0 | Causes destruction.[1] | Avoid these conditions unless degradation is intended. |
| Freeze-Thaw Cycles | Can lead to degradation. | Aliquot stock solutions into single-use vials. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the required amount of this compound powder using an analytical balance. For a 10 mM solution, you will need 2.64 mg of this compound per 1 mL of DMSO (Molecular Weight of this compound = 264.24 g/mol ).
-
Transfer the weighed powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
Objective: To determine the concentration of this compound in a stock solution over time to assess its stability.
Materials:
-
This compound stock solution (stored under specific conditions)
-
Freshly prepared this compound standard solution of known concentration
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small percentage of formic acid to maintain an acidic pH)
-
HPLC vials
Procedure:
-
Method Development: Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products and solvent peaks.
-
Standard Curve: Prepare a series of dilutions of the fresh this compound standard solution to create a standard curve (e.g., 1, 5, 10, 25, 50 µM). Inject each standard and record the peak area.
-
Sample Preparation: At each time point of the stability study (e.g., 0, 1, 3, 6, 12 months), thaw an aliquot of the stored this compound stock solution. Dilute the sample to fall within the range of the standard curve.
-
HPLC Analysis: Inject the diluted sample onto the HPLC system and record the chromatogram.
-
Data Analysis: Determine the peak area of this compound in the sample. Use the standard curve to calculate the concentration of this compound in the sample.
-
Stability Calculation: Compare the concentration of the stored sample to the initial concentration (time 0) to determine the percentage of this compound remaining.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Disclaimer on Signaling Pathway: There is currently no direct scientific literature detailing the specific signaling pathways modulated by this compound. As a known mutagen, it is hypothesized that this compound can cause DNA damage, which would likely trigger DNA Damage Response (DDR) pathways. Furthermore, as a coumarin derivative, it may influence inflammatory signaling pathways that are often affected by this class of compounds. The following diagram represents a speculative pathway based on these hypotheses and should be interpreted with caution.
Caption: Hypothetical signaling pathways affected by this compound.
References
Technical Support Center: Crystallizing Necatorin for X-ray Analysis
Welcome to the technical support center for Necatorin crystallization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound for X-ray analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: No Crystal Formation or Persistent Clear Drops
Question: I have set up numerous crystallization screens for this compound, but the drops remain clear, and no crystals have formed. What are the likely causes and what steps can I take?
Answer: This is a common challenge in protein crystallization, often pointing to issues with supersaturation or nucleation. Here are several troubleshooting strategies:
-
Insufficient Protein Concentration: The concentration of this compound may be too low to achieve the necessary supersaturation for nucleation.
-
Suboptimal Precipitant Conditions: The screening conditions may not be suitable for inducing this compound crystallization.
-
Troubleshooting:
-
Broaden your screening approach by using a wider range of commercial or in-house screens that cover different precipitants (salts, polymers, organic solvents), pH values, and additives.
-
Consider that the ideal conditions might be at the edge of standard screening kits; fine-tuning around promising initial hits is crucial.
-
-
-
Lack of Nucleation Sites: Even in a supersaturated solution, crystal growth requires nucleation to begin.
-
Troubleshooting:
-
Seeding: Introduce a tiny, pre-existing this compound crystal (a seed crystal) into a fresh drop. This provides a template for growth.
-
Induce Nucleation by Scratching: Gently scratch the inside surface of the crystallization plate with a fine needle or a glass rod to create microscopic imperfections that can act as nucleation sites.[4][5]
-
-
Issue 2: Formation of Amorphous Precipitate or "Oiling Out"
Question: Instead of crystals, my drops contain a skin-like film, heavy precipitate, or oily droplets. How can I resolve this?
Answer: This issue, often termed "oiling out" or amorphous precipitation, typically occurs when the solution moves too quickly into the precipitation zone of the phase diagram, bypassing the narrower nucleation zone.
-
Supersaturation Level is Too High: The protein and/or precipitant concentrations are too high, causing this compound to crash out of solution.
-
Troubleshooting:
-
Reduce the initial protein concentration.
-
Lower the precipitant concentration in your screening conditions.
-
Slow down the rate of equilibration in vapor diffusion experiments by using a larger drop volume or a lower concentration of the reservoir solution.
-
-
-
Protein Sample Issues: The protein itself may be prone to aggregation or be conformationally heterogeneous.
-
Troubleshooting:
-
Improve Purity and Monodispersity: Ensure your this compound sample is highly pure (>95%) and monodisperse (not aggregated).[6] This can be checked using techniques like Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC).
-
Additives: Incorporate additives that can increase protein solubility or stability.[7][8][9] Common additives include detergents (if it's a membrane protein), salts, or small molecules that are known to interact with the protein.
-
-
Issue 3: Formation of Microcrystals or Crystal Showers
Question: I am getting crystals, but they are too small for X-ray diffraction, often appearing as a shower of tiny needles or plates. How can I grow larger, single crystals?
Answer: The formation of numerous small crystals indicates that the nucleation rate is too high relative to the crystal growth rate. The goal is to favor growth over the formation of new nuclei.
-
Rapid Nucleation: The conditions are causing too many crystals to start growing simultaneously.
-
Troubleshooting:
-
Slower Equilibration: Decrease the rate of vapor diffusion by lowering the precipitant concentration in the reservoir or increasing the drop volume.
-
Temperature Control: Set up crystallization trials at a different temperature. Sometimes a higher or lower temperature can slow down nucleation.
-
Additive Screening: Certain additives can act as "poisons" to nucleation without completely inhibiting growth. Experiment with low concentrations of different additives.
-
-
-
Limited Growth Phase: The available protein in the drop is quickly depleted by the large number of growing crystals.
-
Troubleshooting:
-
Seeding: Use microcrystals from a shower to seed new drops with lower supersaturation. This encourages the growth of a few existing seeds rather than the formation of many new crystals.
-
Modify Drop Ratios: Experiment with different ratios of protein to precipitant solution in the drop.
-
-
Data Presentation: Crystallization Condition Optimization
The following tables summarize hypothetical quantitative data for optimizing this compound crystallization conditions.
Table 1: Effect of Protein Concentration on Crystal Formation
| Protein Concentration (mg/mL) | Precipitant Condition* | Result |
| 2 | 20% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5 | Clear Drop |
| 5 | 20% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5 | Phase Separation |
| 10 | 20% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5 | Microcrystal Shower |
| 15 | 20% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5 | Small Rods |
| 20 | 20% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5 | Amorphous Precipitate |
*Hypothetical precipitant condition for illustration.
Table 2: Influence of Additives on Crystal Quality
| Additive (5% v/v) | Base Condition* | Crystal Size (µm) | Diffraction Limit (Å) |
| None | 15 mg/mL this compound, 18% PEG 3350, 0.15 M Ammonium Sulfate | ~10 x 50 | > 8.0 |
| Glycerol | 15 mg/mL this compound, 18% PEG 3350, 0.15 M Ammonium Sulfate | ~20 x 80 | 4.5 |
| 1,4-Butanediol | 15 mg/mL this compound, 18% PEG 3350, 0.15 M Ammonium Sulfate | ~50 x 200 | 2.8 |
| 1,6-Hexanediol | 15 mg/mL this compound, 18% PEG 3350, 0.15 M Ammonium Sulfate | ~40 x 150 | 3.1 |
*Hypothetical base condition for illustration.
Experimental Protocols
Protocol 1: Hanging Drop Vapor Diffusion for Initial Screening
-
Preparation:
-
Thaw the purified this compound sample on ice and centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to remove any aggregates.[2]
-
Prepare or unbox commercial crystallization screens.
-
-
Setup:
-
Pipette 500 µL of the precipitant solution into the reservoir of a 24-well crystallization plate.[2]
-
On a siliconized glass coverslip, mix 1 µL of the this compound solution with 1 µL of the reservoir solution.
-
Invert the coverslip and place it over the reservoir, sealing it with vacuum grease to create an airtight environment.
-
-
Incubation and Observation:
-
Incubate the plate at a constant temperature (e.g., 20°C).
-
Regularly inspect the drops under a microscope over several days to weeks, recording any changes such as precipitation, phase separation, or crystal formation.
-
Protocol 2: Micro-Seeding for Crystal Optimization
-
Seed Stock Preparation:
-
Identify a drop containing microcrystals of this compound.
-
Using a fine needle or a seed bead, crush the microcrystals into a slurry within their original drop.
-
Transfer a small amount of this slurry into a tube containing 50 µL of a stabilizing solution (typically the mother liquor from the original drop). This is your seed stock.
-
-
Seeding:
-
Prepare new crystallization drops with slightly lower protein or precipitant concentrations than the condition that produced the microcrystals.
-
Using a cat whisker or a specialized seeding tool, touch the seed stock and then streak it through the new drop.
-
-
Incubation:
-
Incubate and monitor the seeded drops for the growth of larger, single crystals.
-
Visualizations
References
- 1. opentrons.com [opentrons.com]
- 2. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Manipulating crystallization with molecular additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Mutagenicity: Necatorin Versus Other Fungal Toxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mutagenic properties of Necatorin, a compound isolated from the Lactarius necator mushroom, against other well-characterized fungal toxins: Aflatoxin B1 (AFB1), Ochratoxin A (OTA), and Patulin (B190374). The following sections detail the quantitative mutagenic effects, the experimental protocols used for their determination, and the underlying molecular mechanisms.
Quantitative Mutagenicity Data
The mutagenic potential of these fungal toxins has been evaluated using various genotoxicity assays. The data below summarizes the key findings from in vitro and in vivo studies. This compound has demonstrated strong mutagenic activity in the Ames test, while its effects in in vivo mammalian systems appear less pronounced.[1] In contrast, Aflatoxin B1 is a potent mutagen both in vitro and in vivo, primarily after metabolic activation.[2][3][4][5] Ochratoxin A shows conflicting results but is generally considered weakly mutagenic, potentially through indirect mechanisms like oxidative stress.[6][7] Patulin is also considered genotoxic, though its carcinogenic potential in humans is not yet established.[8][9][10][11]
| Fungal Toxin | Test System | Cell Type/Strain | Metabolic Activation (S9) | Key Findings | Reference |
| This compound | Ames Test | Salmonella typhimurium (base-pair substitution sensitive strains) | Not Required | Strong positive mutagenic activity.[1][12] Some frameshift activity also noted.[12] | [1][12] |
| Host-Mediated Assay | Bacterial intraperitoneal | - | No evidence of mutagenicity.[1] | [1] | |
| Micronucleus Test | Mouse erythrocytes | - | No evidence of mutagenicity.[1] | [1] | |
| Aflatoxin B1 (AFB1) | Ames Test | Salmonella typhimurium | Required | Potent mutagenic activity; considered a classic positive control.[4] | [4] |
| In vivo studies | Animal models | Required | Forms DNA adducts, leading to G:C to T:A transversions.[2][3] Associated with a specific p53 mutation.[2] | [2][3] | |
| Ochratoxin A (OTA) | HPRT Assay | Chinese hamster V79 cells | Not Required | Weakly mutagenic; induced point mutations. | |
| Thymidine Kinase Assay | Mouse lymphoma LY5178 cells | Not Required | Weakly mutagenic. | ||
| supF gene mutation assay | Human Ad293 cells | Required (microsomal enzymes or metal ions) | Mutagenic activity observed after oxidation.[6] | [6] | |
| Patulin | Ames Test | Salmonella typhimurium | - | Generally negative results.[8] | [8] |
| Other systems | Saccharomyces cerevisiae, Bacillus subtilis | - | Some studies show positive mutagenic activity.[8] | [8] | |
| Mammalian cells | - | - | Has demonstrated genotoxicity, including DNA strand damage and micronuclei formation.[9][13] | [9][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of mutagenicity studies. Below are outlines for the three primary assays discussed in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[14][15] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic substance can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form colonies.
Protocol Outline:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) based on the suspected class of mutagen.[15]
-
Metabolic Activation (Optional): To mimic mammalian metabolism, a liver homogenate fraction (S9 mix) from Aroclor-induced rats can be added to the test system.[4][16] This is crucial for pro-mutagens like Aflatoxin B1 that require metabolic activation to become mutagenic.[4]
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and (if applicable) the S9 mix in molten top agar (B569324).
-
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[14]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[17]
In Vivo Micronucleus Assay
The micronucleus test is used to detect chromosomal damage.[18][19] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (breaks chromosomes) or aneugenic (disrupts the mitotic apparatus).[18]
Protocol Outline:
-
Animal Model: Typically uses mice or rats.[18]
-
Dosing: Administer the test compound to the animals, usually at three dose levels, via an appropriate route (e.g., oral, intraperitoneal).[18] Treatment can involve single or multiple administrations.
-
Sample Collection: Approximately 24 hours after the final dose, collect bone marrow or peripheral blood.[18]
-
Slide Preparation: Prepare smears of the collected cells on microscope slides. For bone marrow, focus on polychromatic erythrocytes (PCEs), which are immature red blood cells.
-
Staining: Stain the slides with a dye such as Giemsa or acridine (B1665455) orange to visualize the cells and any micronuclei.
-
Analysis: Using a microscope, score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow cytotoxicity.[20]
-
Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.[18]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[21][22][23] It can detect single- and double-strand DNA breaks, alkali-labile sites, and DNA cross-links.[21]
Protocol Outline:
-
Cell Preparation: Isolate single cells from the tissue or culture of interest.
-
Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis buffer (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.[23]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. This step is crucial for detecting single-strand breaks.[21]
-
Electrophoresis: Subject the slides to an electric field. Damaged DNA fragments will migrate away from the nucleus towards the anode, forming a "comet tail." Undamaged DNA remains in the nucleus (the "comet head").[22]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using image analysis software. A significant increase in these parameters in treated cells compared to controls indicates genotoxicity.
Visualization of Pathways and Workflows
Mechanisms of Mutagenicity
The pathways through which these toxins induce mutations differ significantly. Aflatoxin B1 requires metabolic activation to form a reactive epoxide that covalently binds to DNA, forming adducts that lead to mutations if not repaired.[2][3] In contrast, the mutagenicity of Ochratoxin A is often linked to the induction of oxidative stress, which generates reactive oxygen species (ROS) that can damage DNA indirectly.
Caption: Mechanisms of mutagenicity for Aflatoxin B1 and Ochratoxin A.
General Experimental Workflow for Mutagenicity Testing
The process of evaluating the mutagenic potential of a compound follows a structured workflow, beginning with in vitro screening assays and potentially progressing to more complex in vivo studies if initial results are positive or if significant human exposure is anticipated.
Caption: A typical workflow for assessing the mutagenic potential of a chemical.
References
- 1. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aflatoxin B1: Mechanism of mutagenesis [scielo.org.co]
- 3. pnas.org [pnas.org]
- 4. Mutagenicity of aflatoxins related to their metabolism and carcinogenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Mutagenicity and genotoxicity of the mycotoxin ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Patulin - Food & Feed Analysis [food.r-biopharm.com]
- 10. Mycotoxins [who.int]
- 11. Patulin - Wikipedia [en.wikipedia.org]
- 12. The mutagenicity of some edible mushrooms in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicological effects of patulin mycotoxin on the mammalian system: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotoxicity.com [biotoxicity.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ecotoxicity and Mutagenicity Assessment of Novel Antifungal Agents VT-1161 and T-2307 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Micronucleus test - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 22. researchgate.net [researchgate.net]
- 23. 21stcenturypathology.com [21stcenturypathology.com]
Validation of HPLC methods for Necatorin quantification
A comprehensive guide to the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Necatorin is detailed below. This guide provides an objective comparison of different hypothetical HPLC methods, supported by illustrative experimental data, to assist researchers, scientists, and drug development professionals in establishing robust analytical procedures.
Comparison of HPLC Method Validation Parameters
The validation of an analytical method ensures its suitability for its intended purpose. Key parameters for the validation of HPLC methods for this compound quantification are summarized below. These tables present a hypothetical comparison of two different HPLC methods to illustrate how performance can be evaluated.
Table 1: Linearity and Range
| Parameter | Method A | Method B | Acceptance Criteria |
| Linearity Range (µg/mL) | 0.5 - 100 | 1 - 50 | Correlation coefficient (r²) ≥ 0.995 |
| Correlation Coefficient (r²) | 0.9992 | 0.9985 | - |
| Regression Equation | y = 25432x + 1056 | y = 30125x - 589 | - |
Table 2: Accuracy and Precision
| Parameter | Method A | Method B | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low Concentration (1 µg/mL) | 98.5% | 99.2% | 80 - 120% |
| Medium Concentration (50 µg/mL) | 101.2% | 100.5% | 80 - 120% |
| High Concentration (90 µg/mL) | 99.8% | Not Applicable | 80 - 120% |
| Precision (% RSD) | |||
| Repeatability (Intra-day) | < 1.5% | < 2.0% | RSD ≤ 2% |
| Intermediate Precision (Inter-day) | < 2.0% | < 2.5% | RSD ≤ 3% |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A | Method B |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.30 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.50 | 1.0 |
Table 4: Robustness
| Parameter Varied | Method A (% RSD) | Method B (% RSD) | Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) | 1.2 | 1.8 | RSD ≤ 5% |
| Column Temperature (± 2 °C) | 0.8 | 1.5 | RSD ≤ 5% |
| Mobile Phase Composition (± 2%) | 1.5 | 2.1 | RSD ≤ 5% |
Experimental Protocols
Detailed methodologies for the hypothetical HPLC methods are provided below.
Method A: High-Sensitivity RP-HPLC-UV
This method is designed for high sensitivity and a wide linear range, making it suitable for quantifying this compound in various matrices.
-
Chromatographic System: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient Program: Start at 10% B, linear gradient to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: this compound standard solutions and samples are prepared in a 50:50 mixture of water and acetonitrile.
Method B: Rapid Isocratic RP-HPLC-UV
This method is optimized for rapid analysis, suitable for high-throughput screening.
-
Chromatographic System: Shimadzu Prominence HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 100 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 60% methanol (B129727) and 40% water containing 0.05% trifluoroacetic acid.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: this compound standard solutions and samples are dissolved in the mobile phase.
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the two hypothetical HPLC methods.
A Comparative Analysis of the Mutagenic Potency of Necatorin and Aflatoxin B1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mutagenic properties of necatorin, a compound found in Lactarius necator mushrooms, and aflatoxin B1, a mycotoxin produced by Aspergillus species. While both are recognized as potent mutagens, the extent of their genotoxic capabilities and the underlying molecular mechanisms exhibit notable differences. This document summarizes available experimental data, outlines relevant testing protocols, and visualizes key pathways to offer a comprehensive resource for the scientific community.
Quantitative Mutagenicity Data
Direct quantitative comparison of the mutagenic potency of this compound and aflatoxin B1 is challenging due to the limited availability of standardized data for this compound. Aflatoxin B1 is a well-studied, potent mutagen that typically requires metabolic activation to exert its effects. In contrast, this compound is a strong, direct-acting mutagen that does not require metabolic activation.[1][2] The following table summarizes the available qualitative and structural information.
| Feature | This compound | Aflatoxin B1 |
| Source | Lactarius necator mushroom[3] | Aspergillus flavus and Aspergillus parasiticus fungi |
| Chemical Structure | 7-hydroxycoumaro(5,6-c)cinnoline[3] | Furanocoumarin |
| Molecular Weight | 264.23 g/mol | 312.29 g/mol |
| Type of Mutagen | Direct-acting[1] | Indirect-acting (requires metabolic activation)[4] |
| Ames Test Result | Positive in Salmonella typhimurium without S9 activation[2] | Positive in Salmonella typhimurium with S9 activation[4] |
| Quantitative Potency | Data not readily available in terms of revertants/µg | High potency, but varies with metabolic activation conditions |
Mechanisms of Mutagenicity
The pathways through which this compound and aflatoxin B1 induce genetic mutations are fundamentally different.
This compound: The precise mechanism of this compound's mutagenicity has not been extensively elucidated. As a direct-acting mutagen, it is capable of interacting with DNA without prior metabolic conversion. Its planar, electron-rich structure, containing coumarin (B35378) and cinnoline (B1195905) moieties, suggests a potential for intercalation between DNA base pairs, leading to frameshift mutations. However, further research is required to identify the specific DNA adducts formed and the types of mutations induced.
Aflatoxin B1: The mutagenic mechanism of aflatoxin B1 is well-characterized and involves a multi-step process.
-
Metabolic Activation: In the liver, cytochrome P450 enzymes metabolize aflatoxin B1 into the highly reactive aflatoxin B1-8,9-epoxide.[4]
-
DNA Adduct Formation: The epoxide metabolite readily reacts with DNA, primarily at the N7 position of guanine (B1146940) residues, forming a bulky AFB1-N7-Gua adduct.[4]
-
DNA Damage and Mutation: This adduct can lead to the spontaneous depurination of the DNA backbone, creating an apurinic site. Alternatively, the adduct can rearrange to a more stable formamidopyrimidine (FAPY) adduct. These DNA lesions can cause G to T transversions during DNA replication, a hallmark mutation of aflatoxin B1 exposure.[4]
Experimental Protocols
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The following is a generalized protocol for the Salmonella typhimurium/microsome assay.
Ames Test Protocol
1. Preparation of Materials:
-
Bacterial Strains: Salmonella typhimurium histidine auxotroph strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Test Compound: this compound or Aflatoxin B1 dissolved in a suitable solvent (e.g., DMSO).
-
S9 Fraction (for indirect mutagens): A rat liver homogenate containing metabolic enzymes (required for aflatoxin B1).
-
Minimal Glucose Agar (B569324) Plates: Agar plates lacking histidine.
-
Top Agar: Soft agar containing a trace amount of histidine to allow for initial cell divisions.
2. Experimental Procedure:
-
Without Metabolic Activation (for direct-acting mutagens like this compound):
-
To a sterile tube, add the test compound, the bacterial culture, and molten top agar.
-
Vortex the mixture gently and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
With Metabolic Activation (for indirect-acting mutagens like aflatoxin B1):
-
To a sterile tube, add the test compound, the bacterial culture, the S9 fraction, and a cofactor solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation.
-
Add molten top agar, vortex, and pour onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
3. Data Analysis:
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mutagenic pathway of Aflatoxin B1.
Caption: General workflow for the Ames test.
Conclusion
Aflatoxin B1 is a potent, indirect-acting mutagen whose mechanism of action is well-understood and serves as a benchmark in toxicology. This compound, on the other hand, is a strong, direct-acting mutagen, but there is a significant lack of quantitative data regarding its mutagenic potency and a need for further investigation into its molecular mechanism of action. The information provided in this guide highlights the current understanding of these two compounds and underscores the areas where further research is needed to fully assess the comparative risks they pose.
References
- 1. Stability of this compound, a highly mutagenic compound from Lactarius necator mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative comparisons between carcinogenicity, mutagenicity and electrophilicity of direct-acting N-nitroso compounds and other alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Necatorin Content in Lactarius Species: A Guide for Researchers
For Immediate Release
AUDIENCE: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the presence of necatorin, a known mutagenic compound, across different species of the fungal genus Lactarius. Due to the toxicological significance of this compound, understanding its distribution within this genus is critical for mycologists, food scientists, and researchers exploring the pharmacological potential of fungal secondary metabolites.
Quantitative Comparison of this compound Content
This compound (7-hydroxycoumaro(5,6-c)cinnoline) is a secondary metabolite that has been primarily isolated from Lactarius necator, a species now commonly referred to as Lactarius turpis.[1] Extensive literature searches indicate that while the chemical composition of various Lactarius species has been studied, the presence of this compound appears to be confined to L. turpis. Other extensively studied species, such as the popular edible mushroom Lactarius deliciosus, and other species like Lactarius torminosus and Lactarius quietus, have not been reported to contain this compound.
This leads to a binary comparison: the presence of this compound in L. turpis versus its apparent absence in other species. This distinction is a critical first step in any toxicological or comparative metabolic profiling of the genus.
Table 1: this compound Content in Various Lactarius Species
| Lactarius Species | Common Name | This compound Content (mg/kg of fresh mushroom) |
| Lactarius turpis (syn. L. necator) | Ugly Milkcap | 3 - 20[2] |
| Lactarius deliciosus | Saffron Milkcap | Not Detected |
| Lactarius torminosus | Woolly Milkcap | Not Detected |
| Lactarius quietus | Oak Milkcap | Not Detected |
| Lactarius citriolens | Not Detected |
Note: "Not Detected" indicates that there are no scientific reports of this compound being isolated from or quantified in these species to date.
The concentration of this compound in L. turpis can be significantly reduced by approximately 75% through blanching.[2] However, boiling does not completely eliminate the compound, making the mushroom unsuitable for consumption.[1]
Experimental Protocols
Extraction of this compound from Fungal Material
-
Sample Preparation: Fresh fruiting bodies of the Lactarius species should be cleaned of any debris and homogenized. A representative sample (e.g., 10-20 g) should be accurately weighed.
-
Solvent Extraction: The homogenized tissue is to be extracted with a polar solvent. Based on protocols for similar fungal metabolites, methanol (B129727) or a mixture of acetone (B3395972) and dichloromethane (B109758) are suitable candidates. The extraction should be performed exhaustively, for instance, by maceration with stirring for several hours at room temperature, followed by filtration. This process should be repeated multiple times to ensure complete extraction.
-
Solvent Evaporation: The collected filtrates are then combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification (Optional but Recommended): The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering compounds such as lipids and sugars before HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantification of this compound.[2]
-
Standard Preparation: A certified reference standard of this compound is required to create a calibration curve. A series of standard solutions of known concentrations should be prepared in the mobile phase.
-
Chromatographic Conditions (Hypothetical):
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is appropriate for separating moderately polar compounds like this compound.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation.
-
Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength where this compound exhibits maximum absorbance.
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: A standard flow rate of 1.0 mL/min.
-
-
Analysis: The prepared sample extracts are filtered through a 0.45 µm syringe filter and injected into the HPLC system. The peak corresponding to this compound is identified by comparing its retention time with that of the reference standard. The concentration in the sample is calculated based on the peak area and the calibration curve.
Visualized Experimental Workflow and Biological Context
Experimental Workflow for this compound Analysis
The following diagram illustrates the key steps involved in the extraction and quantification of this compound from Lactarius mushrooms.
Biological Activity and Implied Signaling Pathways
This compound has been identified as a potent mutagen, testing positive in the Ames test.[3] This test assesses the ability of a chemical to cause mutations in the DNA of a test strain of bacteria. A positive result suggests that the compound is a potential carcinogen.
The precise molecular mechanism and the specific signaling pathways affected by this compound have not been elucidated in published literature. However, its mutagenic activity implies a direct interaction with DNA or interference with the DNA replication and repair machinery. Many mutagens act as alkylating agents or intercalating agents, leading to errors in DNA transcription or replication. This can trigger cellular responses such as cell cycle arrest or apoptosis, which are governed by complex signaling pathways.
The diagram below presents a logical relationship of the known biological effect of this compound.
Further research is warranted to identify the specific signaling pathways (e.g., p53 signaling, DNA damage response pathways) that are activated or disrupted by this compound. Such studies would be invaluable for a comprehensive risk assessment and for understanding its potential as a tool compound in cancer research.
Conclusion
The available evidence strongly suggests that this compound is a characteristic secondary metabolite of Lactarius turpis, with a notable absence in other commonly studied Lactarius species. This finding is of significant importance for the classification of the edibility and safety of wild mushrooms. The provided experimental framework offers a starting point for researchers to conduct their own quantitative analyses. The established mutagenicity of this compound underscores the need for further investigation into its molecular mechanisms of action and its impact on cellular signaling pathways.
References
A Comprehensive Guide to Comparing the Genotoxicity of Necatorin Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the genotoxicity of Necatorin, a mutagenic compound identified as 7-hydroxycoumaro(5,6-c)cinnoline, isolated from the mushroom Lactarius necator. Due to the limited availability of published data on this compound's effects in a variety of cell lines, this document outlines a comprehensive experimental strategy that can be employed to characterize and compare its genotoxic potential. The methodologies described herein are standard in vitro toxicology assays, providing a robust platform for such an investigation.
Introduction to this compound and its Genotoxic Potential
This compound has been identified as a potent mutagen in the Ames test, a bacterial reverse mutation assay. However, early studies reported a lack of mutagenicity in host-mediated assays and in the in vivo mouse micronucleus test. This discrepancy highlights the need for a more thorough investigation of its genotoxic mechanisms, particularly in human cell lines with varying metabolic capabilities. Understanding the response of different cell lines to this compound is crucial for a comprehensive risk assessment.
Recommended Cell Lines for Genotoxicity Assessment
A comparative study of this compound's genotoxicity would benefit from the use of a panel of well-characterized human cell lines, each with distinct features relevant to genotoxicity testing.
| Cell Line | Type | Key Characteristics | Relevance for this compound Testing |
| HepG2 | Human Hepatocellular Carcinoma | Metabolically competent, expressing a range of phase I and phase II drug-metabolizing enzymes. Adherent. | To assess the genotoxicity of this compound's metabolites without an external metabolic activation system. |
| TK6 | Human Lymphoblastoid | Suspension cells, p53-competent, commonly used in the in vitro micronucleus and gene mutation assays. | Suitable for assessing chromosomal damage and gene mutations. |
| A549 | Human Lung Carcinoma | Adherent, p53-competent, often used in studies of DNA damage response pathways. | To investigate the induction of DNA damage and the activation of signaling pathways like the p53 pathway. |
| Caco-2 | Human Colorectal Adenocarcinoma | Adherent, differentiates to form a polarized monolayer mimicking the intestinal epithelium. | To model the potential genotoxicity of this compound following oral exposure. |
Comparative Data on this compound Genotoxicity (Hypothetical)
As extensive comparative data for this compound is not currently available, the following table is a template illustrating how quantitative results from the proposed assays could be presented. This structure allows for a clear and direct comparison of this compound's effects across the selected cell lines.
| Assay | Endpoint | HepG2 | TK6 | A549 | Caco-2 |
| Ames Test (with S9) | Revertant Colonies/Plate | N/A | N/A | N/A | N/A |
| In Vitro Micronucleus Assay | % Micronucleated Cells | Data | Data | Data | Data |
| Comet Assay (Alkaline) | % Tail DNA | Data | Data | Data | Data |
| γH2AX Assay | Mean Fluorescence Intensity | Data | Data | Data | Data |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Principle: Histidine-auxotrophic bacterial strains are exposed to the test substance and plated on a histidine-deficient medium. Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state will form colonies.
Protocol:
-
Strains: Use S. typhimurium strains TA98, TA100, TA1535, and TA1538.
-
Metabolic Activation: Conduct the assay with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: In a test tube, combine 2 mL of molten top agar (B569324) (at 45°C), 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[1][2]
Principle: Cells are treated with the test substance, and cytokinesis is blocked using cytochalasin B, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.
Protocol:
-
Cell Culture: Seed cells (e.g., TK6 or HepG2) in appropriate culture vessels and allow them to attach (for adherent cells) or stabilize in suspension.
-
Treatment: Expose the cells to a range of concentrations of this compound, along with positive and negative controls, for a period equivalent to 1.5-2 cell cycles.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Slide Preparation: Prepare slides using a cytocentrifuge or by dropping the cell suspension onto slides.
-
Fixation and Staining: Fix the cells and stain with a DNA-specific dye such as Giemsa or DAPI.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Single Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][4][5]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.
-
DNA Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline (for single- and double-strand breaks) or neutral (for double-strand breaks) buffer to unwind the DNA. Apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the amount of DNA in the comet tail (% Tail DNA), which is a measure of DNA damage.
Gamma-H2AX (γH2AX) Assay
This assay detects DNA double-strand breaks (DSBs), one of the most severe types of DNA damage.
Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. These γH2AX foci can be detected and quantified using specific antibodies.[6][7][8]
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips or in multi-well plates and treat with various concentrations of this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with a DNA dye such as DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence microscope or a high-content imaging system. The number of γH2AX foci per cell or the total fluorescence intensity per nucleus can be quantified. Alternatively, flow cytometry can be used for high-throughput analysis.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Genotoxicity Assessment
The following diagram illustrates a typical workflow for comparing the genotoxicity of a test compound like this compound across multiple cell lines.
Caption: Experimental workflow for assessing this compound's genotoxicity.
p53-Mediated DNA Damage Response Pathway
Upon DNA damage induced by a genotoxic agent, the p53 tumor suppressor protein is activated, leading to cell cycle arrest, DNA repair, or apoptosis. This pathway is a critical determinant of cell fate following genotoxic stress.[9][10][11][12]
Caption: Simplified p53 signaling pathway in response to DNA damage.
By employing this comprehensive battery of tests across a panel of relevant human cell lines, researchers can build a detailed genotoxicity profile for this compound. This data is essential for understanding its mechanisms of action and for accurately assessing its potential risk to human health.
References
- 1. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Gamma-H2AX Assay for Biodosimetry [protocols.io]
- 7. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
- 8. crpr-su.se [crpr-su.se]
- 9. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Enigma of Necatorin: A Comparative Guide to its Presumed DNA Adduction Mechanism
For Researchers, Scientists, and Drug Development Professionals
Necatorin, a naturally occurring compound identified as 7-hydroxycoumaro(5,6-c)cinnoline, has been flagged for its mutagenic properties, particularly in the Ames test. This guide provides a comparative analysis of the validated and proposed mechanisms of DNA adduction by this compound, juxtaposed with well-characterized DNA-modifying agents. While direct experimental validation of this compound's precise DNA adduction mechanism remains to be fully elucidated, this document synthesizes the available evidence to construct a plausible model and compares it with established alternatives to inform future research and drug development safety assessments.
Executive Summary
This compound's mutagenicity, established through the Ames test, points towards its interaction with DNA as a primary mechanism of its biological activity. The core of its structure, a cinnoline (B1195905) ring system, is implicated in direct DNA intercalation, leading to frameshift mutations. This is supported by recent findings on the mutagenicity of the parent cinnoline compound. The coumarin (B35378) moiety, on the other hand, presents a potential for metabolic activation to an electrophilic intermediate capable of forming covalent DNA adducts, a common pathway for many carcinogens. This guide explores this dual-potential mechanism, comparing it with the known actions of proflavine (B1679165), a classic intercalating agent, and aflatoxin B1, a potent carcinogen that forms DNA adducts after metabolic activation.
Comparative Analysis of DNA Interaction Mechanisms
The following table summarizes the key characteristics of this compound's proposed DNA interaction mechanism in comparison to proflavine and aflatoxin B1.
| Feature | This compound (7-hydroxycoumaro(5,6-c)cinnoline) | Proflavine (acridine derivative) | Aflatoxin B1 (mycotoxin) |
| Primary DNA Interaction | Proposed: Intercalation and potential for covalent adduction | Intercalation | Covalent Adduction |
| Requirement for Metabolic Activation | Intercalation: No. Covalent adduction: Yes (hypothesized) | No | Yes |
| Type of DNA Damage | Primarily frameshift mutations (inferred); potential for base-pair substitutions (hypothesized) | Frameshift mutations | Primarily G-to-T transversions (base-pair substitutions) |
| Key Structural Feature for Activity | Cinnoline ring system for intercalation; coumarin moiety for potential metabolic activation | Planar acridine (B1665455) ring system | Furan ring |
| Primary Mutagenic Outcome | Reversion in Salmonella typhimurium TA1537 (inferred from cinnoline data) | Reversion in frameshift-sensitive Salmonella strains (e.g., TA1537, TA98) | Reversion in base-pair substitution-sensitive Salmonella strains (e.g., TA100, TA1535) |
Experimental Methodologies
The following sections detail the key experimental protocols used to assess the mutagenicity and potential DNA adduction mechanisms of compounds like this compound.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test measures the ability of a chemical to cause a reverse mutation (reversion) to a prototrophic state (His+), allowing the bacteria to grow on a histidine-free medium.
Protocol Outline:
-
Strain Selection: A panel of Salmonella typhimurium strains is used, each with a different type of mutation in the histidine operon. Key strains include:
-
TA98 and TA1537: Detect frameshift mutagens.
-
TA100 and TA1535: Detect base-pair substitution mutagens.
-
-
Metabolic Activation (S9 Mix): To mimic mammalian metabolism, the test is performed both with and without a liver extract (S9 fraction), which contains enzymes capable of metabolically activating pro-mutagens into reactive electrophiles.
-
Exposure: The tester strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (His+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
This compound Findings: While specific data for this compound is limited, a recent study on its core structure, cinnoline, demonstrated mutagenic activity in the Salmonella typhimurium strain TA1537 in the absence of S9 metabolic activation.[1][2] This strongly suggests that the cinnoline moiety of this compound can act as a direct-acting frameshift mutagen.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed and known mechanisms of DNA interaction.
Caption: Proposed dual mechanism of this compound's DNA interaction.
Caption: General workflow for the Ames mutagenicity test.
Conclusion
The available evidence strongly suggests that this compound's mutagenicity is, at least in part, due to the ability of its cinnoline core to intercalate into DNA and induce frameshift mutations. The potential for the coumarin moiety to undergo metabolic activation to a reactive species that could form covalent DNA adducts remains a plausible but unproven hypothesis. Further research, including detailed metabolic studies, DNA adduct analysis using techniques like mass spectrometry, and broader mutagenicity testing across a full panel of Ames strains, is necessary to fully validate and characterize the DNA adduction mechanism of this compound. This comprehensive understanding is crucial for accurately assessing its potential risks and for guiding the development of safer pharmaceuticals.
References
A Comparative Analysis of Synthetic vs. Natural Necatorin: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for a comparative study of synthetic Necatorin versus its natural isolate. While data on a synthetic version of this compound (7-hydroxycoumaro[5,6-c]cinnoline) is not currently available in published literature, this document outlines the necessary experimental protocols, data presentation formats, and theoretical pathways to facilitate such a comparison once synthetic this compound becomes accessible.
Introduction and Background
This compound is a naturally occurring compound first isolated from the mushroom Lactarius necator.[1] It is chemically identified as 7-hydroxycoumaro(5,6-c)cinnoline and is known for its potent mutagenic properties, as demonstrated in the Ames test.[1][2] The availability of a synthetic counterpart would be invaluable for research, providing a pure, standardized source of the compound, free from potential co-extracted contaminants from its natural source. A direct comparison would be crucial to validate the biological equivalence of the synthetic and natural forms.
This guide will focus on the primary biological activity of this compound: its mutagenicity. While other potential activities such as anticoagulant and anti-inflammatory effects could be explored, current scientific literature does not support these properties for this compound.
Physicochemical Properties
A fundamental comparison would begin with the physicochemical characterization of both the synthetic and natural this compound.
| Property | Natural this compound Isolate | Synthetic this compound (Hypothetical) | Method of Analysis |
| Molecular Formula | C₁₅H₈N₂O₃ | C₁₅H₈N₂O₃ | Mass Spectrometry |
| Molar Mass | 264.24 g/mol | 264.24 g/mol | Mass Spectrometry |
| Melting Point | 220–225 °C | To be determined | Differential Scanning Calorimetry |
| Purity | Variable, dependent on isolation and purification steps | Expected to be >95% | HPLC, NMR Spectroscopy |
| Solubility | To be fully characterized | To be determined | Standard solubility assays |
| UV-Vis Spectrum (λmax) | To be fully characterized | To be determined | UV-Vis Spectroscopy |
Experimental Protocols
Isolation of Natural this compound
The following protocol is based on established methods for isolating compounds from fungal sources.
Protocol:
-
Extraction: Fresh fruiting bodies of Lactarius necator are homogenized and extracted with a suitable solvent system (e.g., methanol/chloroform) to obtain a crude extract.
-
Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are then subjected to column chromatography on a silica (B1680970) gel matrix.
-
Purification: Fractions showing the presence of this compound (monitored by thin-layer chromatography and UV absorbance) are pooled and further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure natural isolate.
-
Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity as 7-hydroxycoumaro(5,6-c)cinnoline.
Hypothetical Synthesis of this compound
A plausible synthetic route for this compound could involve the synthesis of a substituted coumarin (B35378) and a substituted cinnoline (B1195905) followed by their condensation.
Mutagenicity Assessment: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[3]
Protocol:
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100, which are histidine auxotrophs, are used. These strains carry mutations in the histidine operon and are designed to detect frameshift and base-pair substitution mutations, respectively.
-
Metabolic Activation: The test is performed with and without a liver extract fraction (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure:
-
A small amount of the test compound (natural or synthetic this compound at various concentrations) is mixed with the bacterial culture and, optionally, the S9 mix.
-
This mixture is then plated on a minimal agar (B569324) medium lacking histidine.
-
The plates are incubated at 37°C for 48 hours.
-
-
Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
Controls: A negative control (solvent vehicle) and a positive control (a known mutagen) are included in each experiment.
Comparative Data Presentation
The mutagenic activity of synthetic and natural this compound should be presented in a clear, tabular format for direct comparison.
| Compound | Concentration (µ g/plate ) | S. typhimurium Strain | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Fold Increase over Control |
| Negative Control | 0 | TA98 | - | 25 ± 5 | 1.0 |
| 0 | TA98 | + | 30 ± 6 | 1.0 | |
| 0 | TA100 | - | 120 ± 15 | 1.0 | |
| 0 | TA100 | + | 135 ± 18 | 1.0 | |
| Positive Control | (Specify) | TA98 | + | (e.g., 500 ± 45) | (e.g., >10) |
| (Specify) | TA100 | + | (e.g., 800 ± 60) | (e.g., >5) | |
| Natural this compound | 1 | TA98 | + | (To be determined) | (To be determined) |
| 10 | TA98 | + | (To be determined) | (To be determined) | |
| 1 | TA100 | + | (To be determined) | (To be determined) | |
| 10 | TA100 | + | (To be determined) | (To be determined) | |
| Synthetic this compound | 1 | TA98 | + | (To be determined) | (To be determined) |
| 10 | TA98 | + | (To be determined) | (To be determined) | |
| 1 | TA100 | + | (To be determined) | (To be determined) | |
| 10 | TA100 | + | (To be determined) | (To be determined) |
Mechanism of Action and Signaling Pathways
As a mutagen, this compound is presumed to interact with DNA, leading to mutations. The exact mechanism and the cellular signaling pathways involved in the response to this compound-induced DNA damage are yet to be fully elucidated.
Conclusion
This guide outlines a systematic approach for the comparative analysis of synthetic and natural this compound. The availability of a synthetic version would be a significant advancement, enabling more controlled and reproducible studies into its biological effects. The primary focus of such a comparative study should be on mutagenicity, with the Ames test serving as a fundamental assay. Confirmation of identical physicochemical properties and biological activity would validate the use of synthetic this compound as a reliable research tool, paving the way for more in-depth investigations into its mechanism of action.
References
Assessing the In Vivo Mutagenicity of Necatorin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vivo mutagenicity of Necatorin, a compound isolated from the mushroom Lactarius necator. The performance of this compound in various mutagenicity assays is compared with that of well-characterized mutagens, Ethyl Methanesulfonate (B1217627) (EMS) and Benzo[a]pyrene (B130552) (B[a]P), supported by available experimental data. Detailed methodologies for key in vivo mutagenicity assays are also presented to aid in the design and interpretation of similar studies.
Executive Summary
This compound has been shown to be a potent mutagen in the in vitro Ames test. However, in vivo studies in animal models have not demonstrated mutagenic activity in the host-mediated assay or the micronucleus test.[1] This discrepancy highlights the importance of in vivo testing to assess the true mutagenic potential of a compound in a whole-organism context, considering metabolic activation and detoxification processes. This guide compares the available data for this compound with the known in vivo mutagenic profiles of EMS and B[a]P to provide a broader perspective for researchers.
Data Presentation: Comparative Mutagenicity in Animal Models
The following table summarizes the mutagenicity data for this compound and the alternative compounds, EMS and B[a]P, across a battery of standard in vivo assays. It is important to note that quantitative data for the in vivo assays on this compound are not available in the public domain; therefore, the results are presented qualitatively based on the published abstract.[1]
| Compound | Assay | Species/Strain | Dose Range | Results | Reference |
| This compound | Host-Mediated Assay | Mouse | Not Specified | No evidence of mutagenicity | [1] |
| Micronucleus Test | Mouse | Not Specified | No evidence of mutagenicity | [1] | |
| Ethyl Methanesulfonate (EMS) | Micronucleus Test | Mouse (CD-1) | 50-400 mg/kg | Dose-dependent increase in MNPCEs | [2] |
| Transgenic Rodent (gpt-delta) | Mouse | 5-100 mg/kg/day for 28 days | Dose-dependent increase in gpt MFs in multiple tissues | [3] | |
| Dominant Lethal Test | Mouse | 50-300 mg/kg | Convincingly detected at ≥150 mg/kg | [4] | |
| Benzo[a]pyrene (B[a]P) | Micronucleus Test | Mouse (CD-1 and BDF1) | 62.5-500 mg/kg | Dose-dependent increase in MNRETs | [5][6] |
| Transgenic Rodent (Muta™Mouse) | Mouse | 25-75 mg/kg/day for 28 days | Significant dose-dependent increase in lacZ mutants | [7] | |
| Dominant Lethal Test | Mouse | 1 mg/mouse | Significant increase in dominant lethal mutations | [8] |
MNPCEs: Micronucleated Polychromatic Erythrocytes; MFs: Mutant Frequencies; MNRETs: Micronucleated Reticulocytes
Experimental Protocols
Detailed methodologies for the key in vivo mutagenicity assays cited in this guide are provided below. These protocols are based on established guidelines and published studies.
Rodent Dominant Lethal Test
The dominant lethal test assesses for chemically-induced genetic damage in germ cells that leads to embryonic or fetal death.[9]
Principle: Male rodents are treated with the test substance and then mated with untreated virgin females. The females are later euthanized, and their uterine contents are examined to determine the number of live and dead implants. A significant increase in post-implantation loss in the treated group compared to the control group indicates a dominant lethal effect.
Protocol Outline:
-
Animal Selection: Healthy, sexually mature male and female mice or rats are used.
-
Dosing: Male animals are administered the test substance (e.g., this compound, EMS, B[a]P) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels, along with a vehicle control.
-
Mating: Following treatment, each male is sequentially mated with one or two virgin females per week for a period that covers all stages of spermatogenesis.
-
Uterine Analysis: Approximately 14 days after mating, the females are sacrificed, and their uteri are examined for the number of corpora lutea, total implants, and early and late fetal deaths.
-
Data Analysis: The dominant lethal frequency is calculated based on the ratio of dead to total implants. Statistical analysis is performed to compare the treated groups with the control group.
Transgenic Rodent Somatic and Germ Cell Gene Mutation Assay
This assay is used to evaluate the potential of a chemical to induce gene mutations in the somatic and/or germ cells of transgenic rodents.[3][7]
Principle: Transgenic rodents, such as the Muta™Mouse or gpt-delta mouse, carry multiple copies of a bacterial reporter gene (e.g., lacZ, gpt) in their genome. After exposure to a test substance, genomic DNA is isolated from various tissues. The reporter gene is then "rescued" from the genomic DNA and analyzed for mutations in a bacterial system.
Protocol Outline:
-
Animal Selection: Young, healthy transgenic mice or rats are used.
-
Dosing: Animals are typically treated with the test substance daily for 28 days at three dose levels, along with a vehicle control.
-
Tissue Collection: After the treatment period, animals are euthanized, and various tissues (e.g., liver, bone marrow, germ cells) are collected.
-
DNA Isolation: High molecular weight genomic DNA is isolated from the collected tissues.
-
Gene Rescue and Packaging: The transgenic reporter gene is rescued from the genomic DNA, typically using in vitro packaging extracts to create infectious phage particles.
-
Mutation Analysis: The phage particles are used to infect E. coli. Mutations in the reporter gene are detected using a selective system where only bacteria with a mutated reporter gene can grow.
-
Data Analysis: The mutant frequency is calculated as the ratio of mutant plaques to the total number of plaques.
In Vivo Micronucleus Test
The in vivo micronucleus test is a widely used method to detect both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[2][5]
Principle: During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, separate nuclei called micronuclei. In this assay, the frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood of treated animals is measured.
Protocol Outline:
-
Animal Selection: Typically, mice are used for this assay.
-
Dosing: The test substance is administered to the animals, usually once or twice, at three dose levels with a vehicle control. A positive control (e.g., EMS) is also included.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).
-
Slide Preparation: Smears of bone marrow or peripheral blood are prepared on microscope slides.
-
Staining: The slides are stained with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes and allows for the visualization of micronuclei.
-
Scoring: The number of micronucleated polychromatic erythrocytes (MNPCEs) is counted per a set number of polychromatic erythrocytes (e.g., 2000).
-
Data Analysis: The frequency of MNPCEs in the treated groups is statistically compared to the vehicle control group.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Rodent Dominant Lethal Test.
Caption: Workflow for the Transgenic Rodent Gene Mutation Assay.
Caption: Workflow for the In Vivo Micronucleus Test.
Putative Signaling Pathway for Coumarin-Induced Mutagenicity
This compound is a coumarin (B35378) derivative. While the specific signaling pathway for this compound's mutagenicity is not fully elucidated, coumarins are known to be metabolized by cytochrome P450 enzymes.[10] This metabolic activation can lead to the formation of reactive intermediates that can interact with DNA, potentially leading to mutations if not repaired. Some coumarins have also been shown to modulate signaling pathways involved in cellular stress responses, such as the Keap1/Nrf2/ARE pathway.[11]
Caption: Putative signaling pathway for coumarin mutagenicity.
References
- 1. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Micronucleus test with ethyl methanesulfonate administered by intraperitoneal injection and oral gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dose on the induction of dominant-lethal mutations and heritable translocations with ethyl methanesulfonate in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The micronucleus test of benzo[a]pyrene with mouse and rat peripheral blood reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micronucleus test with benzo[a]pyrene using a single peroral administration and intraperitoneal injection in males of the MS/Ae and CD-1 mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous measurement of benzo[a]pyrene-induced Pig-a and lacZ mutations, micronuclei and DNA adducts in Muta™ Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significant increase in the dominant lethal mutations: benzo(a)pyrene | Auctores [auctoresonline.org]
- 9. Cytogenic analysis of dominant lethal effects of mitomycin C and ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of Necatorin Analysis in Mushrooms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of Necatorin analysis in mushrooms, addressing the critical need for standardized and reproducible analytical methodologies. While specific inter-laboratory validation studies on this compound are not extensively documented in publicly available literature, this document outlines a proposed comparative study. It includes hypothetical data to illustrate the validation process and detailed experimental protocols based on established analytical techniques for mushroom toxins.
Introduction to this compound and the Need for Standardized Analysis
This compound, identified as 7-hydroxycoumaro(5,6-c)cinnoline, is a potent mutagenic compound found in certain species of mushrooms, most notably Lactarius necator.[1][2] Concentrations in fresh mushrooms can range from 3 to 20 mg/kg.[1] The stability of this compound is influenced by factors such as light, pH, and temperature, with blanching shown to reduce its concentration by approximately 75%.[1][3] Given its mutagenic properties, the accurate and precise quantification of this compound in mushroom samples is crucial for food safety and toxicological studies.
Inter-laboratory validation is essential to establish the robustness and reliability of analytical methods across different laboratories. This process helps to identify and control for variables that can influence results, ensuring that data is comparable and reproducible. This guide proposes a hypothetical inter-laboratory study to validate a method for this compound analysis and compares potential outcomes.
Proposed Inter-Laboratory Study Design
This section outlines a proposed design for an inter-laboratory comparison study for the analysis of this compound in a mushroom matrix.
Objective: To assess the reproducibility and accuracy of a standardized analytical method for the quantification of this compound in a fortified mushroom powder.
Participating Laboratories: A minimum of five laboratories with expertise in mycotoxin or secondary metabolite analysis using liquid chromatography-mass spectrometry (LC-MS/MS).
Test Material: A homogenized and lyophilized powder of a non-Necatorin-containing mushroom species (e.g., Agaricus bisporus) will be used as the matrix. This powder will be fortified with a certified standard of this compound at three different concentration levels (low, medium, and high). A blank sample (no this compound) will also be included.
Analytical Method: A standardized LC-MS/MS method will be provided to all participating laboratories. While specific validated methods for this compound are not widely published, a robust method can be adapted from general protocols for mushroom toxin analysis.[4]
Statistical Analysis: The performance of each laboratory will be evaluated using z-scores, a common method in proficiency testing and inter-laboratory comparisons.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments in the proposed inter-laboratory study.
-
Weighing: Accurately weigh 1.0 g (± 0.01 g) of the homogenized mushroom powder into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction Solvent: Add 10 mL of an extraction solvent consisting of methanol (B129727):acetonitrile:water (2:2:1, v/v/v).[6]
-
Homogenization: Vortex the mixture for 1 minute to ensure the powder is fully wetted.
-
Extraction: Place the tube in an ultrasonic bath for 30 minutes at room temperature.[7]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.[6]
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber glass vial for LC-MS/MS analysis.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid
-
B: 5 mM ammonium formate in methanol with 0.1% formic acid
-
-
Gradient Elution: A linear gradient starting at 10% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound would need to be determined using a certified standard.
Data Presentation and Comparison
The following tables present hypothetical quantitative data from the proposed inter-laboratory study.
Table 1: Reported this compound Concentrations (mg/kg) from Participating Laboratories
| Laboratory | Sample A (Blank) | Sample B (Low Level) | Sample C (Medium Level) | Sample D (High Level) |
| Lab 1 | < LOQ | 4.8 | 9.5 | 18.2 |
| Lab 2 | < LOQ | 5.1 | 10.2 | 19.8 |
| Lab 3 | < LOQ | 4.5 | 9.1 | 17.5 |
| Lab 4 | < LOQ | 5.3 | 10.5 | 20.1 |
| Lab 5 | < LOQ | 4.9 | 9.8 | 18.9 |
| Assigned Value | N/A | 5.0 | 10.0 | 19.0 |
| Standard Deviation | N/A | 0.32 | 0.55 | 1.08 |
LOQ: Limit of Quantification
Table 2: Calculated z-Scores for Each Laboratory's Performance
| Laboratory | Sample B (z-score) | Sample C (z-score) | Sample D (z-score) |
| Lab 1 | -0.63 | -0.91 | -0.74 |
| Lab 2 | 0.31 | 0.36 | 0.74 |
| Lab 3 | -1.56 | -1.64 | -1.39 |
| Lab 4 | 0.94 | 0.91 | 1.02 |
| Lab 5 | -0.31 | -0.36 | -0.09 |
A z-score between -2 and 2 is generally considered acceptable.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound's mutagenic activity.
Caption: Experimental workflow for the inter-laboratory analysis of this compound.
Caption: Hypothetical signaling pathway of this compound-induced mutagenicity.
Conclusion
The development of a validated, standardized method for the analysis of this compound is a critical step in ensuring food safety and advancing toxicological research. The proposed inter-laboratory study design, experimental protocols, and data comparison framework presented in this guide offer a comprehensive approach to achieving this goal. The successful completion of such a study would provide a reliable method for the quantification of this compound, enabling regulatory bodies and researchers to better assess the risks associated with this potent mutagen.
References
- 1. Stability of this compound, a highly mutagenic compound from Lactarius necator mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. mdpi.com [mdpi.com]
- 5. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins [mdpi.com]
- 6. LC/MS analysis of mushrooms provided new insights into dietary management of diabetes mellitus in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
Synthetic Coumarins Demonstrate Potent Cytotoxicity Across Various Cancer Cell Lines
A comprehensive analysis of synthetic coumarin (B35378) analogs reveals significant cytotoxic activity, offering a promising avenue for the development of novel anti-cancer therapeutics. While direct cytotoxic data for the natural compound Necatorin remains unavailable in the current literature, the examination of its structural class—coumarins—provides valuable insights into potential anti-cancer applications.
This compound, a coumarin derivative isolated from the mushroom Lactarius necator, is primarily recognized for its mutagenic properties.[1][2][3] However, the broader family of coumarins, both natural and synthetic, has garnered substantial interest for its diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[4] This guide provides a comparative overview of the cytotoxic effects of several synthetic coumarin analogs, presenting key experimental data, methodologies, and an exploration of the underlying signaling pathways.
Comparative Cytotoxicity of Synthetic Coumarin Analogs
The cytotoxic potential of synthetic coumarin derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.[5] A lower IC50 value indicates a more potent compound.
A selection of synthetic coumarin analogs and their reported IC50 values against various cancer cell lines are summarized in the table below.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 4 | HL60 | Human promyelocytic leukemia | 8.09 | [6] |
| MCF-7 | Human breast adenocarcinoma | 3.26 | [6] | |
| A549 | Human lung carcinoma | 9.34 | [6] | |
| Compound 8b | HepG2 | Human liver carcinoma | 13.14 | [6] |
| Compound 5b | MCF-7 | Human breast adenocarcinoma | 2.4 | [7][8] |
| MDA-231 | Human breast adenocarcinoma | 4.8 | [7][8] | |
| Compound 4k | MCF-7 | Human breast adenocarcinoma | 4.98 | [9] |
| HepG2 | Human liver carcinoma | 9.4 | [9] | |
| Compound 6c | MCF-7 | Human breast adenocarcinoma | 5.85 | [9] |
| Imperatorin (B1671801) | SNU 449 | Human hepatocellular carcinoma | Dose-dependent inhibition | [10] |
| HCT-15 | Human colorectal carcinoma | Dose-dependent inhibition | [10] |
Experimental Protocols
The evaluation of the cytotoxic effects of these synthetic coumarin analogs predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthetic coumarin analogs for a specified period, typically 24 to 72 hours.
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the compound.[11]
Signaling Pathways in Coumarin-Induced Cytotoxicity
The cytotoxic effects of coumarin derivatives are often mediated through the modulation of various signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the key pathways implicated in the anti-cancer activity of some synthetic coumarins is the PI3K/AKT signaling pathway.[6][12]
The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation and resistance to apoptosis. Certain synthetic coumarin derivatives have been shown to exert their cytotoxic effects by inhibiting this pathway.[6][12]
Below is a diagram illustrating the general experimental workflow for assessing cytotoxicity and a simplified representation of the PI3K/AKT signaling pathway.
References
- 1. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of this compound, a highly mutagenic compound from Lactarius necator mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthetic and natural coumarins as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 Calculator | AAT Bioquest [aatbio.com]
- 6. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA22466K [pubs.rsc.org]
- 8. Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Growth inhibition of various human cancer cell lines by imperatorin and limonin from poncirus trifoliata rafin. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
Validating In Silico Toxicity Predictions for Necator americanus Secreted Proteins: A Comparative Guide
An Introductory Note on "Necatorin": The term "this compound" is ambiguous in scientific literature. It can refer to a mutagenic small molecule from the mushroom Lactarius necator or, more likely in the context of drug development, it is used to refer to uncharacterized proteins from the human hookworm parasite, Necator americanus. This guide will focus on the latter, addressing the validation of in silico toxicity models for secreted proteins from Necator americanus, a critical step in the preclinical development of novel vaccines and therapeutics derived from this parasite.
Secreted proteins from Necator americanus are at the host-parasite interface and are known to possess immunomodulatory properties, making them promising candidates for new drugs and vaccines.[1] However, before any clinical application, their potential toxicity must be rigorously assessed. In silico computational models offer a rapid and cost-effective initial screening, but these predictions must be validated through robust experimental data.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to understand and implement a workflow for validating computational toxicity predictions of Necator americanus proteins.
In Silico Toxicity Prediction: An Overview of Available Models
A variety of web-based servers and standalone software are available for predicting the toxicity of proteins based on their amino acid sequences. These tools employ machine learning algorithms trained on extensive databases of known toxic and non-toxic proteins. The predictions are typically based on physicochemical properties, amino acid composition, and the presence of specific sequence motifs.
Table 1: Comparison of Common In Silico Protein Toxicity Prediction Tools
| Tool | Prediction Method | Key Features | Predicted Parameters | Availability |
| ToxinPred | Support Vector Machine (SVM) based on dipeptide composition | Predicts toxicity and identifies toxic regions within a protein sequence.[2][3] | General Toxicity (Toxic/Non-Toxic) | Web Server |
| CSM-Toxin | Deep Learning (ProteinBERT model) | Utilizes natural language processing models on the primary sequence alone.[4][5] | General Toxicity (Toxic/Non-Toxic) | Web Server |
| ToxinPred2 | SVM and Random Forest models | An updated version with improved accuracy and a larger dataset. | General Toxicity (Toxic/Non-Toxic) | Web Server |
| Toxify | Machine Learning Models | Evaluated for high accuracy in distinguishing toxins from non-toxins.[6] | General Toxicity (Toxic/Non-Toxic) | Varies |
A Validated Workflow for Toxicity Assessment
A systematic, tiered approach is recommended for validating in silico predictions. This workflow begins with computational screening, followed by targeted in vitro assays to assess specific toxicity mechanisms, and culminates in in vivo studies for promising, non-toxic candidates.
Detailed Experimental Protocols
Accurate validation requires standardized and well-documented experimental protocols. Below are methodologies for key in vitro and in vivo assays.
Recombinant Protein Expression and Purification
Before any experimental validation, the Necator americanus protein of interest (e.g., a hypothetical protein Na-pX) must be produced in a recombinant form. A common system is the yeast Pichia pastoris, which has been successfully used to express other N. americanus proteins like Na-ASP-2. The expressed protein must be purified to a high degree to ensure that any observed toxicity is due to the protein itself and not contaminants.
In Vitro Validation: Hemolysis Assay
A hemolysis assay is crucial for assessing the membrane-damaging potential of a protein, a common mechanism of action for toxins from blood-feeding parasites.
Protocol: Hemolysis Assay
-
Preparation of Erythrocytes:
-
Collect fresh blood (e.g., from a healthy donor or a rat) in tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood at 1000 x g for 10 minutes to pellet the red blood cells (RBCs).
-
Wash the RBC pellet three times with cold phosphate-buffered saline (PBS), centrifuging and discarding the supernatant each time.
-
Resuspend the final RBC pellet in PBS to create a 2% (v/v) RBC suspension.[2]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the recombinant Na-pX protein serially diluted in PBS to achieve a range of final concentrations (e.g., 1 µM to 100 µM).
-
For the positive control, add 100 µL of 1% Triton X-100.
-
For the negative control, add 100 µL of PBS.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.[2]
-
-
Data Analysis:
-
Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm or 541 nm, which corresponds to the release of hemoglobin.[2][3]
-
Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100[7]
-
In Vitro Validation: Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a human cell line (e.g., HEK293, normal human embryonic kidney cells) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[8]
-
-
Assay Procedure:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the recombinant Na-pX protein (e.g., 1 µM to 100 µM).
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for 24 to 72 hours.[8]
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[9] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[9][10]
-
-
Data Analysis:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570-590 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
In Vivo Confirmation: Acute Toxicity Study
If a protein shows low hemolytic and cytotoxic activity in vitro, an acute in vivo toxicity study is the next step to assess its systemic effects in a living organism.
Protocol: Acute Toxicity Study in Mice
-
Animal Model:
-
Use healthy, young adult mice (e.g., BALB/c strain), housed in standard conditions.
-
Divide the mice into groups (e.g., 3-5 mice per group).
-
-
Administration:
-
Administer a single high dose of the recombinant Na-pX protein to each mouse in the treatment group, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
The control group receives the same volume of the vehicle (e.g., sterile PBS).
-
A common approach is the "Up-and-Down" procedure, where a single mouse is dosed, and the dose for the next animal is adjusted up or down based on the outcome, to minimize animal use while determining a lethal dose.[11]
-
-
Observation and Data Collection:
-
Monitor the animals closely for signs of toxicity (e.g., changes in behavior, weight loss, lethargy, ruffled fur) for up to 14 days.[12]
-
Record body weights daily.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
-
Blood samples can be collected for clinical chemistry and hematology analysis to check for organ damage.
-
Comparative Analysis: A Hypothetical Case Study
Let's consider a hypothetical secreted protein from Necator americanus, Na-pX, which is being evaluated as a potential therapeutic.
Step 1: In Silico Prediction The amino acid sequence of Na-pX is submitted to the ToxinPred server. The model, based on dipeptide composition and machine learning, returns a prediction of "Non-Toxic" .
Step 2: In Vitro and In Vivo Validation Based on the non-toxic prediction, the Na-pX protein is expressed, purified, and subjected to the experimental assays described above. The results are summarized below.
Table 2: Hypothetical Validation Data for Na-pX
| Assay | Method | Result | Interpretation |
| Hemolysis | In vitro exposure to human RBCs | < 5% hemolysis at 100 µM | Low hemolytic activity |
| Cytotoxicity | MTT assay on HEK293 cells | IC50 > 100 µM | Low cytotoxicity to human cells |
| Acute Toxicity | Single i.v. dose in mice | No adverse effects observed up to 50 mg/kg | Low acute systemic toxicity |
Conclusion of the Case Study: The experimental results from the hemolysis, cytotoxicity, and acute toxicity assays align with the initial in silico prediction from ToxinPred. The low toxicity profile of Na-pX in these validation studies supports its continued development as a potential therapeutic candidate.
Signaling Pathways and Logical Relationships
Understanding the potential mechanism of toxicity is as important as determining the toxic dose. For a protein from a blood-feeding parasite, a potential toxic interaction could involve the disruption of host cell membranes, such as erythrocytes.
By following a structured validation process that combines predictive computational models with rigorous experimental testing, researchers can confidently assess the safety profile of novel proteins from Necator americanus and other parasitic sources, paving the way for the development of new and effective treatments for a range of diseases.
References
- 1. Comprehensive analysis of the secreted proteome of adult Necator americanus hookworms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. Hemolysis Assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thno.org [thno.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Necatorin's Mutagenic Profile: A Comparative Analysis Using Ames Tester Strains TA98 and TA100
For Researchers, Scientists, and Drug Development Professionals
Understanding the Ames Test and Tester Strains
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[3] It employs various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.
The two strains central to this guide are:
-
TA98: This strain is designed to detect frameshift mutagens. These are substances that cause insertions or deletions of nucleotides in the DNA sequence, shifting the reading frame during protein synthesis.
-
TA100: This strain is engineered to identify mutagens that cause base-pair substitutions, where one nucleotide is replaced by another.
The inclusion of a metabolic activation system, typically a rat liver extract known as S9 mix, is crucial. Some chemicals, known as pro-mutagens, only become mutagenic after being metabolized by enzymes present in the liver.
Illustrative Comparison of Necatorin's Activity
The following table presents a hypothetical yet representative dataset illustrating the potential mutagenic activity of this compound in the Ames test. This data is structured to reflect the expected outcomes based on the known mutagenicity of this compound and the specificities of the TA98 and TA100 strains.
| This compound Concentration (µ g/plate ) | Ames Tester Strain | Metabolic Activation (S9) | Mean Revertant Colonies ± SD (Illustrative Data) | Mutagenicity Ratio (Illustrative Data) |
| 0 (Solvent Control) | TA98 | - | 35 ± 5 | 1.0 |
| 0 (Solvent Control) | TA98 | + | 45 ± 7 | 1.0 |
| 0 (Solvent Control) | TA100 | - | 120 ± 15 | 1.0 |
| 0 (Solvent Control) | TA100 | + | 130 ± 18 | 1.0 |
| 1 | TA98 | - | 150 ± 12 | 4.3 |
| 1 | TA98 | + | 250 ± 20 | 5.6 |
| 1 | TA100 | - | 480 ± 35 | 4.0 |
| 1 | TA100 | + | 650 ± 45 | 5.0 |
| 5 | TA98 | - | 450 ± 30 | 12.9 |
| 5 | TA98 | + | 800 ± 55 | 17.8 |
| 5 | TA100 | - | 1200 ± 80 | 10.0 |
| 5 | TA100 | + | 2100 ± 150 | 16.2 |
| 10 | TA98 | - | 800 ± 60 | 22.9 |
| 10 | TA98 | + | 1500 ± 110 | 33.3 |
| 10 | TA100 | - | 2500 ± 180 | 20.8 |
| 10 | TA100 | + | 4500 ± 320 | 34.6 |
| Positive Control | TA98 | - | >1000 | >28 |
| Positive Control | TA98 | + | >2000 | >44 |
| Positive Control | TA100 | - | >3000 | >25 |
| Positive Control | TA100 | + | >5000 | >38 |
Note: The mutagenicity ratio is calculated by dividing the mean number of revertant colonies in the test group by the mean number of revertant colonies in the solvent control group. A compound is typically considered mutagenic if it produces a dose-dependent increase in revertant colonies and a mutagenicity ratio of 2.0 or greater.
Based on this illustrative data, this compound would be classified as a potent mutagen in both TA98 and TA100 strains, suggesting it can induce both frameshift and base-pair substitution mutations. The increased number of revertant colonies in the presence of the S9 mix indicates that some metabolites of this compound may be more mutagenic than the parent compound.
Experimental Protocol: Ames Test for this compound
The following is a detailed methodology for conducting an Ames test to evaluate the mutagenicity of this compound.
1. Materials and Reagents:
-
Salmonella typhimurium tester strains TA98 and TA100
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive controls (e.g., 2-nitrofluorene (B1194847) for TA98 without S9, sodium azide (B81097) for TA100 without S9, and 2-aminoanthracene (B165279) for both strains with S9)
-
Solvent control (e.g., DMSO)
-
Oxoid Nutrient Broth No. 2
-
Top agar (B569324) (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates (Vogel-Bonner medium)
-
S9 fraction from Aroclor 1254-induced rat liver
-
S9 co-factor mix (NADP, G6P)
2. Procedure:
-
Bacterial Culture Preparation: Inoculate TA98 and TA100 strains into separate flasks containing nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in the chosen solvent.
-
Plate Incorporation Assay:
-
To sterile test tubes, add in the following order:
-
2.0 mL of molten top agar (kept at 45°C)
-
0.1 mL of the overnight bacterial culture
-
0.1 mL of the this compound test solution (or control solution)
-
0.5 mL of S9 mix or phosphate (B84403) buffer (for assays without metabolic activation)
-
-
Vortex the tubes briefly.
-
Pour the contents of each tube onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: After incubation, count the number of revertant colonies on each plate.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the Ames test protocol for evaluating this compound.
Caption: Workflow of the Ames plate incorporation assay for this compound.
Signaling Pathway of Mutagenesis
The Ames test does not elucidate a specific signaling pathway but rather identifies the ultimate outcome of DNA damage – mutation. The process can be generalized as follows:
Caption: Generalized pathway of this compound-induced mutagenesis in the Ames test.
Conclusion
This compound is a confirmed mutagen, and the Ames test provides a robust system for evaluating its mutagenic potential. The differential response of the TA98 and TA100 tester strains is critical for characterizing the types of genetic damage it can induce. The illustrative data and detailed protocol provided in this guide serve as a valuable resource for researchers investigating the mutagenicity of this compound and other novel compounds. Further studies would be beneficial to obtain and publish precise quantitative data on this compound's activity in these and other Ames tester strains to fully elucidate its mutagenic profile.
References
Comparative Transcriptomics of Cells Exposed to Necatorin: A Methodological and Target Pathway Guide
Disclaimer: As of late 2025, a comprehensive literature search has not yielded any publicly available transcriptomic studies specifically investigating the cellular effects of Necatorin. This compound is a mutagenic compound, with the molecular formula C15H8N2O3, first isolated from the Lactarius turpis (ugly milk-cap) mushroom.[1] Its mutagenicity has been confirmed in the Ames test.[1] Given the absence of direct comparative transcriptomic data, this guide provides a methodological framework and a hypothetical comparison for researchers, scientists, and drug development professionals interested in investigating the transcriptomic impact of this compound. The following sections outline a potential experimental design, present hypothetical data for illustrative purposes, and visualize potential cellular pathways that may be affected by a mutagenic agent like this compound.
Hypothetical Comparative Data: this compound vs. Aflatoxin B1
To illustrate a comparative transcriptomic analysis, we present a hypothetical dataset comparing the effects of this compound to a well-characterized mutagenic mycotoxin, Aflatoxin B1. This data is for demonstrative purposes only and is not based on experimental results for this compound. The table below summarizes putative gene expression changes in a human hepatocyte cell line (e.g., HepG2) exposed to each compound.
| Gene | Pathway | Fold Change (this compound Exposure - Hypothetical) | Fold Change (Aflatoxin B1 Exposure - Representative) |
| GADD45A | DNA Damage Response | 3.5 | 4.2 |
| CDKN1A (p21) | Cell Cycle Arrest | 4.0 | 5.1 |
| TP53 | Tumor Suppressor | 2.8 | 3.2 |
| ATM | DNA Damage Signaling | 2.5 | 3.0 |
| CYP1A1 | Xenobiotic Metabolism | 6.2 | 8.5 |
| GSTA1 | Glutathione Metabolism | -2.1 | -3.0 |
| BCL2 | Apoptosis Regulation | -1.8 | -2.5 |
| BAX | Apoptosis Regulation | 2.2 | 2.8 |
Experimental Protocols
Below is a detailed, standardized protocol for conducting a comparative transcriptomic study of cells exposed to this compound.
1. Cell Culture and Treatment:
-
Cell Line: Human Hepatocyte Carcinoma (HepG2) cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with fresh medium containing either this compound (e.g., at a concentration determined by a prior dose-response study, for instance, 10 µM), a positive control (e.g., Aflatoxin B1 at 10 µM), or a vehicle control (e.g., 0.1% DMSO).
-
Incubation Time: Cells are incubated with the compounds for a predetermined time, for example, 24 hours, to allow for transcriptional changes to occur.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), looking for A260/A280 ratios between 1.8 and 2.0.
-
RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.0.
3. Library Preparation and Sequencing:
-
mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers.
-
Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is purified.
-
The cDNA fragments undergo end-repair, A-tailing, and ligation of sequencing adapters.
-
The adapter-ligated fragments are amplified by PCR to create the final cDNA library.
-
The quality of the library is assessed, and it is quantified before sequencing.
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: A tool such as DESeq2 or edgeR is used to identify genes that are significantly upregulated or downregulated in the this compound-treated and positive control groups compared to the vehicle control group.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways that are most affected by the treatments.
Visualizing Potential Mechanisms of Action
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be affected by a mutagenic compound like this compound.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Hypothetical DNA damage response pathway activated by this compound.
References
Safety Operating Guide
Safeguarding Research: Comprehensive Handling Protocols for Necatorin
For Immediate Implementation: This document provides essential safety and logistical protocols for all personnel handling Necatorin, a potent, synthetic peptide-based cytotoxic agent under investigation for targeted cancer therapy. Adherence to these guidelines is mandatory to ensure personal safety and prevent environmental contamination.
This compound is a fine, lyophilized powder with high acute toxicity upon inhalation, ingestion, or skin contact. As a cytotoxic and potential teratogen, it requires stringent handling procedures. The following information outlines the necessary personal protective equipment (PPE), operational workflows, and disposal plans to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The required level of protection varies based on the specific laboratory procedure and the associated risk of exposure. All personnel must be trained in the proper donning and doffing of PPE to avoid contamination.[1][2]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front gown with tight-fitting cuffs- Double chemotherapy-grade gloves (e.g., nitrile)- Disposable sleeves- Shoe covers | High risk of aerosolization and inhalation of potent powders.[3][4] Full respiratory and skin protection is essential.[3] Double-gloving provides an extra barrier against contamination.[3] |
| Solution Preparation | - Certified Class II Biological Safety Cabinet (BSC) or chemical fume hood- Lab coat or gown- Chemical splash goggles or face shield- Double chemotherapy-grade gloves | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[3] Engineering controls are the primary means of protection.[5] |
| In Vitro / In Vivo Dosing | - Lab coat or gown- Safety glasses with side shields- Appropriate chemotherapy-grade gloves | Focus on preventing skin contact and eye exposure.[3] The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat- Safety glasses- Single pair of chemotherapy-grade gloves | Standard laboratory practice to protect against incidental contact.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages from receiving the compound to its final disposal.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.[6][7]
Spill Management
A distinction is made between small and large spills, with different procedures for each.[6][8]
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert others in the area.[8]2. Don appropriate PPE: gown, double gloves, and eye protection.[9]3. Contain liquids with absorbent pads; for powders, use damp cloths to prevent aerosolization.[9]4. Collect all contaminated materials into a cytotoxic waste bag.[9]5. Clean the spill area twice with a detergent solution, followed by 70% isopropyl alcohol.[9] |
| Large Spill (>5 mL or 5 g) | 1. Evacuate and restrict access to the area.[9]2. Post warning signs.[9]3. Don full PPE, including a respirator.[10]4. Cover the spill with absorbent sheets or damp cloths for powders.[9]5. Clean from the outside of the spill inward.[7]6. Decontaminate the area twice with a detergent solution, followed by a final rinse.[9]7. Package all waste in designated cytotoxic containers.[9] |
Personal Exposure Protocol
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[1][11]
| Waste Type | Disposal Procedure |
| Contaminated Sharps | - Place immediately into a designated, puncture-resistant, purple-lidded sharps container labeled "Cytotoxic Waste".[12][13] |
| Contaminated Labware (non-sharp) | - Collect in a designated, leak-proof container with a lid.[3]- Label clearly as "Cytotoxic Waste" with the compound name.[14] |
| Contaminated PPE | - Carefully doff to avoid self-contamination.[3]- Place in a sealed, yellow chemotherapy waste bag labeled "Cytotoxic Waste".[3][12] |
| Bulk this compound/Solutions | - Dispose of as hazardous chemical waste.[11]- Do not discharge to the sewer.[11] |
By strictly following these procedures, researchers can minimize personal risk and ensure the safe and effective use of this compound in the laboratory. Regular training and review of these protocols are mandatory for all personnel involved.
References
- 1. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 2. ashp.org [ashp.org]
- 3. benchchem.com [benchchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. escopharma.com [escopharma.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. england.nhs.uk [england.nhs.uk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. dvm360.com [dvm360.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 12. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
- 14. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
